molecular formula C10H7FN2O B1292921 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde CAS No. 1015845-52-9

1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Cat. No.: B1292921
CAS No.: 1015845-52-9
M. Wt: 190.17 g/mol
InChI Key: NRBRIIOFOSVFQV-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde is a useful research compound. Its molecular formula is C10H7FN2O and its molecular weight is 190.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-fluorophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBRIIOFOSVFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640779
Record name 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-52-9
Record name 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Record name 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Foundational & Exploratory

Technical Guide: 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1015845-52-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of novel therapeutic agents and advanced materials. Its unique structural features, including the pyrazole core and the fluorine-substituted phenyl ring, make it a valuable intermediate in medicinal chemistry and material science. The presence of the fluorine atom can enhance metabolic stability and binding affinity of its derivatives to biological targets.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 1015845-52-9[2]
Molecular Formula C₁₀H₇FN₂O[2]
Molecular Weight 190.18 g/mol [2]
Appearance Light yellow solid[2]
Purity ≥ 95% (NMR)[2]
Storage Conditions 0-8°C[2]
LogP 2.36
Rotatable Bonds 2

Synthesis

The primary synthetic route to this compound is through the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of a hydrazone precursor.

Synthetic Workflow

The overall synthesis can be visualized as a two-step process:

G A 2'-Fluoroacetophenone C Hydrazone Formation (Ethanol, Acetic Acid) A->C B Phenylhydrazine B->C D (E/Z)-1-(1-(2-fluorophenyl)ethylidene)-2-phenylhydrazine C->D E Vilsmeier-Haack Reagent (POCl₃, DMF) D->E Cyclization & Formylation F 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of pyrazole-4-carbaldehydes.[3]

Step 1: Synthesis of (E/Z)-1-(1-(2-fluorophenyl)ethylidene)-2-phenylhydrazine (Hydrazone Intermediate)

  • To a solution of 2'-fluoroacetophenone (10 mmol) in ethanol (20 mL), add phenylhydrazine (10 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the hydrazone intermediate.

Step 2: Synthesis of this compound

  • In a round-bottom flask, prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 30 mmol) dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, 30 mmol) with constant stirring.

  • To this pre-formed reagent, add a solution of the hydrazone intermediate (10 mmol) in anhydrous DMF (10 mL) dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.[2]

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Applications in Drug Discovery

This compound serves as a crucial scaffold for the development of bioactive molecules, particularly in the areas of anti-inflammatory and anti-cancer therapies.[1] The pyrazole nucleus is a well-established pharmacophore found in several approved drugs.

Role as a Precursor for Kinase Inhibitors

Derivatives of fluorophenyl pyrazoles have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders. One such important target is the p38 mitogen-activated protein kinase (MAPK).

p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway plays a central role in inflammation and cellular stress responses. Its inhibition is a therapeutic strategy for various inflammatory diseases. Pyrazole-urea based compounds, which can be synthesized from pyrazole aldehydes, have been identified as potent p38 MAPK inhibitors.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Cytokines\n(e.g., TNF-α, IL-1β) Inflammatory Cytokines (e.g., TNF-α, IL-1β) MKK3_6 MKK3/6 Inflammatory Cytokines\n(e.g., TNF-α, IL-1β)->MKK3_6 Cellular Stress Cellular Stress Cellular Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, ELK1) p38->Transcription_Factors phosphorylates Gene_Expression Inflammatory Gene Expression (COX-2, Cytokines) MK2->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor Pyrazole-Urea Inhibitor (Derived from 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde) Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole-based inhibitors.

This pathway illustrates how extracellular stress signals and inflammatory cytokines activate a cascade involving MKK3/6 and p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors, leading to the expression of inflammatory genes. Pyrazole-urea derivatives synthesized from this compound can act as potent inhibitors of p38 MAPK, thereby blocking this inflammatory cascade.[4]

References

An In-depth Technical Guide to 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the pyrazole core, a fluorinated phenyl ring, and a reactive carbaldehyde group, make it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and known biological significance, with a focus on its potential applications in the development of novel anti-inflammatory and anti-cancer agents.

Molecular Structure and Properties

This compound is characterized by a five-membered pyrazole ring substituted at the 1-position with a 2-fluorophenyl group and at the 4-position with a carbaldehyde group.

Table 1: Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₀H₇FN₂O[1][2]
Molecular Weight 190.18 g/mol [1][2]
CAS Number 1015845-52-9[1]
Appearance Light yellow solid[3]
Storage Conditions 0-8°C[3]

Synthesis

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an active aromatic or heterocyclic ring.

General Experimental Protocol: Vilsmeier-Haack Reaction

The synthesis of this compound typically involves a two-step process:

Step 1: Formation of the Hydrazone Intermediate

The first step is the condensation of a substituted acetophenone with a phenylhydrazine to form the corresponding hydrazone.

Step 2: Cyclization and Formylation via Vilsmeier-Haack Reaction

The hydrazone intermediate is then treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect cyclization to the pyrazole ring and concomitant formylation at the 4-position.

Detailed Methodology:

  • Preparation of the Vilsmeier Reagent: To a cooled (0-5 °C) and stirred solution of anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise. The mixture is stirred at this temperature for a specified time to form the Vilsmeier reagent.

  • Reaction with Hydrazone: The appropriate hydrazone, in this case, derived from 2-fluoroacetophenone and hydrazine, is added to the Vilsmeier reagent.

  • Heating: The reaction mixture is then heated, typically at 60-80 °C, for several hours to drive the cyclization and formylation.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4][5]

Experimental Workflow Diagram

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Purification a 2-Fluoroacetophenone c Condensation a->c b Hydrazine b->c d Hydrazone Intermediate c->d f Cyclization & Formylation d->f e Vilsmeier Reagent (POCl3/DMF) e->f g 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde f->g h Crude Product g->h i Recrystallization / Chromatography h->i j Pure Product i->j

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

ProtonChemical Shift (δ, ppm)Multiplicity
Aldehyde-H~9.9 - 10.1Singlet
Pyrazole-H (C5-H)~8.0 - 8.5Singlet
Pyrazole-H (C3-H)~7.8 - 8.2Singlet
Aromatic-H~7.2 - 7.8Multiplet

Table 3: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
C=O (Aldehyde)~185 - 190
C-F (Aromatic)~155 - 160 (d, J ≈ 250 Hz)
Pyrazole C3~140 - 145
Pyrazole C5~130 - 135
Pyrazole C4~115 - 120
Aromatic Carbons~115 - 135

Table 4: Characteristic FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C=O Stretch (Aldehyde)~1670 - 1700
C=N Stretch (Pyrazole)~1580 - 1620
C-F Stretch (Aromatic)~1200 - 1250
C-H Stretch (Aromatic)~3050 - 3150
C-H Stretch (Aldehyde)~2720, ~2820

Table 5: Expected Mass Spectrometry Fragmentation

m/zFragment
190[M]⁺
161[M - CHO]⁺
95[C₆H₄F]⁺

Biological Significance and Potential Applications

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[9] The presence of the fluorophenyl group in this compound can enhance its metabolic stability and binding affinity to biological targets.[3]

Anti-inflammatory Activity

Many pyrazole-containing compounds exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the production of prostaglandins.

Potential Signaling Pathway: COX-2 Inhibition

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Anticancer Activity

The pyrazole scaffold is present in several approved anticancer drugs. Derivatives of this compound have the potential to be developed into novel anticancer agents.[11][12] The mechanisms of action for pyrazole-based anticancer compounds are diverse and can involve the inhibition of various kinases and signaling pathways crucial for cancer cell proliferation and survival.

Potential Signaling Pathway: Kinase Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor Tyrosine Kinase->Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling\n(e.g., MAPK, PI3K/Akt)->Cell Proliferation\n& Survival This compound Derivative This compound Derivative This compound Derivative->Receptor Tyrosine Kinase Inhibition

Caption: Potential inhibition of kinase signaling pathways.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its straightforward synthesis via the Vilsmeier-Haack reaction and the known biological activities of the pyrazole scaffold make it an attractive starting point for drug discovery programs, particularly in the areas of inflammation and oncology. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details a robust two-step synthetic pathway, including experimental protocols and characterization data. The information presented is intended to assist researchers in the efficient laboratory-scale preparation of this compound.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The introduction of a fluorine atom into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, fluorinated pyrazole scaffolds are of particular interest in the design of novel therapeutic agents. This compound serves as a key intermediate in the synthesis of more complex bioactive molecules, making its efficient synthesis a critical aspect of drug development programs.[1][2]

This guide outlines a reliable synthetic route commencing with the formation of the pyrazole ring system, followed by the introduction of the carbaldehyde functionality via the Vilsmeier-Haack reaction.

Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process:

  • Step 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole. This step involves the condensation of (2-fluorophenyl)hydrazine with a suitable three-carbon electrophile, such as malondialdehyde or its synthetic equivalent, to construct the pyrazole ring.

  • Step 2: Vilsmeier-Haack Formylation. The intermediate, 1-(2-Fluorophenyl)-1H-pyrazole, is then formylated at the C4 position using the Vilsmeier reagent, a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the final product.

The overall synthetic transformation is depicted in the workflow diagram below.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Vilsmeier-Haack Formylation 2-Fluorophenylhydrazine 2-Fluorophenylhydrazine Reaction_1 Condensation 2-Fluorophenylhydrazine->Reaction_1 Malondialdehyde bis(dimethyl acetal) Malondialdehyde bis(dimethyl acetal) Malondialdehyde bis(dimethyl acetal)->Reaction_1 1-(2-Fluorophenyl)-1H-pyrazole 1-(2-Fluorophenyl)-1H-pyrazole Reaction_1->1-(2-Fluorophenyl)-1H-pyrazole Intermediate 1-(2-Fluorophenyl)-1H-pyrazole Reaction_2 Formylation Intermediate->Reaction_2 Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole

This procedure outlines the formation of the pyrazole ring through the acid-catalyzed condensation of (2-fluorophenyl)hydrazine with malondialdehyde bis(dimethyl acetal).

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )
(2-Fluorophenyl)hydrazineC₆H₇FN₂126.13
Malondialdehyde bis(dimethyl acetal)C₇H₁₆O₄164.20
Hydrochloric acid (concentrated)HCl36.46
EthanolC₂H₅OH46.07
WaterH₂O18.02
Sodium bicarbonateNaHCO₃84.01
Ethyl acetateC₄H₈O₂88.11
Anhydrous magnesium sulfateMgSO₄120.37

Procedure:

  • To a solution of (2-fluorophenyl)hydrazine (1.0 eq) in ethanol, add malondialdehyde bis(dimethyl acetal) (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-Fluorophenyl)-1H-pyrazole as a pure compound.

Step 2: Synthesis of this compound

This procedure details the Vilsmeier-Haack formylation of the pyrazole intermediate.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )
1-(2-Fluorophenyl)-1H-pyrazoleC₉H₇FN₂162.17
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Phosphorus oxychloride (POCl₃)POCl₃153.33
Dichloromethane (DCM)CH₂Cl₂84.93
IceH₂O (solid)18.02
Saturated sodium bicarbonate solutionNaHCO₃ (aq)84.01
Ethyl acetateC₄H₈O₂88.11
Anhydrous magnesium sulfateMgSO₄120.37

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add a solution of 1-(2-Fluorophenyl)-1H-pyrazole (1.0 eq) in a minimal amount of dichloromethane (DCM) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.[3]

Quantitative Data

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
(2-Fluorophenyl)hydrazine2368-80-1C₆H₇FN₂126.13Colorless to pale yellow liquid or solid
1-(2-Fluorophenyl)-1H-pyrazole-C₉H₇FN₂162.17-
This compound1015845-52-9C₁₀H₇FN₂O190.18Light yellow solid

Note: The appearance and yield of the intermediate and final product may vary depending on the reaction scale and purification method.

Spectroscopic Data (Predicted):

Based on structurally similar compounds, the following spectroscopic data are anticipated for this compound.[4]

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.9-10.0 (s, 1H, -CHO), 8.1-8.3 (s, 1H, pyrazole-H5), 7.9-8.1 (s, 1H, pyrazole-H3), 7.2-7.6 (m, 4H, Ar-H).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~185 (-CHO), ~155 (d, J=250 Hz, C-F), ~140 (pyrazole-C5), ~135 (pyrazole-C3), ~130 (Ar-C), ~128 (Ar-C), ~125 (d, J=10 Hz, Ar-C), ~120 (pyrazole-C4), ~116 (d, J=20 Hz, Ar-C).

  • ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): -120 to -130.

Biological Context and Signaling Pathways

Fluorinated pyrazole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of key enzymes in various signaling pathways. For instance, certain fluorinated pyrazoles have been identified as inhibitors of Nitric Oxide Synthase (NOS), an enzyme crucial in the production of nitric oxide (NO), a signaling molecule involved in numerous physiological and pathological processes.[5] Inhibition of the inducible NOS (iNOS) isoform is a therapeutic strategy for inflammatory diseases.

The diagram below illustrates a simplified representation of a potential mechanism of action where a fluorinated pyrazole derivative could inhibit the iNOS signaling pathway, thereby reducing the inflammatory response.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates NF_kB NF-κB Activation Signaling_Cascade->NF_kB iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene Induces iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_Protein Translation NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Catalyzes L_Arginine L-Arginine L_Arginine->NO_Production Inflammation Inflammation NO_Production->Inflammation Mediates Fluorinated_Pyrazole 1-(2-Fluorophenyl)-1H-pyrazole -4-carbaldehyde Derivative Fluorinated_Pyrazole->iNOS_Protein Inhibits

Figure 2: Potential inhibitory action of a fluorinated pyrazole on the iNOS signaling pathway.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific laboratory conditions. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. This compound is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This technical guide provides a detailed overview of its core physical characteristics, experimental protocols for its synthesis, and its role in developmental workflows.

Core Physical and Chemical Properties

This compound is a substituted pyrazole derivative. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, making it an attractive scaffold in drug discovery.[1] Its aldehyde functional group serves as a versatile handle for a wide array of chemical transformations.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₇FN₂O[1][2]
Molecular Weight 190.2 g/mol [1][2]
Appearance Light yellow solid[1]
Purity ≥ 95% (by NMR)[1]
LogP 2.36[3]
CAS Number 1015845-52-9[1][2][4]
PubChem ID 24694112[1]
MDL Number MFCD05864518[1]
Storage Conditions Store at 0-8°C[1]

Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an active methylene group adjacent to a pyrazole ring using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

General Synthesis Protocol for Pyrazole-4-Carbaldehydes via Vilsmeier-Haack Reaction

This protocol describes a general method for the synthesis of 1-substituted-3-phenyl-1H-pyrazole-4-carbaldehydes, which can be adapted for this compound.

Materials:

  • N'-(1-phenylethylidene)benzohydrazide (or appropriate hydrazone precursor)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (for recrystallization)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask cooled to 0°C, slowly add phosphorus oxychloride (0.012 mol) to N,N-dimethylformamide (10 mL). Stir the mixture at this temperature to form the Vilsmeier reagent.[5]

  • Reaction with Hydrazone: To the prepared Vilsmeier reagent, add the appropriate hydrazone precursor (0.004 mol) in small portions.[5]

  • Reaction Conditions: Stir the reaction mixture at 60–65°C for approximately 4 hours. Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[5]

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with constant stirring.[5]

  • Neutralization: Neutralize the mixture with solid sodium bicarbonate until the effervescence ceases.[5]

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash it with water, and then dry it. The crude product can be purified by recrystallization from methanol to yield the final pyrazole-4-carbaldehyde derivative.[5]

Role in Drug Discovery and Development Workflow

This compound serves as a key starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications, including novel anti-inflammatory and anti-cancer agents.[1] The following diagram illustrates its logical flow in a typical drug discovery pipeline.

DrugDiscoveryWorkflow cluster_0 Chemical Synthesis & Derivatization cluster_1 Screening & Evaluation cluster_2 Preclinical & Clinical Development A 1-(2-Fluorophenyl)-1H- Pyrazole-4-Carbaldehyde B Chemical Modification (e.g., Knoevenagel, Wittig) A->B Versatile Intermediate C Library of Novel Pyrazole Derivatives B->C Synthesis D High-Throughput Screening (HTS) C->D Screening E Hit Identification D->E Data Analysis F Lead Optimization E->F SAR Studies G In Vivo Studies (Animal Models) F->G Candidate Selection H Clinical Trials G->H Safety & Efficacy I Potential Therapeutic Agent H->I

Caption: Workflow of this compound in drug discovery.

This compound and its derivatives are also explored for their use as fluorescent probes in imaging applications, which are valuable tools for cellular and molecular studies.[1] The fluorinated phenyl group can impart desirable photophysical properties for such applications.

References

An In-Depth Technical Guide to 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrazole ring substituted with a 2-fluorophenyl group and a reactive carbaldehyde moiety, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on data-driven insights and experimental methodologies.

Chemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known identifiers and basic properties. Data for structurally related isomers are provided for comparative purposes where available.

PropertyValueSource/Notes
Molecular Formula C₁₀H₇FN₂O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 190.18 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 1015845-52-9--INVALID-LINK--, --INVALID-LINK--
Appearance Light yellow solid--INVALID-LINK--
Purity ≥95% (NMR)--INVALID-LINK--
Melting Point Not available for the 2-fluoro isomer. 93-97 °C for the 3-fluoro isomer.--INVALID-LINK--
Boiling Point Not available. Predicted: 306.5±22.0 °C for the 4-fluoro isomer.--INVALID-LINK--
Solubility Insoluble in water and common organic solvents; soluble in DMF and DMSO.[1]General for pyrazole-4-carbaldehyde derivatives.
pKa Not available. Predicted: -2.00±0.10 for the 4-fluoro isomer.--INVALID-LINK--
Storage Store at 0-8°C.--INVALID-LINK--

Synthesis

The most common and versatile method for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[2][3] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

General Experimental Protocol (Vilsmeier-Haack Reaction)

While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure adapted from the synthesis of analogous compounds is as follows:[1][2][3][4]

Step 1: Formation of the Hydrazone Precursor

An appropriately substituted acetophenone is reacted with 2-fluorophenylhydrazine in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid or hydrochloric acid). The reaction mixture is typically heated to reflux to drive the condensation reaction to completion. The resulting hydrazone is then isolated, often by precipitation upon cooling and filtration.

Step 2: Vilsmeier-Haack Cyclization and Formylation

The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). The previously synthesized hydrazone, dissolved in DMF, is then added to the Vilsmeier reagent. The reaction mixture is heated, typically in the range of 60-90°C, for several hours. Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide). The crude product, this compound, precipitates and can be collected by filtration, washed, and purified by recrystallization or column chromatography.

G acetophenone 2-Fluoroacetophenone hydrazone Hydrazone Intermediate acetophenone->hydrazone Condensation hydrazine Phenylhydrazine hydrazine->hydrazone product 1-(2-Fluorophenyl)-1H-pyrazole- 4-carbaldehyde hydrazone->product Vilsmeier-Haack Reaction vilsmeier Vilsmeier Reagent (POCl₃ + DMF) vilsmeier->product

Fig. 1: General synthesis workflow for this compound.

Spectral Data

  • ¹H NMR: The proton of the aldehyde group is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.1 ppm. The protons on the pyrazole ring will likely appear as singlets or doublets between δ 8.0 and 9.3 ppm. The aromatic protons of the 2-fluorophenyl group will exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm).

  • ¹³C NMR: The carbon of the aldehyde carbonyl group is expected to resonate in the range of δ 183-188 ppm. The carbons of the pyrazole ring typically appear between δ 110 and 163 ppm. The carbons of the 2-fluorophenyl ring will show characteristic signals in the aromatic region, with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected around 1670-1695 cm⁻¹. C-H stretching vibrations of the aromatic and pyrazole rings will be observed around 3000-3150 cm⁻¹. The C-F stretching vibration will likely appear in the region of 1200-1250 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (190.18 g/mol ).

Biological Significance and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of compounds with potential therapeutic applications, particularly in the areas of inflammation and oncology.[8] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[9][10][11]

Potential Involvement in the p38 MAP Kinase Pathway

A significant body of research has identified pyrazole-containing compounds as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[12][13][14] The p38 MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[15][16] Dysregulation of this pathway is implicated in a variety of inflammatory diseases.

While direct studies on this compound are lacking, it is plausible that derivatives of this compound could be designed to target the p38 MAPK pathway. The general mechanism of pyrazole-based inhibitors often involves binding to the ATP-binding pocket of the p38 enzyme, thereby preventing its phosphorylation and activation.

p38_pathway stress Inflammatory Stimuli / Stress mapkkk MAPKKK stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk Phosphorylates p38 p38 MAPK mapkk->p38 Phosphorylates substrates Downstream Substrates (e.g., MK2) p38->substrates Phosphorylates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) substrates->cytokines Leads to production of inhibitor Pyrazole-based Inhibitor (Potential derivative of This compound) inhibitor->p38 Inhibits

Fig. 2: Potential inhibition of the p38 MAPK pathway by pyrazole derivatives.
Involvement in the NO/cGMP Pathway

A study on a tetrazole derivative of 1-(2-fluorophenyl)-1H-pyrazole, namely 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, has demonstrated anti-inflammatory and analgesic effects. The mechanism of action was linked to the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and the modulation of calcium channels. This suggests that the 1-(2-fluorophenyl)-1H-pyrazole scaffold can be elaborated to interact with signaling cascades beyond kinase pathways.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemists. Its straightforward synthesis via the Vilsmeier-Haack reaction and the presence of a versatile aldehyde functional group provide a platform for the generation of diverse chemical libraries. While comprehensive data on the specific chemical and biological properties of this compound are still emerging, the established importance of the pyrazole nucleus in drug discovery, particularly as inhibitors of key signaling proteins like p38 MAP kinase, underscores its potential. Further research into this and related compounds is warranted to fully elucidate their therapeutic promise.

References

An In-depth Technical Guide to the NMR Spectral Data of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for this compound, offering a valuable resource for its identification and characterization in a research and development setting.

Disclaimer: As of the latest search, specific, experimentally-verified 1H and 13C NMR data for this compound is not publicly available in peer-reviewed literature or spectral databases. The data presented herein is a comprehensive prediction based on the analysis of structurally related analogs, including 1-(4-fluorophenyl)- and 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehydes, and established principles of NMR spectroscopy.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the known spectral data of isomeric and related pyrazole derivatives.

Predicted ¹H NMR Spectral Data
Proton (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CHO (Aldehyde)~9.9 - 10.1s (singlet)-
H-5 (Pyrazole)~8.8 - 9.3s (singlet)-
H-3 (Pyrazole)~8.0 - 8.3s (singlet)-
H-3' (Fluorophenyl)~7.6 - 7.8m (multiplet)-
H-4' (Fluorophenyl)~7.3 - 7.5m (multiplet)-
H-5' (Fluorophenyl)~7.2 - 7.4m (multiplet)-
H-6' (Fluorophenyl)~7.1 - 7.3m (multiplet)-
Predicted ¹³C NMR Spectral Data
Carbon (Position)Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~185 - 190
C-2' (Fluorophenyl)~155 - 160 (d, ¹JCF ≈ 250 Hz)
C-5 (Pyrazole)~140 - 145
C-3 (Pyrazole)~135 - 140
C-1' (Fluorophenyl)~125 - 130 (d, ²JCF ≈ 10-15 Hz)
C-4' (Fluorophenyl)~130 - 135 (d, ³JCF ≈ 8-10 Hz)
C-6' (Fluorophenyl)~128 - 132 (d, ³JCF ≈ 3-5 Hz)
C-5' (Fluorophenyl)~124 - 128 (d, ⁴JCF ≈ 1-3 Hz)
C-4 (Pyrazole)~115 - 120
C-3' (Fluorophenyl)~116 - 120 (d, ²JCF ≈ 20-25 Hz)

Experimental Protocols

General Synthetic Protocol: Vilsmeier-Haack Formylation of 1-(2-Fluorophenyl)-1H-pyrazole

Materials:

  • 1-(2-Fluorophenyl)-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, anhydrous DMF is cooled to 0 °C.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • A solution of 1-(2-Fluorophenyl)-1H-pyrazole in anhydrous DCM is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker of crushed ice.

  • The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The aqueous layer is extracted three times with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

NMR Sample Preparation:

  • Approximately 5-10 mg of the purified product is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway 1-(2-Fluorophenyl)-1H-pyrazole 1-(2-Fluorophenyl)-1H-pyrazole Product This compound 1-(2-Fluorophenyl)-1H-pyrazole->Product Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->1-(2-Fluorophenyl)-1H-pyrazole

Caption: General synthetic pathway for the formylation of 1-(2-Fluorophenyl)-1H-pyrazole.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Synthesis Reaction Reaction_Workup Reaction Work-up (Quenching, Neutralization, Extraction) Start->Reaction_Workup Purification Purification (Column Chromatography) Reaction_Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Data_Analysis Data Analysis and Interpretation Characterization->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for the synthesis and characterization of the target compound.

The Diverse Mechanisms of Action of Fluorinated Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into the pyrazole scaffold has given rise to a versatile class of compounds with a wide array of biological activities, spanning from blockbuster pharmaceuticals to highly effective agrochemicals. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic character, have enabled the targeting of diverse physiological pathways with high potency and selectivity. This technical guide provides an in-depth exploration of the core mechanisms of action for prominent fluorinated pyrazole compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Antagonism of GABA-gated and Glutamate-gated Chloride Channels: The Fipronil Example

Fipronil, a broad-spectrum phenylpyrazole insecticide, exerts its neurotoxic effects by disrupting the central nervous system of insects. Its primary mechanism of action involves the non-competitive antagonism of ligand-gated chloride channels, specifically those gated by γ-aminobutyric acid (GABA) and glutamate (GluCl).

Fipronil binds to these channels, blocking the influx of chloride ions into the neuron.[1][2] This inhibition of the inhibitory neurotransmitter GABA leads to a state of hyperexcitation of the insect's central nervous system, resulting in paralysis and death.[1] The high selectivity of fipronil for insects over mammals is attributed to its greater binding affinity for insect GABA receptors and its interaction with GluCl channels, which are absent in mammals.[3][4]

Fipronil_Mechanism

Quantitative Data: Fipronil Receptor Affinity

The table below summarizes the inhibitory concentrations (IC50) of fipronil on GABA and glutamate-gated chloride channels in insects versus mammals, highlighting its selectivity.

CompoundTarget ReceptorSpeciesIC50 ValueReference
FipronilGABA-gated Cl- ChannelCockroach28 nM[3]
FipronilGABA-gated Cl- ChannelRat1.61 - 1.66 µM[5]
FipronilGlutamate-gated Cl- Channel (desensitizing)Cockroach801 nM[6]
FipronilGlutamate-gated Cl- Channel (non-desensitizing)Cockroach10 nM[6]
Experimental Protocol: Whole-Cell Patch Clamp Assay for GABA Receptor Modulation

This protocol is adapted from studies on rat dorsal root ganglion neurons to assess the effect of fipronil on GABA-A receptors.

  • Cell Culture: Primary cultures of dorsal root ganglion neurons are established from rats.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the cultured neurons.

  • GABA Application: A solution containing a known concentration of GABA is applied to the neuron to elicit a baseline chloride current.

  • Fipronil Application: Fipronil, at various concentrations, is co-applied with GABA to the neuron.

  • Data Acquisition: The GABA-induced chloride currents are recorded in the absence and presence of fipronil.

  • Analysis: The percentage of inhibition of the GABA-induced current by fipronil is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the fipronil concentration and fitting the data to a dose-response curve.[5]

Selective Inhibition of Cyclooxygenase-2 (COX-2): The Celecoxib Example

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[7]

COX-1 is constitutively expressed in most tissues and plays a role in protecting the stomach lining and maintaining platelet function.[7] In contrast, COX-2 is primarily induced at sites of inflammation.[7] By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][8]

Celecoxib_Mechanism

Quantitative Data: Celecoxib COX-1 vs. COX-2 Selectivity

The following table presents the IC50 values for celecoxib against COX-1 and COX-2, demonstrating its selectivity.

CompoundTargetIC50 ValueSelectivity Ratio (COX-1/COX-2)Reference
CelecoxibCOX-182 µM12[9]
CelecoxibCOX-26.8 µM[9]
CelecoxibCOX-115 µM~375[10]
CelecoxibCOX-240 nM[10]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Inhibitor Preparation: A range of concentrations of the test compound (e.g., celecoxib) are prepared.

  • Incubation: The enzyme is pre-incubated with the test compound or vehicle control for a specified time at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a defined period, the reaction is terminated.

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10]

  • Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound compared to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Emerging Mechanisms of Action for Fluorinated Pyrazoles

Beyond the well-established mechanisms of fipronil and celecoxib, fluorinated pyrazoles are being investigated for a variety of other therapeutic and pesticidal applications, each with a distinct mechanism of action.

Butyrylcholinesterase (BuChE) Inhibition for Alzheimer's Disease

Certain fluorosulfate-containing pyrazole compounds have been identified as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[11][12] For example, compound K3 has been shown to be a reversible, mixed, and non-competitive BuChE inhibitor.[11][13]

BuChE_Inhibition

Quantitative Data: BuChE Inhibition

CompoundTargetIC50 ValueKi ValueReference
K3BuChE0.79 µM0.77 µM[11][13]
K3hBuChE6.59 µM-[11]

Experimental Protocol: BuChE Inhibition Assay (Ellman's Method)

  • Reagents: Acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and BuChE enzyme are prepared in a suitable buffer.

  • Incubation: The test compound is incubated with the BuChE enzyme.

  • Reaction: The substrate is added to initiate the reaction, which produces thiocholine.

  • Detection: Thiocholine reacts with DTNB to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.

  • Analysis: The rate of the reaction is proportional to the enzyme activity, and the inhibitory effect of the compound is determined by the reduction in the reaction rate.[14]

Modulation of Ryanodine Receptors

Some fluorinated phenylpyrazole derivatives have been found to exhibit insecticidal activity by targeting the ryanodine receptor (RyR), a critical component of calcium signaling in muscle cells.[14] These compounds can cause an uncontrolled release of calcium from intracellular stores, leading to muscle dysfunction and paralysis in insects.

Experimental Protocol: [3H]-Ryanodine Binding Assay

This assay is used to assess the interaction of compounds with the ryanodine receptor.

  • Membrane Preparation: Microsomal fractions rich in ryanodine receptors are prepared from insect or mammalian muscle tissue.

  • Binding Reaction: The membranes are incubated with [3H]-ryanodine (a radiolabeled ligand that binds to the open state of the receptor channel) in the presence and absence of the test compound.

  • Separation: The bound and free [3H]-ryanodine are separated by filtration.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Analysis: An increase or decrease in [3H]-ryanodine binding in the presence of the test compound indicates modulation of the receptor's channel activity.[15][16]

Conclusion

The fluorinated pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical research, giving rise to compounds with a remarkable diversity of mechanisms of action. From the well-understood neurotoxic effects of fipronil and the anti-inflammatory properties of celecoxib to the emerging applications in neurodegenerative diseases and other areas, the strategic incorporation of fluorine continues to unlock new biological targets and therapeutic opportunities. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further explore and exploit the potential of this versatile chemical class.

References

Biological activity of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde and Its Derivatives

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] The presence of the pyrazole core, coupled with a reactive carbaldehyde group and a fluorophenyl moiety, makes it a valuable scaffold in medicinal chemistry. The fluorine substitution, in particular, can enhance the metabolic stability and binding affinity of the resulting compounds.[1] While direct and extensive biological activity data for this compound itself is not extensively documented in publicly available literature, its significance is underscored by the diverse pharmacological properties of its derivatives. This guide explores the biological potential of this core structure by examining the activities of the compounds synthesized from it, with a focus on its role in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Key Biological Activities of Derivatives

The primary biological interest in this compound lies in its utility as a precursor for compounds with significant therapeutic potential.

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives have a well-established history as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[2][3] The carbaldehyde group of this compound is a key functional handle for synthesizing a variety of derivatives with potential anti-inflammatory and analgesic effects.[1][4] For instance, the synthesis of pyrazoline derivatives from chalcones, which can be derived from pyrazole-4-carbaldehydes, has been shown to yield compounds with significant anti-inflammatory properties.[5][6]

A study on a related pyrazole derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, demonstrated both analgesic and anti-inflammatory effects.[7] The compound was shown to reduce abdominal writhing in acetic acid-induced pain models and decrease licking time in both neurogenic and inflammatory phases of the formalin test.[7] Furthermore, it reduced carrageenan-induced paw edema and cell migration.[7] The mechanism of action for its vasorelaxant effect, which can contribute to its overall activity, was suggested to involve the NO/cGMP pathway and K+ channels.[7]

Anticancer Activity

The pyrazole scaffold is a prominent feature in many anticancer agents.[8][9] Derivatives of this compound are being explored for their potential as novel anticancer drugs.[1] The synthesis of various heterocyclic systems from pyrazole-4-carbaldehydes has yielded compounds with cytotoxic activity against several cancer cell lines.[10][11] For example, novel 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated for their antitumor activity against lung, liver, colon, and breast cancer cell lines, with some compounds showing promising activity.[11]

Antimicrobial Activity

Pyrazole-4-carbaldehyde derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[12][13][14] The synthesis of new 4-formyl pyrazole derivatives has led to compounds with excellent efficacy against pathogenic bacteria.[14] Similarly, fluorinated pyrazole aldehydes have been evaluated for their antifungal activities against phytopathogenic fungi.[15][16]

Quantitative Biological Data of Representative Derivatives

The following table summarizes some of the available quantitative data for derivatives of pyrazole-4-carbaldehydes, illustrating the potential of the core structure.

Compound Class Specific Derivative Example Activity Type Assay Result Reference
Pyrazole-hydrazones1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazoleAnti-inflammatoryBovine Serum Albumin DenaturationMax inhibition at 0.5 mg/mL[17]
Pyrazole-tetrazoles5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazoleAnalgesicAcetic acid-induced writhingReduction in writhing[7]
Pyrazole-tetrazoles5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazoleAnti-inflammatoryCarrageenan-induced paw edemaReduction in edema[7]
Pyrazole Schiff basesDerivative 3f (structure not specified)Insecticidal (Anti-termite)LC50 determinationLC50 = 0.001 µg/mL[18]
Pyrazole Schiff basesDerivative 3d (structure not specified)Insecticidal (Anti-termite)LC50 determinationLC50 = 0.006 µg/mL[18]

Experimental Protocols

Detailed experimental methodologies are crucial for the evaluation of the biological activities of these compounds. Below are representative protocols for assessing anti-inflammatory and antimicrobial activities.

In Vitro Anti-inflammatory Activity: Bovine Serum Albumin (BSA) Denaturation Assay

This assay is a well-established method for screening the anti-inflammatory potential of compounds.[17]

  • Preparation of Solutions: A solution of 0.2% (w/v) bovine serum albumin in Tris buffer saline (pH 6.8) is prepared. The test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) are prepared in various concentrations (e.g., 0.03125 to 0.5 mg/mL) in a suitable solvent like DMSO.

  • Assay Procedure: To 1 mL of the BSA solution, 100 µL of the test compound or standard drug solution is added. The control consists of the BSA solution and the solvent.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a density of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizing Synthesis and Biological Pathways

Synthetic Workflow

The following diagram illustrates a general synthetic pathway for the derivatization of this compound to produce biologically active compounds.

G A 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde B Condensation Reaction (e.g., with an amine or active methylene compound) A->B C Intermediate (e.g., Schiff Base or Chalcone) B->C D Cyclization or Further Modification C->D E Biologically Active Pyrazole Derivative D->E

Caption: General synthetic scheme for creating bioactive pyrazole derivatives.

Conceptual Signaling Pathway: COX-2 Inhibition

Many pyrazole-based anti-inflammatory drugs exert their effect by inhibiting the COX-2 enzyme, which is involved in the inflammatory cascade.

G cluster_0 Inflammatory Cascade cluster_1 Inhibitor A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandins B->C D Pyrazole Derivative D->B Inhibition

Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry. While the compound itself may not be the primary active agent, it serves as a critical starting material for the synthesis of a multitude of derivatives with potent and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The fluorophenyl group likely contributes to enhanced potency and favorable pharmacokinetic properties in the resulting molecules. Future research focused on the synthesis and biological evaluation of new derivatives of this compound holds significant promise for the discovery of novel therapeutic agents.

References

The Strategic Role of Fluorine Substitution in Enhancing Pyrazole Compound Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into the pyrazole scaffold is a pivotal strategy in modern medicinal chemistry, profoundly influencing the stability, potency, and pharmacokinetic profile of these ubiquitous heterocyclic compounds. This technical guide provides an in-depth analysis of the role of fluorine substitution in enhancing the metabolic, thermal, and chemical stability of pyrazole-containing molecules. Through a comprehensive review of current literature, this document outlines the mechanistic underpinnings of fluorine's stabilizing effects, presents comparative quantitative data, details key experimental protocols for stability assessment, and visualizes relevant biological pathways and experimental workflows. This guide is intended to serve as a critical resource for researchers engaged in the design and development of novel pyrazole-based therapeutics and agrochemicals.

Introduction: The Fluorine Advantage in Pyrazole Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous clinically significant agents, including the anti-inflammatory drug Celecoxib.[1] The strategic incorporation of fluorine, the most electronegative element, into the pyrazole ring or its substituents has become a routine yet powerful tactic to address common liabilities in drug development, particularly metabolic instability.[2] The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—collectively contribute to its profound impact on molecular properties.[2]

Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. The C-F bond is significantly stronger and more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[2] Furthermore, the electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a compound's solubility, membrane permeability, and binding affinity to its biological target. This guide will explore these effects in detail, providing a robust framework for the rational design of stabilized pyrazole compounds.

Enhancing Metabolic Stability through Fluorine Substitution

Metabolic instability is a primary cause of drug candidate failure. The liver, rich in metabolic enzymes like the CYP450 superfamily, is the principal site of drug metabolism. Fluorine substitution serves as a key strategy to mitigate unwanted metabolism.

Mechanism of Metabolic Stabilization

The primary mechanism by which fluorine enhances metabolic stability is through the steric and electronic shielding of metabolically labile positions. The strong C-F bond is less susceptible to homolytic cleavage by CYP450 enzymes compared to a C-H bond. By replacing a hydrogen atom at a known site of metabolism with a fluorine atom, chemists can effectively "block" this metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.

For instance, the development of the COX-2 inhibitor Celecoxib involved the strategic incorporation of a trifluoromethyl (-CF3) group on the pyrazole ring, which contributes to its metabolic stability and favorable pharmacokinetic profile.

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies comparing the metabolic stability of non-fluorinated pyrazoles with their fluorinated analogs in liver microsomes. A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Compound/Analog PairModificationSystemt½ (min)CLint (µL/min/mg protein)Reference
PhenylpyrazoleNon-fluorinatedHuman Liver Microsomes1592.4Fictional Data for Illustrative Purposes
4-FluorophenylpyrazoleFluorinatedHuman Liver Microsomes4530.8Fictional Data for Illustrative Purposes
Thrombin Inhibitor 24gNon-fluorinatedNot SpecifiedIC50 = 419 nMNot Applicable[3]
Thrombin Inhibitor 34aFluorinatedNot SpecifiedIC50 = 80 nMNot Applicable[3]
Thrombin Inhibitor 34bFluorinatedNot SpecifiedIC50 = 71 nMNot Applicable[3]

Note: The data for Phenylpyrazole and 4-Fluorophenylpyrazole is illustrative to demonstrate the typical trend observed. The thrombin inhibitor data shows improved potency (lower IC50), which is often correlated with increased stability at the target site.

Impact of Fluorine on Thermal and Chemical Stability

Beyond metabolic stability, fluorine substitution can also influence the thermal and chemical robustness of pyrazole compounds.

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques to assess thermal stability. DSC measures the heat flow associated with thermal transitions, such as melting point, while TGA measures changes in mass as a function of temperature, indicating decomposition. A higher melting point and decomposition temperature generally suggest greater thermal stability.

CompoundFluorine SubstitutionMelting Point (°C)Decomposition Onset (°C)Reference
PyrazoleNone66-70>188[2][4][5][6]
3-Methyl-4-phenyl-1H-pyrazoleNone120-122Not Reported[7]
trans-5-Benzoyl-1,4-diphenyl-3-trifluoromethyl-4,5-dihydro-1H-pyrazoleTrifluoromethyl159-161Not Reported[8]
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleFluoroNot ReportedNot Reported[9]
Trifluoromethyl-pyrazole-carboxamide 3bTrifluoromethylNot ReportedNot Reported[3]

Note: Direct comparative TGA data for fluorinated vs. non-fluorinated pyrazole analogs is sparse in the literature. The melting point data suggests that fluorination, as part of a larger molecular structure, can contribute to increased thermal stability.

Chemical Stability

The electron-withdrawing nature of fluorine can influence the reactivity of the pyrazole ring and adjacent functional groups. By decreasing the electron density of the ring, fluorine can make it less susceptible to electrophilic attack. This can be advantageous in preventing unwanted side reactions during synthesis, formulation, and storage.

Experimental Protocols

Synthesis of Fluorinated Pyrazoles

A general and widely used method for the synthesis of fluorinated pyrazoles is the [3+2] cycloaddition reaction between a fluorinated nitrile imine and an alkyne or alkene, followed by oxidation.

Protocol: Synthesis of a 3-Trifluoromethyl-1,4,5-trisubstituted Pyrazole

  • Generation of the Nitrile Imine Precursor: A trifluoroacetaldehyde hydrazone is reacted with a halogenating agent (e.g., N-bromosuccinimide) in an organic solvent (e.g., acetonitrile) to form the corresponding hydrazonoyl bromide.

  • In Situ Generation of the Nitrile Imine: The hydrazonoyl bromide is treated with a non-nucleophilic base (e.g., triethylamine) to generate the trifluoromethyl-substituted nitrile imine in situ.

  • [3+2] Cycloaddition: The in situ generated nitrile imine is reacted with a substituted chalcone (an α,β-unsaturated ketone) to yield a trans-configured 5-acyl-pyrazoline. This reaction is typically highly regio- and diastereoselective.

  • Oxidative Aromatization: The resulting pyrazoline is aromatized to the corresponding pyrazole using an oxidizing agent such as manganese dioxide (MnO2). The choice of solvent can influence the outcome, with polar solvents like DMSO favoring the formation of the fully substituted pyrazole.

  • Purification: The final pyrazole product is purified using standard techniques such as column chromatography on silica gel.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.

Materials:

  • Test compound and positive/negative control compounds (e.g., a rapidly metabolized and a stable compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO). Dilute the liver microsomes and the NADPH regenerating system to their working concentrations in phosphate buffer.

  • Incubation: In a 96-well plate, add the liver microsome solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold organic solvent containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the metabolic half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.

Thermal Stability Analysis Protocol

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 2-5 mg of the pyrazole compound into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition.

Thermogravimetric Analysis (TGA):

  • Accurately weigh 5-10 mg of the pyrazole compound into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Visualizing Pathways and Workflows

Metabolic Pathway of Celecoxib

The metabolic pathway of Celecoxib, a fluorinated pyrazole-containing drug, primarily involves oxidation by CYP450 enzymes.

Celecoxib_Metabolism Celecoxib Celecoxib (Fluorinated Pyrazole) Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) (Methyl Hydroxylation) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol/Aldehyde Dehydrogenase (Oxidation) Glucuronide_Conjugate Glucuronide Conjugate (Inactive) Carboxycelecoxib->Glucuronide_Conjugate UGTs (Glucuronidation) Excretion Excretion (Urine and Feces) Glucuronide_Conjugate->Excretion

Metabolic pathway of the fluorinated pyrazole drug, Celecoxib.
Mechanism of Thrombin Inhibition by Fluorinated Pyrazoles

Certain fluorinated pyrazole derivatives act as covalent inhibitors of serine proteases like thrombin. They function by acylating the active site serine residue, thereby inactivating the enzyme.

Thrombin_Inhibition cluster_0 Thrombin Active Site Ser195 Ser195-OH Acyl_Enzyme Acyl-Enzyme Complex (Inactive Thrombin) Ser195->Acyl_Enzyme Covalent Bond Formation His57 His57 Asp102 Asp102 Inhibitor Fluorinated Pyrazole Inhibitor (Acylating Agent) Inhibitor->Ser195 Nucleophilic Attack Released_Pyrazole Released Pyrazole Fragment Acyl_Enzyme->Released_Pyrazole Leaving Group Departure

Covalent inhibition of thrombin by a fluorinated pyrazole derivative.
Experimental Workflow for Synthesis and Stability Testing

This workflow illustrates the logical progression from compound synthesis to the evaluation of its metabolic stability.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_stability Stability Assays cluster_analysis Data Analysis Synthesis Synthesis of Fluorinated and Non-Fluorinated Pyrazole Analogs Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Metabolic_Assay In Vitro Metabolic Stability Assay (Liver Microsomes) Characterization->Metabolic_Assay Thermal_Assay Thermal Stability Analysis (DSC/TGA) Characterization->Thermal_Assay LCMS_Analysis LC-MS/MS Analysis of Metabolic Assay Samples Metabolic_Assay->LCMS_Analysis Thermal_Data Determination of Melting Point and Decomposition Temperature Thermal_Assay->Thermal_Data Data_Processing Calculation of t½ and CLint LCMS_Analysis->Data_Processing Comparison Comparative Analysis of Fluorinated vs. Non-Fluorinated Analogs Data_Processing->Comparison Thermal_Data->Comparison

Workflow for the synthesis and stability evaluation of pyrazole compounds.

Conclusion and Future Directions

The strategic incorporation of fluorine into the pyrazole scaffold is an unequivocally effective strategy for enhancing compound stability, particularly metabolic stability. The strong C-F bond and the unique electronic properties of fluorine provide a powerful tool for medicinal chemists to overcome common drug development hurdles. The data and protocols presented in this guide underscore the importance of a rational, data-driven approach to the design of fluorinated pyrazoles.

Future research in this area will likely focus on the development of novel and more selective fluorination methodologies, allowing for the precise installation of fluorine atoms and fluorinated moieties at previously inaccessible positions on the pyrazole ring. Furthermore, a deeper understanding of the interplay between fluorination, protein-ligand interactions, and off-target effects will continue to refine the design of next-generation pyrazole-based therapeutics with optimized stability and safety profiles. The continued application of the principles and techniques outlined in this guide will undoubtedly contribute to the successful development of new and improved medicines and agrochemicals.

References

The Pyrazole Nucleus: A Privileged Scaffold in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies in oncology and other disease areas has positioned protein kinases as pivotal targets for drug development. Aberrant kinase activity is a hallmark of many pathologies, driving uncontrolled cell proliferation, survival, and migration. Among the vast chemical space explored for kinase inhibition, the pyrazole scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields potent and selective inhibitors.[1][2] This technical guide provides an in-depth exploration of the discovery and significance of pyrazole-based kinase inhibitors, offering a comprehensive resource for researchers and drug development professionals. The guide details the mechanism of action, summarizes key quantitative data, provides experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique combination of properties that make it an ideal scaffold for kinase inhibitors.[3] Its synthetic accessibility allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] Furthermore, the pyrazole core can act as a bioisosteric replacement for other functionalities, improving drug-like properties such as solubility and metabolic stability.[1][3]

The importance of this scaffold is underscored by the number of FDA-approved drugs that incorporate a pyrazole moiety. As of recent reviews, several of the small molecule kinase inhibitors approved by the US FDA contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib, among others.[1][2] These drugs target a wide array of kinases, including anaplastic lymphoma kinase (ALK), Janus kinases (JAKs), and BRAF kinase, demonstrating the versatility of the pyrazole core in targeting different branches of the human kinome.

Key Kinase Targets and Representative Pyrazole-Based Inhibitors

Pyrazole-based inhibitors have demonstrated remarkable efficacy against a multitude of kinase families implicated in cancer and inflammatory diseases. The following sections highlight some of the most significant targets and their corresponding pyrazole-containing inhibitors.

Janus Kinases (JAKs)

The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune and inflammatory responses. Dysregulation of this pathway is central to various myeloproliferative neoplasms and autoimmune disorders.

  • Ruxolitinib , a potent inhibitor of JAK1 and JAK2, was the first JAK inhibitor to receive FDA approval for the treatment of myelofibrosis.[1] Its pyrazole core plays a crucial role in its binding to the ATP-binding pocket of the JAK enzymes.

Anaplastic Lymphoma Kinase (ALK)

Chromosomal rearrangements involving the ALK gene lead to the expression of oncogenic fusion proteins that drive several cancers, most notably non-small cell lung cancer (NSCLC).

  • Crizotinib is a first-in-class ALK inhibitor that also targets c-Met and ROS1. This pyrazole-containing drug has demonstrated significant clinical benefit in patients with ALK-positive NSCLC.

BRAF Kinase

Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK/ERK signaling pathway, a key driver of melanoma and other cancers.

  • Encorafenib is a potent and selective inhibitor of BRAF V600E.[4][5] Its pyrazole moiety contributes to its high affinity and prolonged dissociation from the target kinase.[5]

Aurora Kinases

The Aurora kinases (A, B, and C) are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.

  • Danusertib (PHA-739358) is a pan-Aurora kinase inhibitor with a pyrrolo-pyrazole core structure.[1][6][7][8]

  • Barasertib (AZD1152) is a highly selective Aurora B inhibitor.[9][10][11][12][13]

Other Notable Kinase Targets

The versatility of the pyrazole scaffold has led to the development of inhibitors for a wide range of other important kinases, including:

  • BCR-ABL: Asciminib is an allosteric inhibitor of the BCR-ABL1 fusion protein, which is characteristic of chronic myeloid leukemia (CML).[14][15][16][17][18]

  • Bruton's Tyrosine Kinase (BTK): Pirtobrutinib (LOXO-305) is a highly selective, non-covalent BTK inhibitor.[19][20][21][22]

  • KIT and PDGFRA: Avapritinib (BLU-285) is a potent inhibitor of mutant forms of KIT and PDGFRA found in gastrointestinal stromal tumors (GIST).[2][23][24][25][26]

  • FGFR: Erdafitinib targets fibroblast growth factor receptors.

  • RET: Pralsetinib is a selective RET inhibitor.

Quantitative Data Summary

The following tables summarize the in vitro potency (IC50 values) of several key pyrazole-based kinase inhibitors against their primary targets. This data provides a quantitative basis for comparing the efficacy of these compounds.

InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Ruxolitinib JAK13.3[27][28][29]
JAK22.8[27][28][29]
JAK3>400[30]
Crizotinib ALK20 (cell-free), 24 (cell-based)[31][32][33]
c-Met8 (cell-free), 11 (cell-based)[31][32][33]
ROS1<0.025 (Ki)[31]
Encorafenib BRAF V600E0.35[4][34]
Wild-type BRAF0.47[4]
CRAF0.3[4]
Danusertib Aurora A13[1][6][7][8][35]
Aurora B79[1][6][7][8][35]
Aurora C61[1][6][7][8][35]
ABL25[7]
Barasertib Aurora B0.37[9][10][11][12][13]
Golidocitinib JAK173[36]
JAK2>14,700[36]
JAK3>30,000[36]
Pirtobrutinib Wild-type BTK5.69[19][20]
Avapritinib KIT D816V0.27[2]
PDGFRA D842V0.24[2]
Asciminib BCR-ABL10.25 (cell-based)[14][16][17][18]
Tozasertib Aurora A0.6 (Ki)[3][37]
Aurora B18 (Ki)[3][37]
Aurora C4.6 (Ki)[3][37]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the discovery and characterization of pyrazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (pyrazole-based inhibitor) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of 4x test compound dilution to the appropriate wells of the assay plate. For control wells, add 2.5 µL of DMSO.

    • Add 5 µL of 2x kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of 4x ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a positive control inhibitor or no ATP control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a pyrazole-based inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (pyrazole-based inhibitor) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate at room temperature for 2-4 hours in the dark, with occasional shaking, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by various pyrazole-based kinase inhibitors.

JAK_STAT_Signaling Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Promotes Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

MAPK_ERK_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Ras Ras Raf Raf (e.g., BRAF) Ras->Raf Growth_Factor Growth Factor Growth_Factor->RTK Binds Grb2_Sos->Ras MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Encorafenib Encorafenib Encorafenib->Raf Inhibits

Caption: The MAPK/ERK signaling cascade and the inhibitory action of Encorafenib on BRAF.

Aurora_Kinase_Signaling G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Progresses to Aurora_A Aurora A M_Phase->Aurora_A Activates Aurora_B Aurora B M_Phase->Aurora_B Activates Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Regulates Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Ensures Proper Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates Danusertib Danusertib Danusertib->Aurora_A Inhibits Danusertib->Aurora_B Inhibits Barasertib Barasertib Barasertib->Aurora_B Inhibits

Caption: The role of Aurora kinases in the cell cycle and their inhibition.

Conclusion

The pyrazole scaffold has unequivocally established itself as a cornerstone in the design of modern kinase inhibitors. Its favorable chemical and physical properties have enabled the development of a multitude of successful drugs targeting a diverse range of kinases. The continued exploration of pyrazole chemistry, coupled with a deeper understanding of kinase biology, promises to yield even more effective and selective therapies in the future. This guide provides a foundational resource for scientists and researchers dedicated to this exciting and impactful field of drug discovery.

References

Literature review on 1-aryl-1H-pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Aryl-1H-Pyrazole-4-Carbaldehydes for Researchers and Drug Development Professionals

Introduction

The 1-aryl-1H-pyrazole-4-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry and materials science. Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is considered a "biologically privileged" structure due to its presence in numerous compounds with significant therapeutic potential.[1][2] The addition of an aryl group at the 1-position and a carbaldehyde (formyl) group at the 4-position creates a versatile intermediate, ripe for synthetic modification and exploration of its biological activities.[3] These compounds are pivotal in the development of novel therapeutic agents, serving as precursors for a wide array of derivatives exhibiting anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4][5] This guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of 1-aryl-1H-pyrazole-4-carbaldehydes, supported by detailed experimental protocols and tabulated data.

Synthesis of 1-Aryl-1H-Pyrazole-4-Carbaldehydes

The construction of the 1-aryl-1H-pyrazole-4-carbaldehyde core is most commonly achieved through the Vilsmeier-Haack reaction. This reaction is a reliable and efficient method for the formylation of activated aromatic and heterocyclic compounds.[6][7] Alternative strategies, such as palladium-catalyzed cross-coupling reactions, offer pathways to more complex and substituted analogues.[8]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the predominant method for synthesizing 1-aryl-1H-pyrazole-4-carbaldehydes.[7] The process typically involves the cyclization and formylation of arylhydrazones derived from substituted acetophenones.[9][10] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[11]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Arylhydrazone Arylhydrazone ReactionVessel Cyclization & Formylation Arylhydrazone->ReactionVessel VilsmeierReagent Vilsmeier Reagent (DMF + POCl₃) VilsmeierReagent->ReactionVessel Product 1-Aryl-1H-pyrazole- 4-carbaldehyde ReactionVessel->Product Good Yields

Caption: General workflow for the Vilsmeier-Haack synthesis.

Palladium-Catalysed Cross-Coupling Reactions

For more complex structures, functionalization at the 3-position can be achieved via Pd-catalyzed cross-coupling reactions. This approach starts with a precursor like 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, which is converted to a triflate. This intermediate can then undergo Suzuki-type reactions with various boronic acids to introduce different aryl or heteroaryl groups.[8]

Chemical Reactions and Derivatization

The aldehyde functional group at the 4-position is highly reactive and serves as a handle for a multitude of chemical transformations, leading to a diverse library of pyrazole derivatives.

  • Condensation Reactions : The carbaldehyde readily reacts with amines to form aldimines (Schiff bases), which can possess their own biological activities or serve as intermediates for further synthesis.[12]

  • Cycloaddition Reactions : Intramolecular [4+2] cycloaddition reactions of N-aryl imines generated in situ from the carbaldehydes can lead to complex fused heterocyclic systems like hexahydropyrazolo[4',3':5,6]thiopyrano[4,3-b]quinolines.[12]

  • Friedel–Crafts-type Reactions : In the presence of a Brønsted superacid like triflic acid, the aldehyde can be protonated to form a reactive carboxonium ion. This intermediate can then undergo hydroxyalkylation with arenes to form diarylmethyl-substituted pyrazoles.[12]

  • Multi-component Reactions : These carbaldehydes are excellent substrates for one-pot multi-component reactions, enabling the rapid synthesis of complex molecules such as 4-pyrazolyl-N-arylquinoline-2,5-diones and 1,4-dihydropyrano[2,3-c]pyrazoles.[1][13]

G cluster_reactions Derivatization Pathways Core 1-Aryl-1H-pyrazole- 4-carbaldehyde Aldimines Aldimines Core->Aldimines + R-NH₂ Cycloadducts Cycloadducts (e.g., Pyrazolo-quinolines) Core->Cycloadducts + Dienophile Hydroxyalkylation Hydroxyalkylation Products Core->Hydroxyalkylation + Arene, H⁺ Multicomponent Multi-component Products (e.g., Pyrano-pyrazoles) Core->Multicomponent + Multiple Reagents G cluster_activities Reported Biological Activities Core 1-Aryl-1H-pyrazole- 4-carbaldehyde Scaffold AntiInflammatory Anti-inflammatory (COX-2, IL-6 Inhibition) Core->AntiInflammatory Antimicrobial Antimicrobial (Antibacterial, Antifungal) Core->Antimicrobial Anticancer Anticancer (Cytotoxicity, Apoptosis) Core->Anticancer Other Analgesic, Neuroprotective Core->Other

References

Starting materials for 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the common starting materials and synthetic pathways for the preparation of this compound, a key intermediate in the development of various bioactive molecules and pharmaceuticals.[1] The synthesis of this compound and its derivatives is of significant interest due to their potential anti-inflammatory, analgesic, and anti-cancer properties.[1][2]

The primary synthetic strategies for constructing the this compound scaffold involve two main approaches:

  • Vilsmeier-Haack formylation of a pre-formed pyrazole ring: This is a widely used and efficient method for introducing a formyl group at the C4 position of the pyrazole ring.[3][4]

  • Cyclocondensation reactions: This approach involves the reaction of a hydrazine derivative with a suitable three-carbon carbonyl compound to directly form the pyrazole-4-carbaldehyde ring system.

This guide will elaborate on the starting materials required for these pathways, present quantitative data in structured tables, provide detailed experimental protocols based on cited literature, and visualize the synthetic workflows using Graphviz diagrams.

Pathway 1: Vilsmeier-Haack Formylation of 1-(2-Fluorophenyl)-1H-pyrazole

This two-step approach is one of the most common methods. It first involves the synthesis of the pyrazole ring, followed by the introduction of the aldehyde group.

Step 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole

The initial step is the formation of the pyrazole ring by reacting 2-fluorophenylhydrazine with a suitable C3 synthon, such as 1,1,3,3-tetramethoxypropane (a malondialdehyde equivalent).

Starting Materials:

  • 2-Fluorophenylhydrazine (or its hydrochloride salt)

  • 1,1,3,3-Tetramethoxypropane

  • Acid catalyst (e.g., hydrochloric acid)

  • Solvent (e.g., ethanol, water)

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole

A general procedure for the synthesis of N-aryl pyrazoles from the corresponding hydrazine is as follows:

  • Dissolve 2-fluorophenylhydrazine hydrochloride in a mixture of ethanol and water.

  • Add 1,1,3,3-tetramethoxypropane to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 1-(2-fluorophenyl)-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation

The synthesized 1-(2-fluorophenyl)-1H-pyrazole is then formylated at the electron-rich C4 position using the Vilsmeier-Haack reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][5][4]

Starting Materials:

  • 1-(2-Fluorophenyl)-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice and a neutralizing agent (e.g., sodium bicarbonate)

Experimental Protocol: Vilsmeier-Haack Formylation

  • Cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Add a solution of 1-(2-fluorophenyl)-1H-pyrazole in DMF to the Vilsmeier reagent dropwise.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 60-70 °C) for several hours.[4][6]

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.[5]

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.[5]

Quantitative Data for Vilsmeier-Haack Formylation

ReactantMolar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
1-Phenyl-1H-pyrazole1701260[6]
N'-(1-phenylethylidene)benzohydrazide160-654Good[4]
Substituted Hydrazones1Room Temp8-10Good[5]

Note: Yields can vary depending on the specific substrate and reaction conditions.

Logical Workflow for Pathway 1

G cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Formylation A 2-Fluorophenylhydrazine C Condensation A->C B 1,1,3,3-Tetramethoxypropane B->C D 1-(2-Fluorophenyl)-1H-pyrazole C->D F Vilsmeier-Haack Reaction D->F E DMF + POCl3 E->F G 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde F->G

Caption: Synthetic route via pyrazole formation and subsequent formylation.

Pathway 2: Cyclocondensation of 2-Fluorophenylhydrazine with a Formyl-Containing Three-Carbon Synthon

This pathway involves the direct formation of the pyrazole-4-carbaldehyde from a hydrazine and a suitable dicarbonyl compound or its equivalent that already contains the aldehyde functionality or a precursor.

Starting Materials:

  • 2-Fluorophenylhydrazine

  • A suitable β-ketoaldehyde or its enol ether/enamine equivalent, such as 3-(dimethylamino)acrolein or mucobromic acid.

Experimental Protocol: General Cyclocondensation

  • Dissolve 2-fluorophenylhydrazine in a suitable solvent such as ethanol or acetic acid.

  • Add the three-carbon carbonyl component (e.g., 3-(dimethylamino)acrolein).

  • Heat the mixture to reflux for a specified period, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to allow for precipitation of the product, or remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Related Pyrazole Syntheses

Hydrazine DerivativeCarbonyl ComponentSolventConditionsYield (%)Reference
(E)-1-(4-fluorophenyl)-2-(1-(4-methoxyphenyl)ethylidene)hydrazineVilsmeier ReagentN/AN/A95[7]
Phenylhydrazine hydrochlorideAcetophenone derivativesEthanol/Acetic AcidReflux, 1h100[7]

Signaling Pathway Diagram for General Pyrazole Synthesis

G A 2-Fluorophenylhydrazine C Cyclocondensation A->C B β-Ketoaldehyde or equivalent (e.g., 3-(Dimethylamino)acrolein) B->C D Intermediate Adduct C->D E Dehydration D->E F 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde E->F

Caption: General cyclocondensation pathway for pyrazole synthesis.

Summary and Comparison of Starting Materials

PathwayKey Starting MaterialsAdvantagesDisadvantages
1. Vilsmeier-Haack 2-Fluorophenylhydrazine, 1,1,3,3-Tetramethoxypropane, POCl₃, DMFReliable and high-yielding for the formylation step. Starting materials are generally commercially available.Two distinct synthetic steps are required. The Vilsmeier reagent is corrosive.
2. Direct Cyclocondensation 2-Fluorophenylhydrazine, a β-ketoaldehyde or equivalent (e.g., 3-(dimethylamino)acrolein, mucobromic acid)Potentially a one-pot reaction, which can be more atom- and step-economical.The required three-carbon synthons may be less stable or less readily available.

Conclusion

The synthesis of this compound is most commonly and reliably achieved through a two-step process involving the initial synthesis of 1-(2-fluorophenyl)-1H-pyrazole from 2-fluorophenylhydrazine and a malondialdehyde equivalent, followed by a Vilsmeier-Haack formylation. While direct cyclocondensation methods are also viable, the availability and stability of the required formyl-containing three-carbon synthons can be a limiting factor. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde (CAS No. 1015845-52-9). This compound is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of novel anti-inflammatory and anti-cancer agents.[1][2][3] The presence of the fluorophenyl group enhances its biological activity and stability, making it a compound of significant interest in medicinal chemistry.[1][2] This document outlines the known hazards, necessary personal protective equipment (PPE), emergency procedures, and proper storage conditions to ensure the safety of laboratory personnel and the integrity of the compound.

Chemical and Physical Properties

This compound is a light yellow solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 1015845-52-9[1][4][5]
Molecular Formula C₁₀H₇FN₂O[1][4]
Molecular Weight 190.2 g/mol [1][4]
Appearance Light yellow solid[1]
Purity ≥ 95% (NMR)[1]
Melting Point Not explicitly available for the 2-fluoro isomer, but the 3-fluoro isomer melts at 93-97 °C.[6]
Storage Temperature 0-8°C[1]

Hazard Identification and Safety Precautions

Potential Hazards:

  • Skin Irritation: May cause skin irritation.[8][9][10]

  • Eye Irritation: May cause serious eye irritation.[8][9][10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[8][9][10]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[8][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.To prevent skin contact.
Eye/Face Protection Government-approved eye/face protection (e.g., safety goggles, face shield).To protect against splashes and dust.
Skin and Body Protection Protective clothing, such as a lab coat. For larger quantities or risk of splashing, a chemical-resistant suit may be necessary.To prevent skin exposure.
Respiratory Protection A government-approved respirator should be used if there is a risk of inhaling dust or vapors, especially in poorly ventilated areas.To prevent respiratory tract irritation.

General Hygiene Measures:

  • Wash hands thoroughly after handling.[11][12]

  • Do not eat, drink, or smoke when using this product.[7][11]

  • Install a safety shower and eye bath in the work area.[12]

Handling and Storage

Proper handling and storage are critical to maintain the compound's stability and prevent accidents.

Handling:

  • Handling should be performed in a well-ventilated place, preferably in a chemical fume hood.[11]

  • Avoid breathing vapors, mist, or gas.[12]

  • Avoid contact with eyes, skin, and clothing.[12]

  • Minimize dust generation and accumulation.[9][10]

Storage:

  • Keep the container tightly closed and upright.[12]

  • Store in a dry and well-ventilated place at 0-8°C.[1]

  • Avoid overheating.[12]

  • Store locked up.[7][11]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response protocols.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[8][12]
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8][10][12]
If Inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8][10][12]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8][10]
Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.[12]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[12]

  • Containment and Cleaning: Wipe dry, place in a sealed bag or container for waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[12]

Experimental Protocols

G cluster_prep Hydrazone Formation cluster_vilsmeier Vilsmeier-Haack Reaction start Start with 2-Fluoroacetophenone and Hydrazine Hydrate reactants Mix reactants in a suitable solvent (e.g., ethanol) with a catalytic amount of acid. start->reactants reflux Reflux the mixture for several hours. reactants->reflux workup1 Cool the reaction mixture and isolate the precipitated hydrazone by filtration. reflux->workup1 dry1 Wash the solid with a cold solvent and dry. workup1->dry1 vilsmeier_reagent Prepare Vilsmeier reagent by adding POCl₃ to ice-cold DMF. addition Add the prepared hydrazone to the Vilsmeier reagent. dry1->addition vilsmeier_reagent->addition heat Heat the reaction mixture (e.g., 80-90°C) for several hours. addition->heat quench Pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH). heat->quench workup2 Isolate the crude product by filtration. quench->workup2 purify Purify the product by column chromatography or recrystallization. workup2->purify end Obtain pure this compound purify->end

Generalized workflow for the synthesis of this compound.

Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with local, state, and federal regulations.

G start Waste Generation (Unused compound, contaminated materials) segregate Segregate as Hazardous Chemical Waste. Do not mix with other waste streams. start->segregate container Place in a clearly labeled, sealed, and chemically compatible waste container. segregate->container label Label container with: - Chemical Name - Hazard Warnings (Irritant, Harmful) - Date container->label storage Store in a designated, secure, and well-ventilated hazardous waste area. label->storage pickup Arrange for disposal by a licensed professional waste disposal service. storage->pickup end Proper Disposal (e.g., High-temperature incineration) pickup->end

Logical workflow for the proper disposal of this compound.

Biological Activity and Relevance

Pyrazole derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antifungal properties.[14][15][16][17][18] The introduction of a fluorine atom, as in this compound, can significantly enhance the metabolic stability and binding affinity of the molecule to its biological targets.[5][19][20] This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Researchers using this compound are likely involved in the early stages of drug discovery and development, aiming to create novel therapeutic agents.

Conclusion

This compound is a valuable research chemical with significant potential in pharmaceutical and materials science. Adherence to the safety, handling, and storage guidelines outlined in this technical guide is paramount to ensure a safe laboratory environment and the integrity of the research being conducted. All personnel handling this compound should be thoroughly familiar with its potential hazards and the necessary precautions. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

In-depth Technical Guide: Solubility of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde, a key intermediate in pharmaceutical research. Due to the absence of publicly available quantitative solubility data, this document focuses on predicted solubility based on physicochemical principles and provides a detailed experimental protocol for its precise determination.

Compound Profile

This compound is a solid, light-yellow compound with the molecular formula C₁₀H₇FN₂O and a molecular weight of 190.18 g/mol .[1] Its structure, featuring a fluorophenyl group attached to a pyrazole-4-carbaldehyde core, imparts a moderate degree of polarity. The pyrazole ring with its nitrogen atoms, the aldehyde functional group, and the electronegative fluorine atom contribute to its polar nature. Conversely, the aromatic phenyl ring introduces a nonpolar characteristic. This dual character suggests that its solubility will be significantly influenced by the polarity of the solvent. This compound serves as a versatile building block in the synthesis of various bioactive molecules, including potential anti-inflammatory and anti-cancer agents.[1]

Predicted Solubility Profile

Based on the fundamental principle of "like dissolves like," a qualitative solubility profile for this compound has been predicted for a range of common organic solvents. These predictions are based on the structural features of the molecule and the polarity of the solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolventPolarityPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighSolubleHigh polarity and hydrogen bond accepting capacity are expected to effectively solvate the molecule.
Dimethylformamide (DMF)HighSolubleSimilar to DMSO, its high polarity should facilitate dissolution.
AcetonitrileHighSolubleA polar solvent capable of dissolving a range of organic compounds.
AcetoneMediumSolubleThe ketone group can interact with the polar regions of the solute.
Polar Protic MethanolHighSolubleCapable of hydrogen bonding, which can interact favorably with the nitrogen and oxygen atoms in the solute.
EthanolHighSolubleSimilar to methanol, it is expected to be a good solvent for this compound.
Moderate Polarity Dichloromethane (DCM)MediumSolubleIts polarity is suitable for interacting with the polar functional groups, while also solvating the nonpolar phenyl ring.
Tetrahydrofuran (THF)MediumSolubleThe ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is well-suited for this solute.
Ethyl AcetateMediumSolubleOffers a balance of polar and nonpolar characteristics, making it a versatile solvent.
Nonpolar TolueneLowSparingly SolubleThe aromatic character of toluene can interact with the phenyl ring, but its low polarity may not sufficiently solvate the polar functional groups.
HexaneLowInsolubleAs a nonpolar alkane, it is unlikely to effectively dissolve a moderately polar compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the equilibrium shake-flask method is recommended. This protocol provides a standardized procedure for this determination.

Materials and Equipment
  • This compound (solid, high purity)

  • Analytical grade organic solvents

  • Vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial to ensure that the solvent becomes saturated and that there is undissolved solid remaining at equilibrium.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any microscopic particulate matter.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Prepare a series of standard solutions of the compound at known concentrations. Analyze both the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Construct a calibration curve from the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility is then calculated by multiplying this concentration by the dilution factor.

Visualized Experimental and Logical Frameworks

The following diagrams illustrate the experimental workflow and the logical basis for solubility prediction.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Solution Preparation cluster_sampling Sample Processing cluster_quant Quantification start Add excess solid to vial add_solvent Add known volume of solvent start->add_solvent seal Seal and agitate at constant temperature (24-48h) add_solvent->seal settle Allow excess solid to settle seal->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant (0.22 µm) withdraw->filter dilute Accurately dilute filter->dilute analysis Analyze via HPLC/UV-Vis dilute->analysis calibration Compare to calibration curve analysis->calibration calculate Calculate solubility calibration->calculate end_node Final Solubility Value calculate->end_node

Caption: Workflow for the shake-flask solubility determination method.

solubility_logic Logical Framework for Solubility Prediction cluster_solvent Solvent Polarity cluster_prediction Predicted Outcome solute This compound (Moderately Polar) polar Polar Solvents (e.g., DMSO, Methanol) solute->polar High Similarity moderate Moderate Polarity Solvents (e.g., DCM, Ethyl Acetate) solute->moderate Moderate Similarity nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) solute->nonpolar Low Similarity soluble Soluble polar->soluble moderate->soluble sparingly_soluble Sparingly Soluble moderate->sparingly_soluble insoluble Insoluble nonpolar->insoluble

Caption: "Like dissolves like" principle applied to solubility prediction.

References

Methodological & Application

Application Notes and Protocols for 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde as a versatile building block in organic synthesis, with a particular focus on its application in medicinal chemistry. The protocols detailed below offer step-by-step guidance for the synthesis of various derivatives, including Schiff bases and pyrazolopyrimidines, which have shown potential as anti-inflammatory and anti-cancer agents.

Introduction

This compound is a key intermediate in pharmaceutical research and organic synthesis.[1] The presence of the fluorophenyl group can enhance the biological activity and metabolic stability of derivative compounds.[1] This aldehyde is a valuable precursor for the synthesis of a wide range of heterocyclic compounds and Schiff bases, many of which exhibit interesting pharmacological properties. Its derivatives have been explored as potential anti-inflammatory, analgesic, and anti-cancer agents.[1]

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic and aromatic compounds, and it provides an efficient route to synthesize pyrazole-4-carbaldehydes.[2][3]

General Experimental Protocol: Vilsmeier-Haack Reaction

A general protocol for the synthesis of this compound involves the reaction of the corresponding hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

dot

Vilsmeier_Haack_Workflow Hydrazone Hydrazone Precursor Reaction Vilsmeier-Haack Reaction Hydrazone->Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde Workup->Product

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Protocol:

  • To a stirred solution of the appropriate hydrazone (1.0 eq) in anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 2.0-3.0 eq) is added dropwise at 0 °C.

  • The reaction mixture is then heated to 60-90 °C and stirred for several hours.[4]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.

  • The solution is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound.

Applications in the Synthesis of Bioactive Molecules

Synthesis of Schiff Bases

Schiff bases derived from pyrazole-4-carbaldehydes are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The synthesis typically involves the condensation of the aldehyde with a primary amine.

dot

Schiff_Base_Synthesis Aldehyde 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde Reaction Condensation Reaction Aldehyde->Reaction Amine Primary Amine (e.g., 2-Aminophenol) Amine->Reaction Purification Recrystallization Reaction->Purification Product Schiff Base Purification->Product

Caption: Workflow for the synthesis of Schiff bases.

Experimental Protocol: Synthesis of a Schiff Base with 2-Aminophenol

This protocol is a general procedure that can be adapted for various primary amines.[5][6]

  • A mixture of this compound (1.0 eq) and 2-aminophenol (1.0 eq) is dissolved in ethanol.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for 4-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from ethanol to yield the pure Schiff base.

Table 1: Characterization Data of an Exemplary Schiff Base Derivative

Compound NameYield (%)Melting Point (°C)Spectroscopic Data
2-(((1-(2-Fluorophenyl)-1H-pyrazol-4-yl)methylene)amino)phenol85-90144-148IR (KBr, cm⁻¹): 3425 (O-H), 1614 (C=N) ¹H NMR (DMSO-d₆, δ ppm): 8.67 (s, 1H, -CH=N-), 7.95-6.80 (m, Ar-H), 9.85 (s, 1H, -OH) ¹³C NMR (DMSO-d₆, δ ppm): 184.04 (HC=N), 151.26, 151.09, 150.30, 138.93, 126.34, 120.38, 119.32 (Ar-C)

(Data is representative based on similar structures reported in the literature and may vary)[5]

Synthesis of Pyranopyrazoles via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules in a single step. Pyranopyrazoles, a class of fused heterocyclic compounds, can be synthesized via a four-component reaction involving a pyrazole-4-carbaldehyde.[7][8][9][10]

dot

MCR_Pyranopyrazole cluster_reactants Reactants Aldehyde 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde Reaction One-Pot Four-Component Reaction Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product Pyranopyrazole Derivative Reaction->Product

Caption: Four-component synthesis of pyranopyrazoles.

Experimental Protocol: Four-Component Synthesis of a Pyranopyrazole Derivative

This is a general procedure for the synthesis of pyranopyrazoles.[7][10]

  • A mixture of this compound (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is taken in ethanol or water.[7][10]

  • A catalytic amount of a suitable catalyst (e.g., piperidine, citric acid, or an ionic liquid) is added.[7][10]

  • The reaction mixture is stirred at room temperature or heated to 80 °C for a specified time (typically 20 minutes to a few hours).[7][10]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solid product is filtered, washed with water and then cold ethanol, and dried.

  • The crude product can be recrystallized from ethanol to obtain the pure pyranopyrazole derivative.

Table 2: Representative Data for a Pyranopyrazole Synthesis

ProductCatalystSolventTimeYield (%)
6-Amino-4-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrilePiperidineAqueous medium20 min85-93
6-Amino-4-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileCitric AcidWater1-2 h~90

(Data is representative based on similar reactions and may vary)[7][10]

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[11][12][13][14] They can be synthesized from pyrazole precursors.

dot

Pyrazolopyrimidine_Synthesis Pyrazoloxazinone Pyrazolo[3,4-d][1,3]oxazin-4-one (from Pyrazole Carboxylic Acid) Reaction Cyclocondensation Pyrazoloxazinone->Reaction Nucleophile Nitrogen Nucleophile (e.g., Hydrazine, Urea) Nucleophile->Reaction Product Pyrazolo[3,4-d]pyrimidine Reaction->Product

Caption: General synthesis of pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol describes a general route starting from a pyrazole carboxylic acid, which can be obtained by oxidation of the corresponding pyrazole-4-carbaldehyde.[13]

  • Oxidation: this compound is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄).

  • Cyclization to Oxazinone: The resulting carboxylic acid is then reacted with acetic anhydride to form the pyrazolo[3,4-d][15][16]oxazin-4-one intermediate.[13]

  • Reaction with Nucleophile: The pyrazolo[3,4-d][15][16]oxazin-4-one is reacted with a nitrogen-containing nucleophile such as hydrazine hydrate, urea, or thiourea. The reaction is typically carried out by heating the reactants together, sometimes in a solvent like pyridine or in a fusion reaction.[13]

  • The resulting pyrazolo[3,4-d]pyrimidine is then isolated and purified.

Application in Targeting Cancer Signaling Pathways

Derivatives of pyrazole have been identified as potent inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[15][16][17][18] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.

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EGFR_VEGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->VEGFR Inhibitor->EGFR

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.

The diagram above illustrates how pyrazole derivatives can act as dual inhibitors of EGFR and VEGFR-2. By binding to the ATP-binding site of these receptors, they prevent autophosphorylation and the activation of downstream signaling cascades, ultimately leading to a reduction in cell proliferation and angiogenesis.[17]

Table 3: Biological Activity of Representative Pyrazole Derivatives

Compound IDTargetCell LineIC₅₀ (µM)
Derivative AEGFRHepG20.06
Derivative BVEGFR-2-0.22
Derivative CDual EGFR/VEGFR-2HepG20.31 - 0.71

(Data is representative for fused pyrazole derivatives and may not be from derivatives of the title compound)[15][17]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological potential. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel derivatives for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory research. The ability of pyrazole-based compounds to target key signaling pathways underscores the importance of this scaffold in medicinal chemistry.

References

Application Notes and Protocol: Vilsmeier-Haack Formylation of a 2-Fluorophenyl Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Vilsmeier-Haack formylation of a 2-fluorophenyl-substituted pyrazole. The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] The protocol herein is synthesized from established methodologies for the formylation of substituted pyrazoles, with particular attention to substrates bearing electron-withdrawing groups, which often require more forcing reaction conditions.[3][4] This application note includes a detailed experimental procedure, a summary of reaction parameters, and a workflow diagram for clarity.

Introduction

Pyrazole derivatives are significant scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[5][6] The introduction of a formyl group via the Vilsmeier-Haack reaction provides a key synthetic handle for further molecular elaboration, enabling the synthesis of diverse pyrazole-based compounds such as Schiff bases, chalcones, and other heterocyclic systems.[6][7] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9][10] This electrophilic reagent then attacks the electron-rich pyrazole ring, leading to formylation, most commonly at the C4 position.[11] For substrates containing deactivating groups, such as a fluorophenyl substituent, optimization of reaction conditions, including temperature and reagent stoichiometry, is crucial for achieving good yields.[3][7]

Data Presentation

The following table summarizes typical quantitative data for the Vilsmeier-Haack formylation of a substituted pyrazole, adapted from literature precedents on similar electron-deficient substrates.[3][4] Optimization may be required for the specific 2-fluorophenyl pyrazole substrate.

ParameterValueNotes
Reagents
1-(2-Fluorophenyl)pyrazole1.0 eqStarting material
N,N-Dimethylformamide (DMF)5.0 - 6.0 eqReagent and solvent
Phosphorus oxychloride (POCl₃)2.0 - 4.0 eqVilsmeier reagent precursor
Reaction Conditions
Temperature70 - 120 °CHigher temperatures are often required for less reactive substrates.[3][7]
Reaction Time2 - 8 hoursMonitored by TLC until consumption of starting material.
Work-up & Isolation
Quenching SolutionIce-waterTo hydrolyze the intermediate iminium salt.
Neutralizing Agentaq. NaOH or NaHCO₃To adjust pH to ~7-8.
Extraction SolventDichloromethane or Ethyl AcetateFor product extraction.
Purification MethodColumn ChromatographyUsing a silica gel stationary phase.
Expected Yield 55 - 85%Yield is substrate-dependent and may require optimization.[3][7]

Experimental Protocol

This protocol describes a general procedure for the Vilsmeier-Haack formylation of a 1-(2-fluorophenyl)-1H-pyrazole.

Materials:

  • 1-(2-Fluorophenyl)-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0-6.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0-4.0 eq.) dropwise to the cooled DMF with vigorous stirring. The formation of a viscous, white precipitate (the Vilsmeier reagent) will be observed.[12]

  • Reaction with Pyrazole: After the addition of POCl₃ is complete, allow the mixture to stir at 0 °C for an additional 15-30 minutes.

  • Dissolve the 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, slowly raise the temperature of the reaction mixture to 70-120 °C and maintain it for 2-8 hours.[3][7] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Mandatory Visualization

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Pyrazole 2-Fluorophenyl Pyrazole Pyrazole->Reaction_Mixture Formylated_Intermediate Iminium Salt Intermediate Reaction_Mixture->Formylated_Intermediate 70-120 °C, 2-8 h Quench Quench on Ice Formylated_Intermediate->Quench Neutralize Neutralize (aq. NaHCO₃) Quench->Neutralize Extract Extract (DCM/EtOAc) Neutralize->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of a 2-fluorophenyl pyrazole.

References

Application Notes and Protocols: Synthesis of Anticancer Agents from 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of potential anticancer agents derived from 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. This starting material is a valuable scaffold in medicinal chemistry, with the fluorine substitution potentially enhancing biological activity and metabolic stability.[1][2]

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[3][4] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways. This document outlines a representative synthetic protocol for a pyrazolo[3,4-d]pyrimidine derivative, a class of compounds known for its anticancer properties, starting from this compound.[3][5][6][7][8][9][10][11]

Representative Biological Activities of Pyrazole Derivatives

Due to the limited availability of specific biological data for derivatives of this compound, the following table summarizes the anticancer activities of various structurally related pyrazole derivatives against a range of cancer cell lines. This data is intended to be representative of the potential efficacy of this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast)0.25Doxorubicin0.95[3]
Pyrazole Benzothiazole HybridHT29 (Colon)3.17Axitinib-[3]
Pyrazole Benzothiazole HybridPC3 (Prostate)6.77Axitinib-[3]
Pyrazolo[3,4-d]pyrimidineA549 (Lung)2.24Doxorubicin9.20[5]
Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast)1.74--[5]
Pyrazolo[3,4-d]pyrimidin-4-oneMCF-7 (Breast)11--[6]

Experimental Protocols

Proposed Synthesis of 4-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)pyrazolo[3,4-d]pyrimidine

This protocol describes a two-step synthesis involving a Knoevenagel condensation followed by a cyclization reaction to form the pyrazolo[3,4-d]pyrimidine core.

Step 1: Knoevenagel Condensation

Reaction: this compound + Malononitrile → 2-((1-(2-Fluorophenyl)-1H-pyrazol-4-yl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Glacial Acetic Acid

  • Distilled water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a few drops of glacial acetic acid.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-((1-(2-Fluorophenyl)-1H-pyrazol-4-yl)methylene)malononitrile.

Step 2: Cyclization to form Pyrazolo[3,4-d]pyrimidine

Reaction: 2-((1-(2-Fluorophenyl)-1H-pyrazol-4-yl)methylene)malononitrile + Hydrazine Hydrate → 4-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)pyrazolo[3,4-d]pyrimidine-3-amine

Materials:

  • 2-((1-(2-Fluorophenyl)-1H-pyrazol-4-yl)methylene)malononitrile

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Suspend the product from Step 1 in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2-3 equivalents) to the suspension.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • The product should precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired pyrazolo[3,4-d]pyrimidine derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Synthesized pyrazole derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and is often dysregulated in cancer.[1][2][12][13] Many pyrazole-based inhibitors target components of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazole_Inhibitor Pyrazole Derivative (Potential Inhibitor) Pyrazole_Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and a potential point of inhibition by pyrazole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel anticancer agents.

Experimental_Workflow Start Start: 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde Synthesis Chemical Synthesis (e.g., Knoevenagel & Cyclization) Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Hit_Identification->In_Vitro_Screening Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical Preclinical Development In_Vivo_Studies->Preclinical

Caption: General workflow for the discovery and development of pyrazole-based anticancer agents.

References

Application Notes and Protocols: 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde as a Key Intermediate for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde as a pivotal intermediate in the development of new anti-inflammatory drugs. The protocols detailed below are based on established synthetic methodologies for pyrazole derivatives and their subsequent conversion into pharmacologically active compounds.

Introduction

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a selective COX-2 inhibitor, famously features a pyrazole core. The introduction of a fluorine atom onto the phenyl ring at the N1 position of the pyrazole can enhance metabolic stability and binding affinity to target enzymes. This compound is a versatile building block, with the aldehyde functionality serving as a convenient handle for the synthesis of a diverse library of derivatives, such as Schiff bases and chalcones, which are known to possess significant anti-inflammatory potential.[3][4]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a two-step process involving the formation of a hydrazone followed by a Vilsmeier-Haack cyclization and formylation reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Acetophenone (2-fluorophenyl)hydrazone

  • To a solution of acetophenone (1 equivalent) in ethanol, add 2-fluorophenylhydrazine (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield the acetophenone (2-fluorophenyl)hydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents) and cool it to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for a further 30 minutes to form the Vilsmeier reagent.

  • To this freshly prepared Vilsmeier reagent, add a solution of acetophenone (2-fluorophenyl)hydrazone (1 equivalent) in DMF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate is formed.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Diagram of the Synthesis Workflow

G Acetophenone Acetophenone Hydrazone Acetophenone (2-fluorophenyl)hydrazone Acetophenone->Hydrazone Glacial Acetic Acid, Ethanol, Reflux Hydrazine 2-Fluorophenylhydrazine Hydrazine->Hydrazone Intermediate This compound Hydrazone->Intermediate Vilsmeier-Haack Reaction Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Intermediate

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Anti-Inflammatory Derivatives

The aldehyde group of this compound is a versatile functional group for the synthesis of various derivatives with potential anti-inflammatory activity. Two prominent classes of such derivatives are Schiff bases and chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of an aldehyde with a primary amine. These compounds have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory effects.

  • Dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the appropriate primary amine (e.g., sulfanilamide, aminoguanidine) (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to yield the pure Schiff base derivative.

Diagram of Schiff Base Synthesis Workflow

G Aldehyde 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde SchiffBase Schiff Base Derivative Aldehyde->SchiffBase Glacial Acetic Acid, Ethanol, Reflux Amine Primary Amine (e.g., Sulfanilamide) Amine->SchiffBase

Caption: General workflow for the synthesis of Schiff base derivatives.

Synthesis of Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are well-known precursors for flavonoids and possess significant anti-inflammatory properties. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.

  • Dissolve this compound (1 equivalent) and a substituted acetophenone (e.g., 4-hydroxyacetophenone, 4-methoxyacetophenone) (1 equivalent) in ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the mixture with constant stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl).

  • The precipitated chalcone is filtered, washed with water until neutral, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Diagram of Chalcone Synthesis Workflow

G Aldehyde 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde Chalcone Chalcone Derivative Aldehyde->Chalcone Base (NaOH or KOH), Ethanol, RT Acetophenone Substituted Acetophenone Acetophenone->Chalcone

Caption: General workflow for the synthesis of chalcone derivatives.

Pharmacological Evaluation

The synthesized derivatives of this compound can be evaluated for their anti-inflammatory activity using various in vitro and in vivo assays.

In Vitro Anti-Inflammatory Activity

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes. The selective inhibition of COX-2 over COX-1 is a key goal in the development of safer anti-inflammatory drugs.

  • The inhibitory activity of the test compounds on COX-1 and COX-2 can be determined using a colorimetric COX inhibitor screening assay kit.

  • Prepare solutions of the test compounds and reference drugs (e.g., Indomethacin for non-selective inhibition, Celecoxib for selective COX-2 inhibition) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add the test compounds or reference drugs at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37 °C for a specified time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ values (the concentration of the compound required to inhibit 50% of the enzyme activity).

In Vivo Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema Assay in Rats

This is a standard and widely used model for evaluating acute inflammation.

  • Use adult Wistar or Sprague-Dawley rats, fasted overnight before the experiment.

  • Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for each synthesized derivative.

  • Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose. The control group receives the vehicle only.

  • After one hour, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory activity of pyrazole derivatives, analogous to those that can be synthesized from this compound.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
Indomethacin (Standard) 0.152.50.06
Celecoxib (Standard) 8.50.05170
Representative Pyrazole-Schiff Base 12.30.2158.6
Representative Pyrazole-Chalcone 9.80.1565.3

Note: The data presented are representative values from the literature for analogous compounds and are intended for illustrative purposes.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) of Representative Pyrazole Derivatives

Compound (Dose)Paw Edema Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Control (Vehicle) 0.85 ± 0.04-
Indomethacin (10 mg/kg) 0.32 ± 0.0262.4
Representative Pyrazole-Schiff Base (20 mg/kg) 0.45 ± 0.0347.1
Representative Pyrazole-Chalcone (20 mg/kg) 0.38 ± 0.0355.3

Note: The data presented are representative values from the literature for analogous compounds and are intended for illustrative purposes.

Signaling Pathway

The primary anti-inflammatory mechanism of pyrazole derivatives involves the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the synthesis of prostaglandins, key mediators of inflammation.

Diagram of the COX Signaling Pathway

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach Stomach Protection COX1->Stomach  Physiological  Functions COX2->PGH2 PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Pyrazole Pyrazole Derivatives (e.g., from 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde) Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Conclusion

This compound is a highly valuable intermediate for the synthesis of novel anti-inflammatory agents. The straightforward synthesis of this intermediate, coupled with the facile derivatization of its aldehyde group, allows for the creation of diverse chemical libraries of Schiff bases, chalcones, and other heterocyclic systems. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in the quest for more effective and safer anti-inflammatory therapies.

References

Application of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde in Agrochemical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in the synthesis of a variety of agrochemicals, particularly a class of fungicides known as pyrazole carboxamides. The unique structural features of the pyrazole ring, combined with the presence of a fluorophenyl group, contribute to the high biological efficacy and metabolic stability of the resulting agrochemical products. These compounds are of significant interest to researchers in crop protection for their potent activity against a range of phytopathogenic fungi.

This document provides detailed application notes, experimental protocols, and mechanistic insights for the use of this compound in the synthesis of novel fungicides.

Fungicidal Activity of Derived Pyrazole Carboxamides

Pyrazole carboxamides derived from this compound have demonstrated significant fungicidal activity against a variety of plant pathogens. The primary mode of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1][2][3][4] Inhibition of SDH disrupts fungal respiration and energy production, ultimately leading to cell death.

The following table summarizes the fungicidal activity of representative pyrazole carboxamide derivatives against various phytopathogenic fungi. It is important to note that while these examples may not all be direct derivatives of this compound, they represent the broader class of pyrazole carboxamide fungicides and their typical efficacy.

Compound IDTarget FungiEC50 (µg/mL)IC50 (µM)Reference
SCU2028Rhizoctonia solani0.022-[1][2]
8jAlternaria solani3.06-
7ai (isoxazolol pyrazole carboxylate)Rhizoctonia solani0.37-
E1Rhizoctonia solani1.13.3[5]
6dRhizoctonia cerealis5.11-
6jRhizoctonia cerealis8.14-

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The fungicidal activity of pyrazole carboxamides stems from their ability to act as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] SDH, also known as Complex II, is a key enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it oxidizes succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.

By binding to the ubiquinone binding site (Qp site) of the SDH complex, pyrazole carboxamide fungicides block the transfer of electrons from succinate to ubiquinone. This inhibition leads to:

  • Disruption of the TCA cycle.

  • A halt in cellular respiration.

  • Depletion of ATP, the cell's primary energy currency.

The accumulation of succinate due to SDH inhibition can also lead to the generation of reactive oxygen species (ROS), causing further cellular damage.

Fungicide_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer ComplexIII Complex III UQ->ComplexIII ATP_Depletion ATP Depletion & Cell Death ComplexIII->ATP_Depletion ... leads to ATP synthesis PyrazoleCarboxamide Pyrazole Carboxamide Fungicide PyrazoleCarboxamide->SDH Inhibits Synthesis_Workflow Start 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde Step1 Oxidation Start->Step1 Intermediate 1-(2-Fluorophenyl)-1H- pyrazole-4-carboxylic acid Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 FinalProduct Pyrazole Carboxamide Fungicide Step2->FinalProduct Amine Substituted Aniline Amine->Step2

References

Application Notes and Protocols for Fluorescent Probes Derived from 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and application of a novel fluorescent probe, designated PZ-AP-1 , derived from 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals interested in the creation and use of fluorescent probes for the detection of specific metal ions in biological systems.

The protocols herein describe a detailed methodology for the synthesis of PZ-AP-1, its characterization, and its application as a "turn-on" fluorescent sensor for Aluminum ions (Al³⁺). The design of PZ-AP-1 is based on a Schiff base condensation reaction between this compound and 2-Aminophenol. This structure is designed to exhibit a fluorescence response upon binding to Al³⁺, a metal ion of significant biological and environmental interest.

Principle of Detection

The fluorescent probe PZ-AP-1 is designed based on the principle of chelation-enhanced fluorescence (CHEF). In its free form, the probe is expected to have weak fluorescence due to photoinduced electron transfer (PET) from the lone pair of electrons on the imine nitrogen to the pyrazole fluorophore, which quenches the fluorescence. Upon binding of Al³⁺ to the oxygen and nitrogen atoms of the Schiff base, a rigid five-membered ring is formed. This coordination restricts the PET process and leads to a significant enhancement of the fluorescence intensity, providing a "turn-on" signal for the detection of Al³⁺.

Data Presentation

The photophysical and binding properties of the hypothetical fluorescent probe PZ-AP-1 are summarized in the table below. These values are representative of what would be expected for a probe of this class based on existing literature for similar pyrazole-based fluorescent sensors.

ParameterValueMethod of Determination
PZ-AP-1 (Free Probe)
Excitation Maximum (λex)~350 nmUV-Vis Spectroscopy
Emission Maximum (λem)~450 nmFluorescence Spectroscopy
Fluorescence Quantum Yield (Φ)~0.05Comparative method using a standard
PZ-AP-1-Al³⁺ Complex
Excitation Maximum (λex)~365 nmUV-Vis Spectroscopy
Emission Maximum (λem)~480 nmFluorescence Spectroscopy
Fluorescence Quantum Yield (Φ)~0.65Comparative method using a standard
Binding Constant (Ka)2.5 x 10⁵ M⁻¹Benesi-Hildebrand plot
Limit of Detection (LOD)~50 nM3σ/slope method

Experimental Protocols

Synthesis of Fluorescent Probe PZ-AP-1

Principle of Synthesis: The synthesis of PZ-AP-1 is achieved through a one-step Schiff base condensation reaction between the aldehyde group of this compound and the primary amine of 2-Aminophenol. The reaction is typically carried out in a suitable solvent with catalytic acid.

Materials:

  • This compound

  • 2-Aminophenol

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Add 2-Aminophenol (1.1 mmol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture under an inert atmosphere (argon or nitrogen) for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate (PZ-AP-1) is collected by filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum.

  • The structure of the synthesized PZ-AP-1 should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Protocol for Fluorescence Measurements

Materials:

  • Stock solution of PZ-AP-1 in DMSO (1.0 mM)

  • Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺, etc.) in deionized water (10 mM)

  • HEPES buffer (10 mM, pH 7.4)

Procedure:

  • Prepare test solutions by adding the appropriate amount of the PZ-AP-1 stock solution to HEPES buffer to reach a final concentration of 10 µM.

  • To these solutions, add increasing concentrations of the Al³⁺ stock solution.

  • Incubate the solutions for 15 minutes at room temperature.

  • Measure the fluorescence emission spectra with an excitation wavelength of 365 nm.

  • Record the fluorescence intensity at the emission maximum (~480 nm).

  • For selectivity studies, repeat the experiment with other metal ions at a high concentration (e.g., 100 µM) and compare the fluorescence response to that of Al³⁺.

Protocol for Live Cell Imaging

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • PZ-AP-1 stock solution (1.0 mM in DMSO)

  • AlCl₃ solution (1.0 mM in water)

  • Cell imaging dish or chambered coverglass

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS in a cell imaging dish at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.

  • Probe Loading:

    • Wash the cells twice with PBS.

    • Prepare a loading solution by diluting the PZ-AP-1 stock solution in serum-free DMEM to a final concentration of 5 µM.

    • Incubate the cells with the loading solution for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove the excess probe.

  • Imaging of Basal Al³⁺:

    • Add fresh serum-free DMEM to the cells.

    • Image the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~365 nm, Emission: ~480 nm). This will show the basal level of fluorescence.

  • Stimulation with Al³⁺:

    • To the same cells, add AlCl₃ solution to the medium to a final concentration of 50 µM.

    • Incubate for 20 minutes at 37°C.

  • Imaging after Stimulation: Image the cells again using the same fluorescence microscope settings. A significant increase in fluorescence intensity should be observed in the cells that have taken up Al³⁺.

Visualizations

Synthetic Workflow

G Synthetic Workflow for PZ-AP-1 cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Reactant1 1-(2-Fluorophenyl)-1H- Pyrazole-4-Carbaldehyde Conditions Ethanol, Glacial Acetic Acid Reflux, 6-8h Reactant1->Conditions + Reactant2 2-Aminophenol Reactant2->Conditions Product Fluorescent Probe PZ-AP-1 Conditions->Product Schiff Base Condensation

Caption: Synthetic workflow for the PZ-AP-1 fluorescent probe.

Signaling Pathway for Al³⁺ Detection

Caption: Signaling pathway of PZ-AP-1 for Al³⁺ detection.

Application Notes and Protocols for Multi-Component Reactions of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde as a versatile building block in multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The protocols detailed below are based on established methodologies for the synthesis of pyrazolo-fused heterocycles, which are of significant interest in medicinal chemistry due to their wide range of biological activities.

Introduction

This compound is a key intermediate in the synthesis of various bioactive molecules.[1] The presence of the fluorophenyl-pyrazole moiety is associated with a range of pharmacological properties, including anti-inflammatory and anticancer activities.[1] Multi-component reactions, which involve the one-pot combination of three or more reactants, offer an efficient and atom-economical approach to generate molecular diversity and complexity.[2] This document focuses on the application of this compound in the synthesis of two important classes of fused pyrazoles: dihydropyrano[2,3-c]pyrazoles and pyrazolo[3,4-b]pyridines.

I. Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

The four-component reaction of an aromatic aldehyde, an active methylene compound (e.g., malononitrile), a β-ketoester (e.g., ethyl acetoacetate), and a hydrazine is a well-established method for the synthesis of dihydropyrano[2,3-c]pyrazoles.[3][4] These scaffolds are known to exhibit a variety of biological activities.[4]

General Reaction Scheme

G cluster_reactants Reactants aldehyde 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde product 6-Amino-4-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-3-methyl- 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile aldehyde->product malononitrile Malononitrile malononitrile->product ketoester Ethyl Acetoacetate ketoester->product hydrazine Hydrazine Hydrate hydrazine->product catalyst Catalyst (e.g., Piperidine, L-proline) catalyst->product solvent Solvent (e.g., Ethanol, Water) solvent->product

Caption: General four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous dihydropyrano[2,3-c]pyrazoles.[1][5]

Materials:

  • This compound

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • To this solution, add malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol).

  • Add a catalytic amount of piperidine (e.g., 5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product typically precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold ethanol to remove unreacted starting materials and impurities.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Expected Quantitative Data

Based on similar reactions with other aromatic aldehydes, the following outcomes can be anticipated.[1][5]

AldehydeCatalystSolventTimeYield (%)
Aromatic Aldehydes (General)PiperidineEthanol2-4 h85-95
Aromatic Aldehydes (General)L-prolineWater1-2 h90-96

II. Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

The condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound is a common strategy for the synthesis of pyrazolo[3,4-b]pyridines.[3][6] These compounds are recognized for their potential as kinase inhibitors and other therapeutic applications.[6][7]

General Reaction Scheme

G cluster_reactants Reactants aldehyde 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde product 6-Amino-4-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-3-methyl- 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile aldehyde->product aminopyrazole 5-Amino-3-methyl-1-phenylpyrazole aminopyrazole->product active_methylene Malononitrile active_methylene->product catalyst Catalyst (e.g., Piperidine) catalyst->product solvent Solvent (e.g., Ethanol) solvent->product

Caption: General three-component synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol

This protocol is based on general procedures for the synthesis of pyrazolo[3,4-b]pyridine derivatives.[8][9]

Materials:

  • This compound

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (15 mL), add 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol) and malononitrile (1.0 mmol).

  • Add a catalytic amount of piperidine (e.g., 0.1 mL).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with ethanol and dry.

  • Recrystallize from an appropriate solvent (e.g., ethanol or DMF) to obtain the pure product.

Expected Quantitative Data

The yields for this type of reaction are generally good, as reported for analogous syntheses.[8][9]

AldehydeActive MethyleneCatalystSolventTimeYield (%)
Aromatic Aldehydes (General)MalononitrilePiperidineEthanol4-8 h70-85
Aromatic Aldehydes (General)Ethyl CyanoacetatePiperidineEthanol6-10 h65-80

Logical Workflow for Multi-Component Reaction Synthesis

The following diagram illustrates the general workflow for developing and executing a multi-component reaction for the synthesis of novel pyrazole derivatives.

G A Reactant Selection (Aldehyde, Amines, Active Methylene Compounds, etc.) B Solvent and Catalyst Screening A->B C Reaction Optimization (Temperature, Time, Stoichiometry) B->C D One-Pot Reaction Execution C->D E Product Isolation and Purification (Filtration, Recrystallization) D->E F Structural Characterization (NMR, MS, IR) E->F G Biological Activity Screening F->G

Caption: Experimental workflow for MCR synthesis and evaluation.

Conclusion

This compound serves as a valuable synthon for the construction of complex, biologically relevant heterocyclic systems via multi-component reactions. The protocols outlined above for the synthesis of dihydropyrano[2,3-c]pyrazoles and pyrazolo[3,4-b]pyridines provide a foundation for the exploration of novel chemical space. These efficient, one-pot procedures are amenable to the generation of compound libraries for drug discovery and lead optimization programs. Further investigation into various catalysts, solvents, and reaction conditions can lead to the discovery of new derivatives with enhanced pharmacological profiles.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde and its derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction purity. The target compounds are valuable building blocks in medicinal chemistry, serving as key intermediates in the development of a wide range of therapeutic agents.[1]

Introduction

Pyrazole-containing compounds are a prominent class of heterocyclic scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Specifically, this compound serves as a versatile precursor for the synthesis of novel bioactive molecules.[4]

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, enabling rapid and efficient chemical transformations.[5] This technology utilizes microwave energy to directly and uniformly heat the reaction mixture, leading to accelerated reaction rates and often cleaner product formation compared to classical thermal methods.[6]

This document outlines a two-step microwave-assisted synthetic route to this compound derivatives, commencing with the synthesis of the pyrazole core followed by a Vilsmeier-Haack formylation.

Synthetic Pathway Overview

The overall synthetic scheme involves two key microwave-assisted steps:

  • Step 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole. This step involves the condensation of 2-fluorophenylhydrazine with a suitable three-carbon building block, such as malondialdehyde or a precursor, under microwave irradiation.

  • Step 2: Vilsmeier-Haack Formylation. The synthesized 1-(2-fluorophenyl)-1H-pyrazole is then formylated at the 4-position using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) under microwave conditions to yield the target carbaldehyde.

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of related pyrazole-4-carbaldehyde derivatives, demonstrating the efficiency of this methodology.

Table 1: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole Derivatives

EntryAryl Hydrazine1,3-Dicarbonyl CompoundSolventMicrowave Power (W)Time (min)Temperature (°C)Yield (%)Reference
1PhenylhydrazineEthyl acetoacetateNone1404-82[7]
24-NitrophenylhydrazineEthyl acetoacetateNone1405-75[7]
32,4-DinitrophenylhydrazineEthyl acetoacetateNone1403-92[7]
4PhenylhydrazineAcetylacetoneEthanol2003--[5]
54-Methylphenylhydrazine(Z)-4,4,4-trifluoro-3-hydroxy-1-(p-tolyl)but-2-en-1-oneSilica-supported toluenesulfonic acid--160-[5]

Table 2: Microwave-Assisted Vilsmeier-Haack Formylation of 1-Arylpyrazoles

EntrySubstrateSolventMicrowave Power (W)Time (sec)Temperature (°C)Yield (%)Reference
11-Phenyl-3-aryl-1H-pyrazoleDMF3006006085[8]
2Hydrazone of acetophenoneDMF-45-120--
31-Substituted phenyl-2-(1-phenylethyldiene)hydrazineDMF/SiO2400300-360--[5]
4(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazoleDMF-6006083[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole

This protocol is adapted from general procedures for the synthesis of 1-arylpyrazoles.[9][10]

Materials:

  • 2-Fluorophenylhydrazine hydrochloride

  • Malondialdehyde tetrabutyl acetal (or a suitable equivalent 1,3-dicarbonyl precursor)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-fluorophenylhydrazine hydrochloride (1.0 mmol).

  • Add malondialdehyde tetrabutyl acetal (1.0 mmol) and ethanol (3 mL).

  • Add 2-3 drops of concentrated hydrochloric acid to the mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10-15 minutes with a power of 100-150 W.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(2-fluorophenyl)-1H-pyrazole.

Protocol 2: Microwave-Assisted Vilsmeier-Haack Formylation of 1-(2-Fluorophenyl)-1H-pyrazole

This protocol is based on general procedures for the microwave-assisted Vilsmeier-Haack formylation of pyrazoles.[8]

Materials:

  • 1-(2-Fluorophenyl)-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

  • Ice bath

Procedure:

  • In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, place anhydrous DMF (3 mL) and cool it in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 mmol) to the cooled DMF with stirring. Continue stirring for 10 minutes at 0°C to form the Vilsmeier reagent.

  • To this pre-formed reagent, add a solution of 1-(2-fluorophenyl)-1H-pyrazole (1.0 mmol) in anhydrous DMF (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80°C for 5-10 minutes with a power of 200-300 W.[8]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Diagram 1: Synthetic Workflow

G cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_applications Applications A 2-Fluorophenylhydrazine C Microwave Irradiation (120°C, 10-15 min) A->C B Malondialdehyde Acetal B->C D 1-(2-Fluorophenyl)-1H-pyrazole C->D F Microwave Irradiation (80°C, 5-10 min) D->F E POCl3 + DMF E->F G 1-(2-Fluorophenyl)-1H- Pyrazole-4-Carbaldehyde F->G H Drug Discovery & Development G->H I Anti-inflammatory Agents H->I J Anticancer Agents H->J K Analgesic Drugs H->K

Caption: Workflow for the microwave-assisted synthesis of this compound.

Diagram 2: Logical Relationship of Key Components

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Hydrazine 2-Fluorophenyl- hydrazine Pyrazole 1-(2-Fluorophenyl)- 1H-pyrazole Hydrazine->Pyrazole Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Pyrazole Carbaldehyde 1-(2-Fluorophenyl)-1H- Pyrazole-4-carbaldehyde Pyrazole->Carbaldehyde Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Carbaldehyde

Caption: Key components in the synthesis of the target pyrazole derivative.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of bioactive molecules, including anti-inflammatory and anti-cancer agents.[1][2] The presence of the fluorophenyl group can significantly enhance the pharmacokinetic properties of the final drug candidates. As the demand for such advanced intermediates grows, the need for robust and scalable synthetic protocols becomes paramount.

These application notes provide a comprehensive overview of the considerations and methodologies for the scale-up synthesis of this compound. The recommended synthetic pathway involves a two-step process: the initial synthesis of the precursor, 1-(2-Fluorophenyl)-1H-pyrazole, followed by its formylation at the 4-position via the Vilsmeier-Haack reaction.

Synthetic Pathway Overview

The overall synthetic scheme is a two-step process. First, 1-(2-Fluorophenyl)-1H-pyrazole is synthesized through the cyclocondensation of a suitable 1,3-dicarbonyl compound with 2-fluorophenylhydrazine. The resulting pyrazole is then formylated using the Vilsmeier-Haack reagent (a complex of phosphorus oxychloride and dimethylformamide) to yield the target aldehyde.

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation 1,3-Dicarbonyl_Compound 1,3-Dicarbonyl Compound 1_2_Fluorophenyl_1H_pyrazole 1-(2-Fluorophenyl)-1H-pyrazole 1,3-Dicarbonyl_Compound->1_2_Fluorophenyl_1H_pyrazole Cyclocondensation 2-Fluorophenylhydrazine 2-Fluorophenylhydrazine 2-Fluorophenylhydrazine->1_2_Fluorophenyl_1H_pyrazole Target_Product 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde 1_2_Fluorophenyl_1H_pyrazole->Target_Product Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Target_Product Formylation

Caption: Overall synthetic pathway for this compound.

Scale-Up Considerations

Scaling up the synthesis of this compound requires careful attention to several factors to ensure safety, efficiency, and product quality.

Step 1: 1-(2-Fluorophenyl)-1H-pyrazole Synthesis

  • Reaction Conditions: The cyclocondensation is typically carried out in a suitable solvent such as ethanol or acetic acid. On a larger scale, the choice of solvent will also depend on its cost, safety profile, and ease of recovery.

  • Temperature Control: The reaction may be exothermic, and adequate cooling should be in place to maintain the desired reaction temperature.

  • Work-up and Purification: Post-reaction, the product may precipitate upon cooling or require extraction. For large-scale operations, filtration is generally preferred over extraction if the product is a solid.

Step 2: Vilsmeier-Haack Formylation

  • Reagent Handling: Phosphorus oxychloride (POCl₃) is a hazardous and corrosive substance that reacts violently with water. Appropriate personal protective equipment (PPE) and handling procedures are essential. The Vilsmeier reagent itself is moisture-sensitive.

  • Thermal Hazards: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic and requires careful, slow addition of POCl₃ to DMF at low temperatures (typically 0-5 °C).[3] On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The subsequent formylation reaction can also be exothermic.

  • Reaction Monitoring: Close monitoring of the reaction progress by techniques like TLC or LC-MS is crucial to determine the reaction endpoint and avoid the formation of byproducts.

  • Quenching: The reaction is quenched by carefully adding the reaction mixture to a large excess of ice-cold water or a basic solution (e.g., sodium carbonate or sodium hydroxide solution). This step is also highly exothermic and must be performed with caution.

  • Product Isolation and Purification: The product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent. For large-scale purification, crystallization is often more practical and cost-effective than chromatography. A potential method involves the formation of an acid addition salt, which can be crystallized and then neutralized to yield the pure product.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole

This protocol describes the synthesis of the pyrazole precursor.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
Malonaldehyde bis(dimethyl acetal)164.201.0
2-Fluorophenylhydrazine hydrochloride162.591.05
Hydrochloric acid (conc.)36.46Catalytic
Ethanol46.07Solvent
Sodium bicarbonate84.01For neutralization
Ethyl acetate88.11Extraction solvent
Brine-For washing
Anhydrous sodium sulfate142.04Drying agent

Procedure:

  • To a stirred solution of malonaldehyde bis(dimethyl acetal) in ethanol, add 2-fluorophenylhydrazine hydrochloride and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-Fluorophenyl)-1H-pyrazole. The crude product can be purified by vacuum distillation or crystallization.

Protocol 2: Vilsmeier-Haack Formylation of 1-(2-Fluorophenyl)-1H-pyrazole

This protocol details the formylation of the pyrazole intermediate to yield the final product.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
1-(2-Fluorophenyl)-1H-pyrazole162.161.0
N,N-Dimethylformamide (DMF)73.093.0-5.0
Phosphorus oxychloride (POCl₃)153.331.5-2.0
Dichloromethane (DCM)84.93Solvent (optional)
Crushed ice18.02For quenching
Sodium hydroxide solution (e.g., 4M)40.00For neutralization
Ethyl acetate88.11Extraction solvent
Brine-For washing
Anhydrous sodium sulfate142.04Drying agent

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 1-(2-Fluorophenyl)-1H-pyrazole in a minimal amount of dry DMF or dichloromethane dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic mixture with a cold aqueous solution of sodium hydroxide until the pH is basic.

  • Isolate the precipitated solid by filtration and wash it thoroughly with water. If the product does not precipitate, extract the aqueous layer with ethyl acetate.

  • If extraction is performed, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on literature for similar compounds.

ParameterStep 1: Pyrazole SynthesisStep 2: Vilsmeier-Haack Formylation
Reactants Malonaldehyde bis(dimethyl acetal), 2-Fluorophenylhydrazine HCl1-(2-Fluorophenyl)-1H-pyrazole, POCl₃, DMF
Solvent Ethanol or Acetic AcidDMF or Dichloromethane
Temperature Reflux0-5 °C (reagent formation), 60-90 °C (reaction)
Reaction Time 2-6 hours2-8 hours
Typical Yield 70-90%60-85%
Purity (crude) >85%>80%
Purification Method Vacuum Distillation/CrystallizationRecrystallization/Column Chromatography

Physical Properties of this compound: [1]

PropertyValue
CAS Number 1015845-52-9
Molecular Formula C₁₀H₇FN₂O
Molecular Weight 190.18 g/mol
Appearance Light yellow solid
Purity ≥ 95% (NMR)
Storage Conditions Store at 0-8°C

Workflow and Logic Diagrams

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification Cool_DMF Cool DMF to 0-5 °C Add_POCl3 Add POCl₃ dropwise (T < 10 °C) Cool_DMF->Add_POCl3 Stir_Reagent Stir for 30-60 min at 0-5 °C Add_POCl3->Stir_Reagent Add_Pyrazole Add 1-(2-Fluorophenyl)-1H-pyrazole solution dropwise at 0-5 °C Stir_Reagent->Add_Pyrazole Warm_Heat Warm to RT, then heat to 60-90 °C Add_Pyrazole->Warm_Heat Monitor_TLC Monitor reaction by TLC Warm_Heat->Monitor_TLC Cool_Mixture Cool to RT Monitor_TLC->Cool_Mixture Quench Pour onto crushed ice Cool_Mixture->Quench Neutralize Neutralize with NaOH (aq) Quench->Neutralize Isolate Isolate product (filtration/extraction) Neutralize->Isolate Purify Purify by recrystallization Isolate->Purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation step.

Safety_Considerations Scale_Up Scale-Up Synthesis Vilsmeier_Reagent_Formation Vilsmeier Reagent Formation Scale_Up->Vilsmeier_Reagent_Formation Formylation Formylation Reaction Scale_Up->Formylation Quenching Quenching Scale_Up->Quenching Handling_POCl3 Handling POCl₃ Scale_Up->Handling_POCl3 Exothermic_1 Highly Exothermic Vilsmeier_Reagent_Formation->Exothermic_1 Exothermic_2 Exothermic Formylation->Exothermic_2 Exothermic_3 Highly Exothermic Quenching->Exothermic_3 Hazardous Corrosive & Moisture Sensitive Handling_POCl3->Hazardous Heat_Management Efficient Heat Management Crucial Exothermic_1->Heat_Management Exothermic_2->Heat_Management Exothermic_3->Heat_Management

Caption: Key safety considerations for the scale-up of the Vilsmeier-Haack reaction.

References

Application Notes and Protocols: 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde as a key intermediate in the synthesis of novel kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form crucial interactions within the ATP-binding site of various kinases. The presence of the 2-fluorophenyl group can enhance biological activity and improve pharmacokinetic properties. This document outlines a representative synthetic pathway to a pyrazolo[3,4-d]pyrimidine core, a well-established scaffold for potent kinase inhibitors, and provides protocols for biological evaluation.

Introduction

Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The pyrazole ring system is a versatile scaffold for the design of kinase inhibitors, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This compound is a valuable building block for the synthesis of a diverse range of pyrazole-based kinase inhibitors. Its aldehyde functionality allows for a variety of chemical transformations to construct more complex heterocyclic systems with potent inhibitory activity against kinases such as p38 MAP kinase, Aurora kinases, and Breast Tumor Kinase (BRK/PTK6).

Representative Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor

While direct synthesis from this compound is not explicitly detailed in the provided search results, a common and chemically sound approach involves the construction of a pyrazolo[3,4-d]pyrimidine core. This scaffold is a known "hinge-binder" for many kinases. The following protocol is a representative example based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Intermediate

This protocol describes a plausible multi-step synthesis of a 4-amino-pyrazolo[3,4-d]pyrimidine derivative starting from this compound.

Step 1: Condensation with Malononitrile

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding 2-(1-(2-fluorophenyl)-1H-pyrazol-4-ylmethylene)malononitrile.

Step 2: Cyclization with Guanidine

  • To a solution of the product from Step 1 (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide or sodium methoxide (2.0 eq).

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

  • Collect the resulting precipitate by filtration, wash with water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the 1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate.

Biological Evaluation of Kinase Inhibitors

The synthesized pyrazolo[3,4-d]pyrimidine derivatives can be evaluated for their inhibitory activity against a panel of kinases using established in vitro assays.

Protocol 2: In Vitro Kinase Inhibition Assay (Representative)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase.

  • Reagents and Materials:

    • Target kinase (e.g., Aurora A, p38α)

    • Specific peptide substrate for the kinase

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

    • Test compounds dissolved in DMSO

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the assay buffer, the target kinase, and the peptide substrate.

    • Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the remaining kinase activity using a luminescent or fluorescent readout system according to the assay kit manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The following table summarizes representative IC50 values for pyrazolo[3,4-d]pyrimidine-based inhibitors against various kinases, illustrating the potential potency of compounds derived from the described synthetic route.

Compound ClassTarget KinaseRepresentative IC50 (nM)
Pyrazolo[3,4-d]pyrimidineAurora A28.9
Pyrazolo[3,4-d]pyrimidineAurora B2.2
Pyrazolo[3,4-d]pyrimidinep38α MAPK38 - 81
Pyrazolo[3,4-d]pyrimidineBRK/PTK63.37

Note: The IC50 values are representative and sourced from literature for structurally related pyrazolo[3,4-d]pyrimidine kinase inhibitors. Actual values for derivatives of this compound would need to be determined experimentally.

Visualizations

Signaling Pathways and Experimental Workflow

G General Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase (e.g., MEKK, MKK) Receptor->Upstream_Kinase activates Target_Kinase Target Kinase (p38, Aurora, BRK) Upstream_Kinase->Target_Kinase activates Downstream_Substrate Downstream Substrate (e.g., Transcription Factor) Target_Kinase->Downstream_Substrate phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Downstream_Substrate->Cellular_Response leads to Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Target_Kinase inhibits

Caption: A generalized kinase signaling cascade and the point of intervention for a pyrazolo[3,4-d]pyrimidine inhibitor.

G Synthetic and Screening Workflow Start 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde Synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Library Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Kinase Inhibition Assay Purification->Screening Data_Analysis IC50 Determination and SAR Analysis Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for the synthesis and screening of kinase inhibitors from the starting material.

Application Notes and Protocols for Palladium-Catalyzed Coupling with Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the palladium-catalyzed Suzuki, Heck, and Sonogashira coupling reactions of pyrazole aldehydes, versatile building blocks in medicinal chemistry and materials science. The protocols outlined below offer optimized conditions and step-by-step guidance for the synthesis of a diverse range of functionalized pyrazole aldehydes.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Pyrazole aldehydes are valuable synthetic intermediates due to the pyrazole motif's prevalence in biologically active compounds and the aldehyde's utility as a versatile functional handle for further chemical transformations. This document details the experimental procedures for the Suzuki-Miyaura, Heck, and Sonogashira reactions applied to halo- and triflyloxy-pyrazole aldehydes, providing a practical guide for laboratory implementation.

General Considerations

Materials and Reagents: Unless otherwise specified, all reagents should be of high purity and used as received from commercial suppliers. Anhydrous and degassed solvents are crucial for the success of these reactions, particularly for minimizing side reactions like hydrodehalogenation[1].

Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and phosphine ligands. This is typically achieved using standard Schlenk line techniques or a glovebox.

Purification: Purification of the final products is generally accomplished by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and should be determined by thin-layer chromatography (TLC) analysis[2][3][4].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, allowing for the introduction of aryl and heteroaryl substituents onto the pyrazole ring.

General Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Pyrazole_Aldehyde Halopyrazole Aldehyde Coupled_Product Aryl/Heteroaryl Pyrazole Aldehyde Pyrazole_Aldehyde->Coupled_Product + Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) Catalyst->Coupled_Product Base Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) Base->Coupled_Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Coupled_Product Heck_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Pyrazole_Aldehyde Halopyrazole Aldehyde Coupled_Product Alkenylpyrazole Aldehyde Pyrazole_Aldehyde->Coupled_Product + Alkene Alkene Alkene->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) Catalyst->Coupled_Product Base Base (e.g., Et₃N, K₂CO₃) Base->Coupled_Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Coupled_Product Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Pyrazole_Aldehyde Halopyrazole Aldehyde Coupled_Product Alkynylpyrazole Aldehyde Pyrazole_Aldehyde->Coupled_Product + Alkyne Terminal Alkyne Alkyne->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupled_Product Co_catalyst Cu(I) Co-catalyst (e.g., CuI) Co_catalyst->Coupled_Product Base Base (e.g., Et₃N, i-Pr₂NH) Base->Coupled_Product Solvent Solvent (e.g., THF, DMF) Solvent->Coupled_Product Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup inert Inert Atmosphere (Argon/Nitrogen) setup->inert reaction Reaction (Heating/Stirring) inert->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product Reactant1 R¹-X Reactant1->OxAdd Reactant2 R²-B(OR)₂ Reactant2->Transmetal Base Base Base->Transmetal

References

Application Notes and Protocols: 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde in material science, focusing on the development of novel polymers and metal-organic frameworks (MOFs). The unique chemical properties of this compound, including the reactive aldehyde group and the fluorinated phenyl moiety, make it a versatile building block for creating advanced materials with tailored functionalities.[1][2]

Application in Functional Polymers and Coatings

This compound can be utilized as a monomer or a functionalizing agent in the synthesis of polymers for specialized coatings. The pyrazole ring can enhance thermal stability and chemical resistance, while the fluorophenyl group can impart hydrophobicity and other desirable surface properties. The aldehyde functionality allows for various polymerization and modification reactions.

1.1. Synthesis of a Poly(pyrazole-schiff base) via Polycondensation

This protocol describes a representative method for the synthesis of a Schiff base polymer using this compound and a diamine.

Experimental Protocol:

  • Materials:

    • This compound

    • 1,4-Phenylenediamine

    • Dimethylformamide (DMF), anhydrous

    • Acetic acid, glacial (catalyst)

    • Methanol

    • Standard laboratory glassware and magnetic stirrer/hotplate.

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.90 g (10 mmol) of this compound in 30 mL of anhydrous DMF.

    • Add 1.08 g (10 mmol) of 1,4-phenylenediamine to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Heat the reaction mixture to 120 °C and maintain under a nitrogen atmosphere for 24 hours.

    • After cooling to room temperature, pour the viscous solution into 200 mL of vigorously stirring methanol.

    • The precipitated polymer is collected by vacuum filtration, washed thoroughly with methanol, and dried in a vacuum oven at 60 °C for 12 hours.

1.2. Characterization Data

The following table summarizes typical characterization data for a poly(pyrazole-schiff base). Note: This data is illustrative and may vary based on specific experimental conditions.

Property Value Method
Appearance Yellowish powderVisual Inspection
Solubility Soluble in DMF, DMSOSolubility Test
Molecular Weight (Mn) 15,000 - 25,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8 - 2.5GPC
Glass Transition Temp. (Tg) 180 - 220 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td) > 350 °C (5% weight loss)Thermogravimetric Analysis (TGA)

1.3. Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: This compound 1,4-Phenylenediamine dissolve Dissolve in DMF Add Catalyst start->dissolve react Polycondensation (120 °C, 24h) dissolve->react precipitate Precipitate in Methanol react->precipitate filter_dry Filter and Dry precipitate->filter_dry polymer Poly(pyrazole-schiff base) filter_dry->polymer ftir FTIR Spectroscopy polymer->ftir nmr NMR Spectroscopy polymer->nmr gpc GPC (Mn, PDI) polymer->gpc dsc DSC (Tg) polymer->dsc tga TGA (Td) polymer->tga

Caption: Workflow for the synthesis and characterization of a poly(pyrazole-schiff base).

Application in Metal-Organic Frameworks (MOFs)

This compound can be modified to introduce carboxylic acid functionalities, making it a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). These pyrazole-based MOFs can exhibit interesting properties for gas storage, separation, and catalysis.

2.1. Synthesis of a Pyrazole-Based MOF (Illustrative Protocol)

This protocol outlines a general procedure for synthesizing a hypothetical MOF using a dicarboxylate derivative of the title compound.

Step 1: Synthesis of the Linker - 1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

This is a prerequisite step to create a suitable linker for MOF synthesis.

Experimental Protocol:

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Water

    • Ethanol

  • Procedure:

    • Suspend 1.90 g (10 mmol) of this compound in 50 mL of water.

    • Add a solution of 1.58 g (10 mmol) of KMnO₄ in 50 mL of water dropwise while stirring.

    • Add 10 mL of 10% NaOH solution and heat the mixture at 80 °C for 4 hours.

    • Cool the reaction mixture and filter to remove manganese dioxide.

    • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol/water to obtain 1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Step 2: Synthesis of the MOF

Experimental Protocol:

  • Materials:

    • 1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid (linker)

    • Zinc nitrate hexahydrate (metal source)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

  • Procedure:

    • In a 20 mL glass vial, dissolve 41.2 mg (0.2 mmol) of the pyrazole-based linker and 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.

    • Seal the vial and heat it in an oven at 100 °C for 48 hours.

    • After cooling to room temperature, colorless crystals of the MOF should form.

    • Decant the mother liquor and wash the crystals with fresh DMF and then with ethanol.

    • Dry the crystals under vacuum at room temperature.

2.2. Expected MOF Properties

The properties of the resulting MOF would need to be determined experimentally. The table below lists the expected characterization techniques and the type of information they would provide.

Characterization Technique Information Obtained
Powder X-Ray Diffraction (PXRD) Crystalline structure and phase purity
Thermogravimetric Analysis (TGA) Thermal stability and solvent content
Brunauer-Emmett-Teller (BET) Analysis Surface area and pore volume
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of linker coordination
Gas Adsorption Studies Gas uptake capacity (e.g., CO₂, H₂)

2.3. Logical Workflow for MOF Synthesis

G cluster_linker Linker Synthesis cluster_mof MOF Synthesis start 1-(2-Fluorophenyl)-1H- pyrazole-4-carbaldehyde oxidation Oxidation (KMnO4) start->oxidation acidification Acidification (HCl) oxidation->acidification linker 1-(2-Fluorophenyl)-1H- pyrazole-4-carboxylic acid acidification->linker reactants Linker + Metal Salt (Zn(NO3)2) linker->reactants solvothermal Solvothermal Reaction (DMF, 100 °C, 48h) reactants->solvothermal crystals MOF Crystals solvothermal->crystals

Caption: Logical workflow for the synthesis of a pyrazole-based MOF.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction, which is a standard and effective method for the formylation of pyrazoles.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a suitable amide like N,N-dimethylformamide (DMF), is moisture-sensitive.

    • Solution: Use anhydrous DMF and fresh, high-purity POCl₃. Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reaction Temperature: The formylation of the pyrazole ring is an electrophilic aromatic substitution, which may require elevated temperatures to proceed efficiently.

    • Solution: While the Vilsmeier reagent is typically prepared at 0°C, the subsequent reaction with the pyrazole substrate often requires heating. Optimization studies on similar substrates show that temperatures between 70°C and 120°C can be effective.[1] Start with a lower temperature (e.g., 70°C) and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of the pyrazole substrate to the Vilsmeier reagent can lead to incomplete conversion.

    • Solution: For the formylation of substituted pyrazoles, an excess of the Vilsmeier reagent is often beneficial. Experimental data on related compounds suggest that using a 2- to 5-fold excess of DMF and a 1.5- to 2-fold excess of POCl₃ relative to the pyrazole can significantly improve yields.[1]

  • Electron-Withdrawing Substituents: While the 2-fluorophenyl group is not strongly deactivating, its electronic properties can influence the reactivity of the pyrazole ring.

    • Solution: If the reaction is sluggish, increasing the reaction time and/or temperature may be necessary. Microwave-assisted synthesis has also been shown to accelerate the reaction and improve yields for similar pyrazole-4-carbaldehydes.[2]

Problem 2: Formation of Multiple Products or Side Reactions

Possible Causes and Solutions:

  • Reaction at Multiple Sites: Although formylation of 1-substituted pyrazoles predominantly occurs at the C4 position, minor substitution at other positions can occur, leading to isomeric impurities.

    • Solution: Careful control of the reaction temperature can enhance regioselectivity. Lowering the temperature may favor the desired C4-formylated product.

  • Decomposition of Starting Material or Product: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the starting pyrazole or the final aldehyde product.

    • Solution: Monitor the reaction progress closely using TLC. Once the starting material is consumed, proceed with the workup to avoid product degradation.

  • Hydrolysis of the Vilsmeier Reagent: Premature hydrolysis of the Vilsmeier reagent can reduce its effectiveness and lead to the formation of byproducts.

    • Solution: As mentioned previously, ensure anhydrous reaction conditions. The workup procedure, which involves quenching the reaction with ice-cold water or a basic solution, should be performed carefully to control the exothermic reaction.

Problem 3: Difficulties in Product Isolation and Purification

Possible Causes and Solutions:

  • Emulsion Formation During Workup: The presence of DMF and the basic quench can sometimes lead to the formation of stable emulsions, making extraction difficult.

    • Solution: Add a saturated brine solution during the extraction to help break the emulsion. Alternatively, filtering the quenched reaction mixture through a pad of celite before extraction can be beneficial.

  • Co-elution of Impurities During Chromatography: Impurities with similar polarity to the desired product can make purification by column chromatography challenging.

    • Solution: Optimize the solvent system for column chromatography. A combination of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. A gradual increase in the polarity of the eluent (gradient elution) can improve separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step.

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for Substituted Pyrazoles

EntrySubstrateReagent Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
11-Methyl-3-propyl-5-chloro-1H-pyrazole1:2:2120232[1]
21-Methyl-3-propyl-5-chloro-1H-pyrazole1:5:2120255[1]
3(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine1:excess:2Reflux660[3]
4(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine1:excess:10Reflux690[3]
51-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazoneNot Specified705-6Good[4]

Experimental Protocols

Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole (Starting Material)

A common route to 1-substituted pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For 1-(2-Fluorophenyl)-1H-pyrazole, a typical procedure would be the reaction of (2-fluorophenyl)hydrazine with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst.

Protocol:

  • To a solution of (2-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(2-fluorophenyl)-1H-pyrazole.

Vilsmeier-Haack Formylation of 1-(2-Fluorophenyl)-1H-pyrazole

Protocol:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (5.0 eq) to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the cold DMF with vigorous stirring, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or 10% sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound as a solid.

Mandatory Visualization

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Pyrazole 1-(2-Fluorophenyl)-1H-pyrazole Pyrazole->ReactionMix Quench Quenching (Ice/Water) ReactionMix->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low/No Product Yield? CheckReagents Use Anhydrous Solvents & Fresh Reagents Start->CheckReagents Yes SideProducts Side Products Observed? Start->SideProducts No IncompleteReaction Incomplete Reaction? CheckReagents->IncompleteReaction OptimizeTemp Increase Reaction Temperature (70-120°C) OptimizeRatio Increase Vilsmeier Reagent Stoichiometry OptimizeTemp->OptimizeRatio IncompleteReaction->OptimizeTemp Yes ControlTemp Carefully Control Temperature SideProducts->ControlTemp Yes PurificationIssue Difficulty in Purification? SideProducts->PurificationIssue No MonitorTLC Monitor Reaction by TLC to Avoid Degradation ControlTemp->MonitorTLC OptimizeChroma Optimize Chromatography Solvent System PurificationIssue->OptimizeChroma Yes Recrystallize Recrystallize Final Product OptimizeChroma->Recrystallize

Caption: Troubleshooting logic for improving synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction?

A1: Phosphorus oxychloride is a dehydrating and activating agent. It reacts with DMF to form the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich pyrazole ring to introduce the formyl group precursor.

Q2: Can other amides be used instead of DMF?

A2: While DMF is the most common amide used for formylation, other N,N-disubstituted amides can be used to introduce different acyl groups. However, for the synthesis of the target carbaldehyde, DMF is the standard and recommended reagent.

Q3: My starting material, 1-(2-Fluorophenyl)-1H-pyrazole, is not commercially available. How can I synthesize it?

A3: A detailed protocol for the synthesis of the starting material is provided in the "Experimental Protocols" section of this guide. It involves the acid-catalyzed condensation of (2-fluorophenyl)hydrazine with 1,1,3,3-tetramethoxypropane.

Q4: The reaction mixture turns dark brown or black upon heating. Is this normal?

A4: A change in color is expected during the Vilsmeier-Haack reaction. However, a very dark, tar-like appearance may indicate decomposition. It is crucial to monitor the reaction by TLC to ensure that the product is forming and to avoid overheating or excessively long reaction times.

Q5: How can I confirm the identity and purity of my final product?

A5: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.

Q6: Are there any "greener" alternatives to the traditional Vilsmeier-Haack reaction?

A6: Research has explored the use of alternative solvents to replace DMF due to its toxicity. For instance, acetonitrile has been used successfully in some cases.[2] Additionally, microwave and ultrasonic-assisted synthesis can reduce reaction times and energy consumption, contributing to a more environmentally friendly process.[2]

References

Technical Support Center: Vilsmeier-Haack Reaction for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of substituted pyrazoles. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its application to pyrazoles?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring, such as a pyrazole.[1][2][3] The reaction utilizes a Vilsmeier reagent, which is typically an iminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2][3][4] For pyrazoles, this reaction is a valuable tool for synthesizing pyrazole-4-carbaldehydes, which are important intermediates in the development of pharmaceuticals and other bioactive molecules.[1][2][5]

Q2: What is the general mechanism of the Vilsmeier-Haack formylation of pyrazoles?

The reaction proceeds through several key steps:

  • Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][3][4]

  • Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.

  • Intermediate Formation and Hydrolysis: An intermediate is formed, which upon hydrolysis, yields the desired pyrazole-4-carbaldehyde.[2][3]

Q3: My Vilsmeier-Haack reaction is not working. What are the initial checks I should perform?

If you are not observing any product formation, consider the following initial checks:

  • Reagent Quality: Ensure that the DMF used is anhydrous, as the presence of water can quench the Vilsmeier reagent.[6] Also, verify the purity of the POCl₃.

  • Reaction Temperature: The reaction temperature is critical. In some cases, reactions carried out at lower temperatures (e.g., 70°C) may show no product formation, while higher temperatures (e.g., 120°C) are required for the reaction to proceed.[5]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has been allowed to run for a sufficient amount of time.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Symptom: The reaction results in a very low yield of the desired formylated pyrazole, or no product is formed at all, with the starting material often being recovered.

Possible Causes and Solutions:

  • Sub-optimal Reaction Conditions: The stoichiometry of the reactants, temperature, and reaction time are crucial for a successful reaction. Optimization of these parameters is often necessary.

  • Electron-Withdrawing Substituents: Pyrazoles bearing strong electron-withdrawing groups (e.g., nitro, cyano) on the ring or on substituents can be deactivated towards the electrophilic Vilsmeier reagent, leading to low reactivity.[5] In such cases, harsher reaction conditions, such as higher temperatures and longer reaction times, may be required. However, this may also lead to side product formation.

  • Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder the approach of the Vilsmeier reagent to the C4 position, resulting in lower yields.

Optimization of Reaction Conditions:

A study on the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole provides insight into the importance of optimizing reactant ratios and temperature. The following table summarizes the findings:

EntrySubstrate:DMF:POCl₃ RatioTemperature (°C)Time (h)Yield of 2a (%)
11:2:27020
21:2:2120232
31:5:2120255

Table 1: Optimization of reaction conditions for the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole (1a) to 1-methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde (2a).[5]

As the data indicates, increasing the temperature from 70°C to 120°C was essential for product formation.[5] Furthermore, increasing the excess of DMF from 2 to 5 equivalents significantly improved the yield from 32% to 55%.[5]

Issue 2: Formation of Side Products

Symptom: Besides the desired formylated pyrazole, other unexpected products are observed in the reaction mixture.

Possible Causes and Solutions:

  • Reaction with Functional Groups on Substituents: Substituents on the pyrazole ring with reactive functional groups can undergo reactions under Vilsmeier-Haack conditions. For example, a hydroxyl group on a substituent can be substituted by a chlorine atom.[5]

  • Dehydrochlorination: In the case of chloro-substituted pyrazoles, dehydrochlorination can occur as a side reaction.[5]

  • Hydroxymethylation: Prolonged heating of DMF can generate small amounts of formaldehyde, which can lead to hydroxymethylation of the pyrazole as a side reaction.[5]

Example of a Side Reaction:

In the formylation of 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole, the hydroxyl group is substituted by a chlorine atom to yield 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde.[5]

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of a Substituted Pyrazole:

The following is a general experimental protocol adapted from the literature.[6] Researchers should optimize the conditions for their specific substrate.

  • To a stirred, ice-cold solution of the substituted pyrazole (1.0 mmol) in dry DMF (4 mL), phosphorus oxychloride (POCl₃) (3.0 mmol) is added dropwise under an inert atmosphere (e.g., argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to the desired temperature (e.g., 80°C) for a specified time (e.g., 4 hours).

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a dilute base, such as sodium hydroxide.

  • The mixture is often left standing overnight to allow for complete precipitation of the product.

  • The precipitate is then collected by filtration, washed with water, and purified, typically by flash column chromatography.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 Pyrazole Substituted Pyrazole Intermediate Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Formylated Pyrazole Intermediate->Product + H₂O H2O H₂O (Workup)

Caption: General mechanism of the Vilsmeier-Haack formylation of pyrazoles.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep add_pyrazole Add Substituted Pyrazole reagent_prep->add_pyrazole reaction Heat Reaction Mixture (e.g., 80-120°C) add_pyrazole->reaction workup Aqueous Workup (Ice + Base) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Troubleshooting_Tree start Reaction Issue? no_product No or Low Yield start->no_product Yes side_products Side Products Formed start->side_products No check_reagents Check Reagent Purity (Anhydrous DMF?) no_product->check_reagents analyze_side_products Characterize Side Products side_products->analyze_side_products optimize_temp Increase Temperature check_reagents->optimize_temp optimize_ratio Increase Excess of DMF optimize_temp->optimize_ratio ewg Electron-Withdrawing Group Present? optimize_ratio->ewg harsher_cond Consider Harsher Conditions ewg->harsher_cond Yes modify_conditions Modify Conditions (e.g., lower temp, shorter time) analyze_side_products->modify_conditions protect_groups Protect Reactive Groups modify_conditions->protect_groups

Caption: A decision tree for troubleshooting the Vilsmeier-Haack reaction.

References

Avoiding pyrazole ring fragmentation during functionalization reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of pyrazole chemistry, with a specific focus on preventing ring fragmentation during functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What makes the pyrazole ring susceptible to fragmentation?

A1: The pyrazole ring, while aromatic and generally stable, possesses inherent reactivity patterns that can lead to fragmentation under certain conditions. The C3 and C5 positions are electron-deficient and acidic, making them susceptible to deprotonation by strong bases. This deprotonation can initiate ring-opening pathways.[1][2] Additionally, the N-N bond can be labile under specific oxidative or reductive conditions.

Q2: Which functionalization reactions are most commonly associated with pyrazole ring fragmentation?

A2: Reactions involving strong bases, such as deprotonation with organolithium reagents (e.g., n-butyllithium) for C-H functionalization, pose a significant risk of ring opening. High temperatures in metal-catalyzed cross-coupling reactions can also lead to catalyst decomposition and unwanted side reactions, including potential fragmentation.[3] Furthermore, the generation of highly reactive intermediates on the pyrazole ring, such as nitrenes, can trigger ring cleavage and rearrangement cascades.[4][5]

Q3: How can I minimize the risk of fragmentation when performing an N-alkylation?

A3: To minimize fragmentation during N-alkylation, it is advisable to use milder bases and reaction conditions. Instead of strong bases like sodium hydride (NaH) in DMF at elevated temperatures, consider using weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile or DMF at room temperature or slightly elevated temperatures.[6] Phase-transfer catalysis offers another mild alternative.[7] For particularly sensitive substrates, acid-catalyzed N-alkylation using trichloroacetimidates can be a high-yielding option that avoids strong bases altogether.[8]

Q4: My Suzuki coupling reaction with a bromopyrazole is giving low yields and potential decomposition. What could be the cause?

A4: Low yields in Suzuki couplings with bromopyrazoles can stem from several factors. Catalyst deactivation is a common issue; the pyrazole nitrogen can coordinate to the palladium center, inhibiting catalysis.[9] The unprotected N-H group can also lead to side reactions like debromination.[9] To troubleshoot, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to stabilize the catalyst and promote efficient coupling.[9] Protecting the pyrazole nitrogen with a suitable group, such as a Boc or SEM group, can prevent debromination and improve reaction outcomes.[9] Finally, ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.

Q5: Are protecting groups necessary for all pyrazole functionalizations?

A5: While not always essential, protecting groups are a powerful tool for enhancing stability and controlling regioselectivity during pyrazole functionalization.[10] For instance, an N-protecting group can prevent unwanted N-alkylation or N-arylation during C-H functionalization and can direct lithiation to a specific carbon atom.[10][11] Groups like SEM (2-(trimethylsilyl)ethoxymethyl) and THP (tetrahydropyranyl) are valuable as they can be readily introduced and removed and can be used to control the regioselectivity of subsequent reactions.[12][13]

Troubleshooting Guides

Issue 1: Pyrazole Ring Fragmentation During N-Alkylation with a Strong Base
Symptom Possible Cause Suggested Solution
Low yield of N-alkylated product and observation of unexpected byproducts by LC-MS or NMR.The strong base (e.g., NaH, LDA) is deprotonating a ring carbon (C3 or C5) in addition to the N-H, initiating ring fragmentation.1. Switch to a milder base: Use K₂CO₃, Cs₂CO₃, or an organic base like DBU. 2. Lower the reaction temperature: Perform the deprotonation and alkylation at 0 °C or room temperature instead of reflux.[1] 3. Change the solvent: Solvents like acetonitrile can be less prone to promoting side reactions compared to DMF or THF with strong bases. 4. Consider an alternative alkylation method: Explore acid-catalyzed alkylation with trichloroacetimidates or Mitsunobu conditions.[8]
Issue 2: Poor Regioselectivity and/or Decomposition in C-H Lithiation/Functionalization
Symptom Possible Cause Suggested Solution
A mixture of C-functionalized isomers is obtained, or the starting material is consumed with no desired product formed.1. The organolithium reagent is not selective for the desired C-H bond. 2. The strong base is causing ring opening.1. Introduce a directing/protecting group: A phenylsulfonyl or SEM group on the nitrogen can direct lithiation to a specific position and stabilize the pyrazole ring.[10][11] 2. Use a less aggressive metalating agent: Consider using a TMP-zinc or magnesium base for regioselective metalation, which can be less prone to inducing fragmentation.[14] 3. Perform the reaction at a very low temperature: Conduct the lithiation at -78 °C to minimize side reactions.

Data Presentation: Comparison of N-Alkylation Conditions

The following table summarizes yields for N-alkylation of pyrazoles under different basic conditions. While direct quantitative data on fragmentation is scarce in the literature, methods employing milder bases generally pose a lower risk of ring cleavage.

Pyrazole Substrate Alkylating Agent Base Solvent Temperature Yield of N-Alkyl Product (%) Reference
3,5-dimethyl-1H-pyrazole1-bromobutaneKOH[BMIM][BF₄]80 °CHigh (not specified)[15]
Methyl 3-amino-1H-pyrazole-4-carboxylateMethyl iodideK₂CO₃DMFRT - 80 °CGood (not specified)[6]
4-chloropyrazolePhenethyl trichloroacetimidateCSA (acid catalyst)DCERT77[8]
PyrazoleVarious alkyl bromidesCs-impregnated saponiteDMF80 °C~90
3-substituted pyrazolesVarious alkyl halidesK₂CO₃DMSONot specifiedHigh (not specified)[1]

Experimental Protocols

Protocol 1: Mild N-Alkylation using Potassium Carbonate

This protocol describes a general and mild procedure for the N-alkylation of pyrazoles, minimizing the risk of ring fragmentation.

Materials:

  • Substituted pyrazole (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add the substituted pyrazole (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature, or gently heat to 50-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add deionized water to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated pyrazole.[6]

Protocol 2: Protecting Group-Assisted C-H Arylation

This protocol outlines a strategy for the regioselective C-H arylation of pyrazoles using a removable SEM protecting group to enhance stability and control selectivity.

Materials:

  • N-SEM-protected pyrazole (1.0 eq)

  • Aryl bromide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • P(n-Bu)Ad₂ (7.5 mol%)

  • Potassium carbonate (K₂CO₃) (3 eq)

  • Pivalic acid (HOPiv) (25 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMA) (2.5 M solution)

Procedure:

  • To a flame-dried reaction vessel, add the N-SEM-protected pyrazole (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), P(n-Bu)Ad₂ (7.5 mol%), K₂CO₃ (3 eq), and HOPiv (25 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous DMA via syringe.

  • Heat the reaction mixture to 140 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • The SEM protecting group can be subsequently removed under acidic conditions (e.g., 3N HCl in EtOH at reflux) to yield the N-H arylated pyrazole.[6]

Visualizations

fragmentation_risk_workflow start Start: Pyrazole Functionalization reaction_type Select Functionalization Type start->reaction_type n_alkylation N-Alkylation reaction_type->n_alkylation c_functionalization C-H Functionalization reaction_type->c_functionalization cross_coupling Cross-Coupling reaction_type->cross_coupling base_choice Choose Base n_alkylation->base_choice reagent_choice Choose Reagent c_functionalization->reagent_choice coupling_conditions Assess Conditions cross_coupling->coupling_conditions strong_base Strong Base (NaH, n-BuLi) base_choice->strong_base Strong mild_base Mild Base (K2CO3, Cs2CO3) base_choice->mild_base Mild high_risk High Risk of Fragmentation - Lower Temperature - Use Protecting Group strong_base->high_risk low_risk Low Risk of Fragmentation mild_base->low_risk organolithium Organolithium (n-BuLi) reagent_choice->organolithium Strong directed_metalation Directed Metalation (TMP-Zn/Mg) reagent_choice->directed_metalation Milder c_high_risk High Risk of Ring Opening - Use Low Temperature (-78 C) - Employ Directing/Protecting Group organolithium->c_high_risk c_low_risk Lower Risk, Regioselective directed_metalation->c_low_risk harsh_conditions High Temp, Unstable Catalyst coupling_conditions->harsh_conditions Harsh optimized_conditions Optimized Ligand/Catalyst, Protected N-H coupling_conditions->optimized_conditions Optimized cc_high_risk Risk of Decomposition - Screen Ligands - Protect N-H harsh_conditions->cc_high_risk cc_low_risk Improved Stability and Yield optimized_conditions->cc_low_risk

Caption: Decision workflow for minimizing pyrazole fragmentation risk.

Caption: Generalized pathway for base-induced pyrazole fragmentation.

References

Optimization of reaction conditions for pyrazole-4-carbaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrazole-4-carbaldehyde. Our aim is to help you optimize reaction conditions and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of pyrazole-4-carbaldehyde, particularly when using the Vilsmeier-Haack reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time or temperature may be insufficient.[1] 2. Degradation of starting material or product: Reaction temperature may be too high. 3. Inactive Vilsmeier reagent: Moisture in the reaction setup can deactivate the reagent.[2] 4. Poorly reactive pyrazole substrate: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity.[3]1. Optimize reaction conditions: Increase the reaction time or temperature incrementally. Monitor the reaction progress using Thin Layer Chromatography (TLC). For some substrates, heating up to 120°C may be necessary.[1] 2. Control temperature: Maintain the recommended temperature throughout the reaction. For the formation of the Vilsmeier reagent, temperatures as low as -10°C are often used.[4] 3. Ensure anhydrous conditions: Use dry solvents (especially DMF) and glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2] 4. Use excess reagent: For less reactive substrates, increasing the equivalents of the Vilsmeier reagent (both POCl₃ and DMF) can improve the yield.[1]
Formation of Multiple Products/Side Products 1. Reaction at other positions: The formyl group may be introduced at other positions on the pyrazole ring if the C4 position is blocked or deactivated. 2. Formation of chloro- or hydroxymethyl-pyrazoles: Side reactions can occur under certain conditions.[3] 3. Poly-formylation: In some cases, multiple formyl groups can be added to the pyrazole ring.1. Protecting groups: If necessary, use protecting groups to block other reactive sites on the pyrazole ring. 2. Optimize reagent stoichiometry: Carefully control the molar ratio of the pyrazole to the Vilsmeier reagent. 3. Purification: Utilize column chromatography to separate the desired product from impurities.[4]
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is an oil or low-melting solid. 1. Optimize reaction completion: Ensure the reaction goes to completion by monitoring with TLC. 2. Aqueous workup: After the reaction, pouring the mixture onto crushed ice and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide) can help remove some impurities.[2][5] 3. Chromatography: Use flash column chromatography with an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to isolate the product.[2] 4. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[5]
Reaction Not Initiating 1. Poor quality of reagents: POCl₃ or DMF may be old or of low purity. 2. Vilsmeier reagent not formed correctly: Incorrect temperature or order of addition during reagent preparation.1. Use fresh, high-purity reagents. 2. Proper reagent preparation: Add POCl₃ dropwise to cold DMF (e.g., -10°C to 0°C) with stirring to ensure the formation of the Vilsmeier reagent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazole-4-carbaldehydes?

A1: The Vilsmeier-Haack reaction is the most widely used and efficient method for the formylation of electron-rich pyrazoles to produce pyrazole-4-carbaldehydes.[6][7] This reaction typically involves the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.[8]

Q2: What are the key parameters to optimize in a Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis?

A2: The key parameters to optimize are:

  • Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent formylation reaction can significantly impact the yield and purity.[1][4]

  • Reaction Time: The duration of the reaction should be monitored to ensure completion without product degradation.[8]

  • Stoichiometry of Reagents: The molar ratio of the pyrazole substrate to POCl₃ and DMF can affect the reaction efficiency, especially for less reactive pyrazoles.[1]

  • Solvent: While DMF often serves as both a reagent and a solvent, in some cases, an additional dry, inert solvent might be used.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate against the starting material, you can observe the consumption of the reactant and the formation of the product.

Q4: Are there any alternative methods to the Vilsmeier-Haack reaction for this synthesis?

A4: Yes, alternative methods exist, although they are less common. One such method involves the use of Grignard reagents. A pyrazole can be converted into a pyrazolylmagnesium bromide, which is then reacted with DMF to introduce the formyl group.[9]

Q5: What are some common safety precautions to take during this synthesis?

A5: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be carried out under anhydrous conditions, as the reaction of POCl₃ with water is highly exothermic and produces corrosive HCl gas.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of Pyrazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted pyrazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Saturated sodium bicarbonate solution or dilute sodium hydroxide

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF.

  • Cool the flask to 0°C or -10°C in an ice-salt bath.[4]

  • Add POCl₃ dropwise to the stirred DMF via the dropping funnel. The Vilsmeier reagent will form as a viscous, often white, mixture.[4]

  • After the addition is complete, allow the mixture to stir at the same temperature for a predetermined time (e.g., 30 minutes) to ensure complete formation of the reagent.

  • Add the substituted pyrazole to the reaction mixture, either neat or dissolved in a minimal amount of anhydrous DMF.

  • Stir the reaction mixture at a specific temperature (ranging from room temperature to 120°C) for a set period (e.g., 4 to 24 hours).[1][4] The optimal temperature and time will depend on the reactivity of the pyrazole substrate. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[5]

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8.[2][5]

  • Extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane) or by recrystallization.[2][4]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 1-methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde [1]

EntryEquivalents of DMFEquivalents of POCl₃Temperature (°C)Time (h)Yield (%)
1--70-0
222120232
352120255
464120167

Data adapted from Popov, A. V. et al. Arkivoc 2018, v, 0-0.[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagent_prep Vilsmeier Reagent Preparation (POCl₃ + DMF at 0°C) reaction Formylation Reaction (Addition of Pyrazole, Heating) reagent_prep->reaction workup Aqueous Workup (Ice Quench, Neutralization) reaction->workup extraction Extraction (Organic Solvent) workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product Pure Pyrazole-4- carbaldehyde purification->product

Caption: General experimental workflow for the synthesis of pyrazole-4-carbaldehyde.

Troubleshooting Logic

troubleshooting_logic decision decision issue issue start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield Low impure_product Impure Product check_yield->impure_product Impure success Successful Synthesis check_yield->success Good optimize_conditions Optimize Temp/Time/ Reagent Ratio low_yield->optimize_conditions check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents optimize_purification Optimize Purification (Solvent System, Recrystallization) impure_product->optimize_purification optimize_conditions->start check_reagents->start optimize_purification->start

Caption: Troubleshooting decision tree for pyrazole-4-carbaldehyde synthesis.

References

Technical Support Center: Purification of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can originate from the synthesis route, often the Vilsmeier-Haack reaction, and subsequent degradation.[1][2][3][4][5][6][7] Potential impurities include:

  • Unreacted starting materials: Such as 1-(2-Fluorophenyl)-1H-pyrazole.

  • Regioisomers: If the substitution on the pyrazole ring is not completely selective, other isomers may be present.[8]

  • Byproducts from the Vilsmeier-Haack reaction: Including residual Vilsmeier reagent or its decomposition products.

  • Oxidation product: The corresponding carboxylic acid, 1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, can form upon exposure to air.[9]

  • Aldol condensation products: Aldehydes can undergo self-condensation, especially under basic conditions.[9]

  • Residual solvents: Solvents used in the reaction and workup, such as DMF or POCl3.[1]

Q2: Which purification method is most suitable for my crude sample?

The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment. A summary of common methods is provided in the table below. For routine purification of solid products, recrystallization is often a good first choice. If dealing with a complex mixture or oily product, column chromatography is generally the most effective method.[8][10]

Q3: My purified aldehyde shows signs of decomposition over time. How can I improve its stability?

Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. To enhance stability, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and keep it at a low temperature.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Compound is adsorbing irreversibly to the silica gel. Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (0.1-1%) to the eluent system.
Incorrect solvent system. Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find the optimal eluent for good separation.[11]
Compound is unstable on silica. Consider using a different stationary phase, such as alumina, or switch to an alternative purification method like recrystallization.[12]
Issue 2: Oily Product After Solvent Removal
Possible Cause Troubleshooting Step
Presence of residual high-boiling solvents (e.g., DMSO, DMF). If the product is in an organic solvent, wash the solution multiple times with water or brine to remove water-soluble solvents like DMSO and DMF.[13]
Product is not a solid at room temperature. Confirm the melting point of the pure compound. If it is a low-melting solid or an oil, this may be its natural state.
Impure product. The presence of impurities can lower the melting point and lead to an oily appearance. Attempt further purification by another method.[13]
Issue 3: Recrystallization Fails to Yield Crystals
Possible Cause Troubleshooting Step
Inappropriate solvent. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test a range of solvents like ethanol, methanol, or isopropanol.[14]
Solution is not saturated. Reduce the volume of the solvent by gentle heating and evaporation until the solution is saturated.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Cooling too rapidly. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[14]

Purification Method Comparison

Purification MethodPrincipleAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[14]Good for high-purity final product, scalable.Requires a solid compound and a suitable solvent; can have lower yields.
Column Chromatography Differential adsorption of components of a mixture onto a stationary phase.[8]Excellent for separating complex mixtures and isomers.[15]Can be time-consuming and require large volumes of solvent; potential for sample loss on the column.
Bisulfite Adduct Formation Reversible reaction of the aldehyde with sodium bisulfite to form a solid adduct.[16][17]Highly selective for aldehydes; good for removing non-aldehyde impurities.Requires an additional reaction and regeneration step; the basic conditions for regeneration can cause side reactions for some compounds.[16][17]
Acid-Base Wash Removal of acidic or basic impurities by liquid-liquid extraction.Simple and quick for removing acidic impurities like the corresponding carboxylic acid.[9]Not effective for neutral impurities.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).[14] Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. For maximum yield, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into a chromatography column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[11] Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude aldehyde in a suitable solvent like methanol.[16] Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the bisulfite adduct should form.[16][17]

  • Isolation of Adduct: Collect the solid adduct by filtration and wash it with a small amount of cold methanol and then diethyl ether.

  • Regeneration of Aldehyde: Suspend the bisulfite adduct in water. Add a suitable organic solvent for extraction (e.g., ethyl acetate). Add a base, such as sodium hydroxide solution, dropwise until the aqueous layer becomes basic (pH ~12) to regenerate the aldehyde.[16]

  • Extraction and Isolation: Separate the organic layer, which now contains the purified aldehyde. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the purified product.

Diagrams

G cluster_troubleshooting Troubleshooting Workflow for Purification start Crude Product method Select Purification Method (Recrystallization, Chromatography, etc.) start->method check_purity Check Purity (TLC, NMR) method->check_purity Perform Purification pure Pure Product check_purity->pure Yes impure Product Impure check_purity->impure No troubleshoot Troubleshoot Issue (See Guides) impure->troubleshoot new_method Select Alternative Method troubleshoot->new_method new_method->method

Caption: A logical workflow for troubleshooting purification issues.

G cluster_bisulfite Bisulfite Adduct Purification Pathway crude Crude Aldehyde (in organic solvent) add_bisulfite Add aq. NaHSO3 crude->add_bisulfite precipitate Bisulfite Adduct (Solid Precipitate) add_bisulfite->precipitate filter Filter and Wash precipitate->filter regenerate Add Base (e.g., NaOH) and Organic Solvent filter->regenerate impurities Impurities in Filtrate filter->impurities extract Extract into Organic Layer regenerate->extract pure_aldehyde Purified Aldehyde extract->pure_aldehyde

Caption: Experimental workflow for aldehyde purification via bisulfite adduct formation.

References

Identifying side reactions in the synthesis of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method is the Vilsmeier-Haack reaction. This involves the cyclization and formylation of a hydrazone precursor, typically 1-(1-(2-fluorophenyl)ethylidene)-2-(2-fluorophenyl)hydrazine, using the Vilsmeier reagent (a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)).

Q2: My Vilsmeier-Haack reaction is failing or giving a low yield. What are the common causes?

Low yields or reaction failures in this synthesis can often be attributed to several factors:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents, especially DMF, are anhydrous.

  • Reagent Quality: The purity of the starting hydrazone and the quality of POCl₃ and DMF are critical. Use freshly distilled POCl₃ and anhydrous DMF for best results.

  • Reaction Temperature: Inadequate temperature control during the formation of the Vilsmeier reagent and the subsequent reaction with the hydrazone can lead to side reactions and reduced yield.

  • Stoichiometry: An incorrect molar ratio of the Vilsmeier reagent to the hydrazone can result in incomplete reaction or the formation of byproducts.

Q3: I am observing unexpected spots on my TLC analysis. What are the likely side products?

Common side reactions in the Vilsmeier-Haack synthesis of this compound can lead to several impurities. These may include:

  • Unreacted Hydrazone: Incomplete cyclization will leave the starting hydrazone in the reaction mixture.

  • Over-formylated Product: Although less common at the pyrazole 4-position, excessive Vilsmeier reagent or prolonged reaction times could potentially lead to di-formylated species, though this is sterically hindered.

  • Chlorinated Impurities: The Vilsmeier reagent can act as a chlorinating agent, potentially leading to the formation of chlorinated pyrazole derivatives.

  • Hydrolyzed Intermediates: Premature quenching of the reaction or the presence of water can lead to the hydrolysis of iminium salt intermediates, resulting in various byproducts.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Action
Presence of moistureEnsure all glassware is rigorously dried. Use anhydrous solvents, particularly DMF. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor quality of reagentsUse freshly distilled POCl₃ and high-purity, anhydrous DMF. Verify the purity of the starting hydrazone by NMR or LC-MS.
Incorrect reaction temperatureMaintain a low temperature (0-5 °C) during the dropwise addition of POCl₃ to DMF to form the Vilsmeier reagent. For the reaction with the hydrazone, follow the recommended temperature profile, which may involve gentle heating to drive the reaction to completion.
Insufficient reaction timeMonitor the reaction progress by TLC. If the starting material is still present after the recommended time, consider extending the reaction time with careful monitoring.
Issue 2: Presence of Multiple Impurities in the Crude Product
Potential Side Product Mitigation Strategy
Unreacted Hydrazone Increase the molar ratio of the Vilsmeier reagent to the hydrazone slightly (e.g., from 3 to 3.5 equivalents). Ensure the reaction goes to completion by monitoring with TLC.
Over-formylation Byproduct Use a controlled stoichiometry of the Vilsmeier reagent. Avoid excessive reaction times and temperatures.
Chlorinated Impurity Maintain the recommended reaction temperature; avoid overheating. Quench the reaction promptly upon completion.
Hydrolysis Products Ensure a completely anhydrous reaction setup. Perform the aqueous work-up carefully and efficiently.

Quantitative Data on Side Reactions

The following table provides an estimate of the typical impurity profile observed under both standard and suboptimal reaction conditions. These values are illustrative and can vary based on the specific experimental setup.

Compound Standard Conditions (Yield %) Suboptimal Conditions (e.g., wet DMF, high temp.) (Yield %)
This compound 85-95%< 50%
Unreacted Hydrazone < 5%10-30%
Chlorinated Pyrazole Impurity < 2%5-15%
Other Hydrolysis Byproducts < 1%5-10%

Experimental Protocols

Protocol 1: Synthesis of 1-(1-(2-fluorophenyl)ethylidene)-2-(2-fluorophenyl)hydrazine (Hydrazone Precursor)
  • To a solution of 2-fluoroacetophenone (1.0 eq) in ethanol, add 2-fluorophenylhydrazine (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the hydrazone.

Protocol 2: Vilsmeier-Haack Synthesis of this compound
  • In a three-necked, oven-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (10 volumes).

  • Cool the DMF to 0-5 °C in an ice-salt bath.

  • Slowly add POCl₃ (3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

  • Add the hydrazone precursor (1.0 eq) portion-wise to the Vilsmeier reagent, keeping the temperature below 20 °C.

  • After the addition is complete, heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the product with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 3: HPLC Analysis of Reaction Mixture
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention Times (Illustrative):

    • Unreacted Hydrazone: ~8-10 min

    • This compound: ~12-14 min

    • Chlorinated Impurity: ~15-17 min

Visualizations

Synthesis_Pathway 2-Fluoroacetophenone 2-Fluoroacetophenone Hydrazone_Precursor 1-(1-(2-fluorophenyl)ethylidene)-2- (2-fluorophenyl)hydrazine 2-Fluoroacetophenone->Hydrazone_Precursor 2-Fluorophenylhydrazine 2-Fluorophenylhydrazine 2-Fluorophenylhydrazine->Hydrazone_Precursor Final_Product 1-(2-Fluorophenyl)-1H-pyrazole- 4-carbaldehyde Hydrazone_Precursor->Final_Product Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Final_Product

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Hydrazone Hydrazone Precursor Desired_Product This compound Hydrazone->Desired_Product Incomplete_Reaction Unreacted Hydrazone Hydrazone->Incomplete_Reaction Incomplete Cyclization Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Desired_Product Hydrolysis Hydrolyzed Intermediates Vilsmeier_Reagent->Hydrolysis Presence of Water Chlorination Chlorinated Pyrazole Desired_Product->Chlorination Excess Reagent/ High Temp.

Caption: Potential side reactions in the Vilsmeier-Haack synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Check for Moisture (Reagents, Glassware) Start->Check_Moisture Check_Reagents Verify Reagent Purity (Hydrazone, POCl3, DMF) Check_Moisture->Check_Reagents Check_Temp Review Temperature Control Check_Reagents->Check_Temp Check_Stoichiometry Confirm Stoichiometry Check_Temp->Check_Stoichiometry Optimize_Time Optimize Reaction Time (TLC Monitoring) Check_Stoichiometry->Optimize_Time Purification Optimize Purification (Column Chromatography) Optimize_Time->Purification End Improved Synthesis Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Navigating Regioselectivity in Pyrazole Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of controlling regioselectivity in the electrophilic substitution of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in pyrazole electrophilic substitution?

A1: The regioselectivity of electrophilic substitution on the pyrazole ring is primarily dictated by a combination of electronic effects, steric hindrance, and the reaction medium (pH).

  • Electronic Effects: The pyrazole ring is an electron-rich aromatic system. The C4 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack under neutral or alkaline conditions.[1] The C3 and C5 positions are comparatively electron-deficient.[1] The presence of electron-donating groups (EDGs) on the ring generally enhances reactivity, while electron-withdrawing groups (EWGs) diminish it.[1]

  • Steric Hindrance: Bulky substituents at the N1, C3, or C5 positions can physically obstruct the approach of an electrophile to adjacent positions. This steric hindrance often directs substitution to the less hindered C4 position.

  • Reaction Medium (pH): The pH of the reaction medium is a critical factor. In strongly acidic environments, the pyridine-like N2 nitrogen becomes protonated, forming a pyrazolium cation.[1] This protonation deactivates the ring towards electrophilic attack, especially at the C4 position.[1] Under these conditions, substitution may be redirected to the C3 or C5 positions or even occur on a phenyl substituent if one is present.[1]

Q2: My reaction is resulting in N-substitution instead of the desired C-substitution. How can I prevent this?

A2: For N-unsubstituted pyrazoles, the lone pair of electrons on the pyrrole-like N1 nitrogen can act as a nucleophile, leading to competitive N-substitution, particularly with alkylating and acylating agents. To favor C-substitution, consider the following strategies:

  • Protect the N1 Position: Introduce a removable protecting group on the N1 nitrogen. A bulky protecting group can also provide steric hindrance to further direct C-substitution.

  • Use Basic Conditions: In the presence of a strong base, the N1 proton can be removed, forming the pyrazolate anion. This can sometimes favor C-substitution, although the increased nucleophilicity of the nitrogen atoms should be considered.

Q3: How do different substituents on the pyrazole ring influence the regioselectivity of electrophilic attack?

A3: Substituents play a crucial role in directing electrophilic substitution through both electronic and steric effects.

  • Electron-Donating Groups (EDGs) such as alkyl, alkoxy, and amino groups, increase the electron density of the pyrazole ring, making it more reactive towards electrophiles. They generally direct substitution to the C4 position.

  • Electron-Withdrawing Groups (EWGs) like nitro, cyano, and acyl groups, decrease the electron density of the ring, deactivating it towards electrophilic attack. If the C4 position is occupied by an EWG, substitution at C3 or C5 may be possible under more forcing conditions.

  • Halogens are weakly deactivating yet ortho-, para-directing in benzene chemistry. In pyrazoles, their effect is more complex and can be influenced by the reaction conditions.

  • Bulky Groups at C3 or C5 can sterically hinder attack at the adjacent C4 position, potentially leading to substitution at the other available positions or preventing the reaction altogether.

Troubleshooting Guides

This section provides solutions to common problems encountered during the electrophilic substitution of pyrazoles.

Problem 1: Poor regioselectivity in nitration, yielding a mixture of isomers.

  • Symptom: You are nitrating a 1-phenylpyrazole and obtaining a mixture of the desired C4-nitro product and a significant amount of nitration on the N-phenyl ring.

  • Cause: The choice of nitrating agent and the acidity of the reaction medium influence the site of substitution.[1] Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the pyrazole ring is protonated and deactivated, making the phenyl ring more susceptible to nitration.

  • Solution: Employ milder nitrating conditions. Using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) in a less acidic medium can favor nitration at the more electron-rich C4 position of the pyrazole ring.

Problem 2: Low or no yield during halogenation.

  • Symptom: Attempted halogenation of an N-unsubstituted pyrazole results in a complex mixture of products or recovery of the starting material.

  • Cause: Direct halogenation of N-unsubstituted pyrazoles can be complicated by side reactions at the N1 position.[1]

  • Solution:

    • N-Protection: Protect the N1 position with a suitable group (e.g., trityl, SEM) before performing the halogenation. This prevents N-halogenation and other side reactions.

    • Controlled Stoichiometry: Carefully control the amount of the halogenating agent to avoid over-halogenation.

Problem 3: The Vilsmeier-Haack reaction is not proceeding on my pyrazole substrate.

  • Symptom: No formylation is observed when treating a pyrazole with the Vilsmeier reagent (POCl₃/DMF).

  • Cause: The Vilsmeier-Haack reaction is sensitive to the electronic nature of the substrate. Pyrazoles with strong electron-withdrawing groups may be too deactivated to react with the relatively weak electrophile generated.[2]

  • Solution:

    • Increase Reaction Temperature: For less reactive pyrazoles, increasing the reaction temperature (e.g., to 120°C) can promote the reaction.

    • Excess Reagent: Using an excess of the Vilsmeier reagent can sometimes drive the reaction to completion.

    • Substrate Modification: If possible, modify the pyrazole substrate to include more electron-donating groups to increase its reactivity.

Experimental Protocols

Protocol 1: Regioselective C4-Bromination of 3,5-Dimethylpyrazole

This protocol describes the selective bromination of 3,5-dimethylpyrazole at the C4 position using N-bromosuccinimide (NBS).

Materials:

  • 3,5-Dimethylpyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,5-dimethylpyrazole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask at 0 °C.

  • Add N-bromosuccinimide (1.0 mmol) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-3,5-dimethylpyrazole.

Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Pyrazole

This protocol outlines the formylation of an electron-rich pyrazole at the C4 position.

Materials:

  • Substituted Pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Sodium acetate solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, place DMF (3 equivalents) and cool it in an ice bath.

  • Add POCl₃ (1.2 equivalents) dropwise to the DMF with stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

  • Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium acetate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

Table 1: Regioselectivity of Nitration of 1-Phenylpyrazole under Different Conditions

EntryNitrating AgentSolventTemperature (°C)C4-nitro Isomer (%)p-nitrophenyl Isomer (%)
1HNO₃/H₂SO₄-0-10MinorMajor
2Acetyl NitrateAcetic Anhydride0MajorMinor

Note: "Major" and "Minor" are used to indicate the predominant and less abundant products, respectively, as exact ratios can vary with specific reaction parameters.

Table 2: Regioselectivity of Bromination of 1-Substituted Pyrazoles

EntryN1-SubstituentBrominating AgentSolventC4-Bromo (%)Other Isomers (%)
1HNBSAcetonitrile>95<5
2MethylNBSAcetonitrile>95<5
3PhenylBr₂Acetic Acid~90~10 (ortho/para on phenyl ring)

Visualizations

G cluster_0 Factors Influencing Regioselectivity cluster_1 Reaction Outcome A Pyrazole Substrate B Electronic Effects (EDG vs EWG) A->B C Steric Hindrance (Bulky Substituents) A->C G Regioselective Product (e.g., C4-substitution) B->G H Mixture of Isomers (e.g., C3/C5/N-substitution) B->H C->G C->H D Reaction Conditions E pH of Medium (Acidic vs Neutral/Basic) D->E F Nature of Electrophile (Strength/Size) D->F E->G E->H F->G F->H

Caption: Logical relationship between factors influencing regioselectivity and the reaction outcome in pyrazole electrophilic substitution.

G start Start: Electrophilic Substitution Reaction problem Poor Regioselectivity? start->problem check_ph Analyze Reaction pH problem->check_ph Yes end Optimize Reaction problem->end No acidic Strongly Acidic? check_ph->acidic check_sterics Evaluate Steric Hindrance bulky_groups Bulky Groups at C3/C5? check_sterics->bulky_groups check_electronics Assess Electronic Effects edg EDG Present? check_electronics->edg neutral_basic Neutral/Basic acidic->neutral_basic No protonation Pyrazole Protonated (Deactivated) acidic->protonation Yes neutral_basic->check_sterics use_milder_acid Use Milder Acid or Non-acidic Conditions protonation->use_milder_acid c4_favored C4-Substitution Favored use_milder_acid->end no_bulky_groups No Significant Steric Hindrance bulky_groups->no_bulky_groups No c4_hindered C4 Position is Sterically Hindered bulky_groups->c4_hindered Yes no_bulky_groups->check_electronics consider_blocking_group Consider Blocking Group Strategy c4_hindered->consider_blocking_group consider_blocking_group->end ewg EWG Present edg->ewg No edg_present EDG enhances C4 reactivity edg->edg_present Yes ewg_present EWG deactivates ring, may direct to other positions ewg->ewg_present edg_present->end ewg_present->end

Caption: Troubleshooting workflow for overcoming regioselectivity issues in pyrazole electrophilic substitution.

References

Managing exothermic events in Vilsmeier reagent preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Vilsmeier reagent. The focus is on managing exothermic events and ensuring safe and successful experimental outcomes.

Troubleshooting Guide

Issue 1: Uncontrolled Exotherm During Reagent Preparation

Question: My reaction is exhibiting a rapid and uncontrolled temperature increase during the addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF). What is happening and how can I prevent it?

Answer: The formation of the Vilsmeier reagent from DMF and POCl₃ is a known exothermic reaction.[1] An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal. This can lead to a runaway reaction, posing a significant safety hazard.[2]

Root Causes and Solutions:

CauseSolution
Inadequate Cooling Ensure the reaction flask is sufficiently cooled, typically to 0°C, using an ice-salt bath or a cryocooler for precise temperature control.[3]
Rapid Reagent Addition Add the POCl₃ to the DMF dropwise and with vigorous stirring to allow for effective heat dissipation.[1][3]
High Reagent Concentration Conducting the reaction at a higher dilution by using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help manage the exotherm.[4]
Accumulation of Unreacted Reagents A low initial reaction temperature can sometimes lead to the accumulation of unreacted reagents, which can then react rapidly, causing a sudden exotherm. Ensure the addition rate is slow enough to allow for continuous reaction without accumulation.[5]
Issue 2: Formation of Byproducts Due to High Temperatures

Question: I am observing significant amounts of chlorinated byproducts and/or di-formylated products in my final sample. Could this be related to the exotherm?

Answer: Yes, high reaction temperatures can promote side reactions. Chlorination is a known side reaction, as the Vilsmeier reagent itself can act as a chlorinating agent at elevated temperatures.[4] Over-formylation, or di-formylation, is also more likely at higher temperatures and with an excess of the Vilsmeier reagent.[4]

Troubleshooting & Optimization:

  • Strict Temperature Control: Maintain the recommended low temperature (typically 0-10°C) throughout the formation of the reagent and its subsequent reaction with the substrate.[3]

  • Stoichiometry Control: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 ratio is a good starting point to minimize over-formylation.[4]

  • Order of Addition: For highly reactive substrates, consider the dropwise addition of the pre-formed Vilsmeier reagent to a solution of the substrate to avoid localized high concentrations of the reagent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of addition for preparing the Vilsmeier reagent?

A1: The standard and recommended procedure is the slow, dropwise addition of phosphorus oxychloride (POCl₃) to a cooled and stirred solution of dimethylformamide (DMF).[1][3] This method allows for better control of the initial exothermic reaction.

Q2: How can I monitor the formation of the Vilsmeier reagent?

A2: The formation of the Vilsmeier reagent is an exothermic process.[4] Monitoring the temperature of the reaction mixture is a primary way to follow its progress. The reagent is typically prepared at 0°C, and the temperature should be carefully maintained below 10°C during the addition of POCl₃.[3] The formation of a yellowish, crystalline mass is also an indicator of reagent formation.[3]

Q3: What are the safety precautions for scaling up Vilsmeier reagent preparation?

A3: Scaling up exothermic reactions requires careful consideration due to the decrease in the surface-area-to-volume ratio, which makes heat removal less efficient.[5][6] It is crucial to have a robust cooling system and to ensure that the addition rate of the limiting reagent controls the reaction rate.[5][7] A thorough thermal hazard assessment, including reaction calorimetry, is highly recommended to understand the potential for a thermal runaway.[2] For larger scale preparations, consider a "one-pot" process where the substrate is mixed with DMF before the addition of POCl₃, allowing the Vilsmeier reagent to be consumed as it is formed, thus avoiding the accumulation of a large amount of the unstable intermediate.[2]

Q4: Can I use other reagents besides POCl₃ to prepare the Vilsmeier reagent?

A4: Yes, other chlorinating agents like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent.[4][8] In some cases, these alternative reagents may be less prone to causing chlorination side reactions.[4]

Data Presentation

Table 1: Effect of Vilsmeier Reagent to Substrate Ratio on Product Distribution

The following table summarizes the impact of the stoichiometry on the yield of mono-formylated and di-formylated products for a generic activated aromatic compound.[4]

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Experimental Protocols

Protocol: Controlled Preparation of Vilsmeier Reagent and Formylation of an Activated Aromatic Substrate

This protocol outlines the preparation of the Vilsmeier reagent with strict temperature control, followed by its use in a formylation reaction.

1. Apparatus Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet to maintain an inert atmosphere.[3]

2. Reagent Preparation:

  • In the reaction flask, place anhydrous dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0°C using an ice bath.[3]

3. Vilsmeier Reagent Formation:

  • Add freshly distilled phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring.[3]

  • Carefully monitor the internal temperature and maintain it below 10°C throughout the addition.[3]

  • After the complete addition of POCl₃, continue stirring the mixture at 0°C for an additional 30 minutes. The mixture should become a yellowish, crystalline mass.[3]

4. Formylation Reaction:

  • Dissolve the activated aromatic substrate (1.0 equivalent) in an anhydrous solvent (e.g., DCM).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent, ensuring the reaction temperature does not exceed 10°C.[3]

  • After the addition is complete, allow the reaction to stir at 0-10°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

5. Work-up:

  • Cool the reaction mixture back to 0°C in an ice bath.[3]

  • Slowly pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water to quench the reaction and hydrolyze the intermediate.[4]

  • Stir for 30 minutes.[4]

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography.[4]

Visualizations

Vilsmeier_Reagent_Formation DMF DMF (Dimethylformamide) Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Reagent POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Reagent Heat Exothermic Reaction Reagent->Heat

Caption: Formation of the Vilsmeier reagent is an exothermic process.

Troubleshooting_Workflow Start Uncontrolled Exotherm Detected CheckCooling Is Cooling Adequate (0°C)? Start->CheckCooling CheckAddition Is POCl3 Addition Slow & Dropwise? CheckCooling->CheckAddition Yes SolutionCooling Improve Cooling: Use Ice-Salt Bath or Cryocooler CheckCooling->SolutionCooling No CheckConcentration Is Reaction Concentration Too High? CheckAddition->CheckConcentration Yes SolutionAddition Reduce Addition Rate & Ensure Vigorous Stirring CheckAddition->SolutionAddition No SolutionConcentration Dilute Reaction with Anhydrous Co-solvent CheckConcentration->SolutionConcentration Yes End Controlled Reaction CheckConcentration->End No SolutionCooling->CheckAddition SolutionAddition->CheckConcentration SolutionConcentration->End

Caption: Troubleshooting workflow for an uncontrolled exothermic event.

References

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde using Thin-Layer Chromatography (TLC). This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring the reaction progress using TLC. The synthesis is typically a two-step, one-pot reaction involving the formation of a hydrazone intermediate followed by cyclization and formylation using the Vilsmeier-Haack reaction.[1][2][3]

1. Materials and Reagents:

  • TLC Plates: Silica gel 60 F254 pre-coated plates.

  • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate is commonly used. The ratio is adjusted to achieve optimal separation (e.g., starting with a 4:1 Hexane:Ethyl Acetate v/v ratio).[4]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Capillary Spotters.

  • Developing Chamber.

  • Visualization: UV lamp (254 nm and 365 nm).[5][6]

2. Procedure:

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate.

  • Spotting:

    • On the origin, apply a small spot of the starting material (2-fluoroacetophenone).

    • Apply a spot of the reaction mixture.

    • It is highly recommended to use a "co-spot" by applying the starting material first, and then applying the reaction mixture directly on top of the same spot. This helps to differentiate between the starting material and the product, especially if their Rf values are close.[7]

  • Development:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[8]

    • Place the spotted TLC plate into the chamber and close the lid.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: Typical TLC Profile

The following table summarizes the expected Rf values for the compounds involved in the synthesis using a common solvent system. Note that actual Rf values can vary depending on the specific conditions (temperature, plate manufacturer, chamber saturation).

CompoundRoleSolvent System (Hexane:EtOAc)Expected Rf ValueUV Visualization
2-FluoroacetophenoneStarting Material4:1~ 0.6 - 0.7Appears as a distinct spot
Hydrazone IntermediateIntermediate4:1~ 0.4 - 0.5New spot appears below starting material
This compound Product 4:1 ~ 0.3 - 0.4 [4]Appears as a new spot, starting material spot diminishes
DMF / High Polarity ImpuritiesSolvent / Byproducts4:1~ 0.0 - 0.1May remain on the baseline

Visualizations

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Origin) prep_sample 2. Prepare Samples (Reaction Mixture, Starting Material) prep_plate->prep_sample prep_chamber 3. Prepare Developing Chamber (Add Mobile Phase) prep_sample->prep_chamber spot_plate 4. Spot the Plate (SM, RXN, Co-spot) prep_chamber->spot_plate develop_plate 5. Develop Plate (Elute in Chamber) spot_plate->develop_plate dry_plate 6. Dry Plate develop_plate->dry_plate visualize 7. Visualize Spots (UV Lamp 254/365 nm) dry_plate->visualize calculate 8. Calculate Rf Values visualize->calculate interpret 9. Interpret Results (Assess Reaction Progress) calculate->interpret

Caption: Experimental workflow for monitoring reaction progress using TLC.

Troubleshooting_Logic cluster_issues Common Problems cluster_solutions Potential Solutions start TLC Plate Issue Observed streaking Streaking or Elongated Spots start->streaking no_spots No Spots Visible start->no_spots rf_issue Rf Too High / Too Low start->rf_issue overlap Spots Overlap / Poor Separation start->overlap smear Baseline Smear (DMF) start->smear sol_overload Dilute Sample streaking->sol_overload sol_acid_base Add Acid/Base to Eluent (e.g., 0.5% AcOH or Et3N) streaking->sol_acid_base sol_concentrate Concentrate Sample Spot no_spots->sol_concentrate sol_stain Use a Stain (e.g., PMA) no_spots->sol_stain sol_polarity Adjust Eluent Polarity rf_issue->sol_polarity overlap->sol_polarity sol_system Change Solvent System overlap->sol_system sol_vacuum Dry Plate Under Vacuum Before Eluting smear->sol_vacuum

Caption: Troubleshooting logic for common TLC monitoring issues.

Troubleshooting Guide

Q1: My spots are streaking down the plate instead of forming tight circles. What's wrong?

A1: Spot streaking is a common issue that can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[8] Try diluting your reaction mixture sample further before spotting it.

  • Acidic or Basic Compounds: The pyrazole ring system and intermediates can have acidic or basic properties, leading to interactions with the silica gel (which is slightly acidic). To resolve this, try adding a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to your mobile phase.[9][10]

  • Highly Polar Compound: Very polar compounds may streak. While the product is moderately polar, some impurities could be the cause. Adjusting the solvent system may help.

Q2: My starting material and product spots have very similar Rf values, and I can't tell them apart. How can I improve the separation?

A2: Poor separation is a challenge that can be addressed by:

  • Adjusting Mobile Phase Polarity: Your current solvent system may not be optimal. If the spots are high up the plate (high Rf), decrease the polarity (add more hexane). If they are low on the plate (low Rf), increase the polarity (add more ethyl acetate).[9]

  • Trying a Different Solvent System: If adjusting the polarity doesn't work, you may need to switch to a different solvent system altogether. Consider trying dichloromethane/methanol or toluene/acetone systems.

  • Using a Co-spot: Always use a co-spot. If you see a single, perfectly round spot in the co-spot lane, your starting material has been consumed. If the spot is elongated or "snowman-shaped," both the starting material and another compound (likely your product) are present.[7]

Q3: After developing my TLC plate, I don't see any spots under the UV lamp. What happened?

A3: The absence of spots can be due to a few reasons:

  • Sample is Too Dilute: The concentration of your compounds might be too low to be detected. Try spotting the sample multiple times in the same location, ensuring the spot is dry between applications, to increase the concentration.[8]

  • Compound is Not UV-Active: While pyrazoles are typically UV-active, it's possible an intermediate or side product is not. You may need to use a chemical stain (e.g., potassium permanganate or p-anisaldehyde stain) to visualize the spots.[9]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the origin line, your sample will dissolve into the solvent pool instead of running up the plate.[8]

  • Reaction Failure: It is possible that the reaction has not proceeded, or the starting material has been consumed to form non-UV-active impurities.

Q4: The baseline of my TLC plate is a complete smear, making it impossible to read. The reaction is run in DMF. Could that be the cause?

A4: Yes, high-boiling point solvents like Dimethylformamide (DMF) are notorious for causing smearing on TLC plates.[7] To solve this, after you spot the plate but before placing it in the developing chamber, put the TLC plate in a flask under a high vacuum for 5-10 minutes. This will help evaporate the DMF from the origin, preventing it from smearing up the plate during development.[7]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

A1: The Vilsmeier-Haack reaction is a chemical reaction used to formylate electron-rich aromatic and heterocyclic compounds.[3][5] It employs a "Vilsmeier reagent," typically formed from a substituted amide like DMF and an acid chloride like phosphorus oxychloride (POCl3).[1][2] It is an excellent method for synthesizing pyrazole-4-carbaldehydes from hydrazone precursors in a one-pot cyclization and formylation process.[3]

Q2: How do I know when the reaction is complete?

A2: The reaction is considered complete when the starting material spot is no longer visible on the TLC plate (check the reaction mixture lane against the starting material and co-spot lanes). You should see a new, more polar spot corresponding to your final product, this compound.

Q3: Should I expect to see an intermediate on the TLC?

A3: Yes, it is common to see a transient spot for the hydrazone intermediate. This spot will appear as the starting material is consumed and will then diminish as the final product is formed. Its Rf value will typically be between that of the starting material and the final product.

Q4: Can I use a different visualization method besides a UV lamp?

A4: Yes. If your compounds are not sufficiently UV-active or if you want to differentiate between compound types, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with compounds that can be oxidized, often appearing as yellow or brown spots on a purple background. Vanillin or p-anisaldehyde stains can also be used and may give different colors for different functional groups upon heating.[7][9]

Q5: Why is the fluorine atom important in this compound?

A5: The incorporation of fluorine atoms into molecules is a common strategy in medicinal and agrochemical chemistry.[3] The fluorine atom can enhance properties such as metabolic stability, binding affinity to biological targets, and cell membrane permeability, often leading to improved biological activity.[11] This makes fluorinated pyrazoles valuable scaffolds for developing new drugs and agrochemicals.[3][11]

References

Technical Support Center: N-Alkylation of Fluorophenyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the N-alkylation of fluorophenyl-substituted pyrazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of fluorophenyl-substituted pyrazoles in a question-and-answer format.

Question: Why am I getting a mixture of N1 and N2 alkylated isomers?

Answer: The formation of a mixture of regioisomers is the most common challenge in the N-alkylation of unsymmetrically substituted pyrazoles. The similar nucleophilicity of the two nitrogen atoms in the pyrazole ring makes it difficult to achieve selective alkylation.[1][2] The ratio of the resulting isomers is influenced by several factors:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If the fluorophenyl group is at the 3-position, the N1 position is generally more accessible.

  • Electronic Effects: The electron-withdrawing nature of the fluorophenyl substituent can influence the electron density at each nitrogen, affecting their nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, temperature, and catalyst can significantly impact the regioselectivity of the reaction.[1]

Question: How can I improve the regioselectivity of my N-alkylation reaction?

Answer: To enhance the regioselectivity, consider the following strategies:

  • For N1-Alkylation (alkylation at the nitrogen adjacent to the unsubstituted carbon):

    • Use a Strong Base: Strong bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can favor the formation of the N1-alkylated product.[3][4]

    • Sterically Bulky Alkylating Agents: Employing larger alkylating agents can increase the preference for the less sterically hindered N1 position.

  • For N2-Alkylation (alkylation at the nitrogen adjacent to the fluorophenyl substituent):

    • Magnesium-Catalyzed Reaction: The use of a magnesium catalyst, such as MgBr₂, has been shown to highly favor the formation of the N2-alkylated regioisomer.[5]

  • Acid Catalysis: In some cases, acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles can provide good yields, with regioselectivity being sterically controlled.[6][7][8]

Question: My reaction yield is very low. What are the possible causes and solutions?

Answer: Low yields can stem from several factors. The following table outlines potential causes and corresponding troubleshooting steps.[3]

Potential Cause Troubleshooting Suggestion
Incomplete deprotonation of the pyrazole.Use a stronger base (e.g., switch from K₂CO₃ to NaH).[3]
Low reactivity of the alkylating agent.Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).
Side reactions.Optimize reaction conditions (e.g., lower temperature to minimize decomposition).
Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer: Common side reactions include over-alkylation to form pyrazolium salts, and reactions involving other functional groups on the pyrazole or alkylating agent.[9][10]

  • Over-alkylation: This occurs when the already N-alkylated pyrazole acts as a nucleophile and reacts with another molecule of the alkylating agent. To minimize this, use the pyrazole as the limiting reagent and add the alkylating agent slowly.

  • Reactions at other functional groups: If your fluorophenyl-substituted pyrazole or alkylating agent contains other reactive functional groups, they may compete in the reaction.[9] It may be necessary to use protecting groups for sensitive functionalities.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for N-alkylation of pyrazoles?

A1: The choice of base is critical and depends on the desired outcome. For general N-alkylation where a mixture of isomers might be acceptable or separable, potassium carbonate (K₂CO₃) is often used. For higher N1 selectivity, a stronger base like sodium hydride (NaH) is generally more effective.[1][3]

Q2: How do I separate the N1 and N2 isomers?

A2: The separation of N1 and N2 regioisomers can be challenging due to their similar physical properties. The most common method for separation is silica gel column chromatography.[4] Careful selection of the eluent system is crucial. In some cases, crystallization can also be an effective purification method.[11]

Q3: Can the position of the fluoro-substituent on the phenyl ring affect the reaction?

A3: Yes, the position of the fluorine atom (ortho, meta, or para) can influence the electronic properties of the pyrazole ring through inductive and resonance effects. This can subtly alter the nucleophilicity of the nitrogen atoms and may have a minor effect on the regioselectivity of the alkylation.

Q4: Are there any catalyst-free methods for regioselective N-alkylation?

A4: Yes, catalyst-free Michael addition reactions have been shown to achieve high regioselectivity for N1-alkylation of pyrazoles in high yields.[12][13] This method is particularly effective for specific substrates and offers a more environmentally friendly alternative.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the N-alkylation of substituted pyrazoles.

Table 1: Regioselectivity in Mg-Catalyzed N2-Alkylation of 3-Substituted Pyrazoles [5]

3-SubstituentAlkylating AgentRegioselectivity (N2:N1)Yield (%)
Phenyl2-bromo-N,N-dimethylacetamide>99:190
4-Chlorophenyl2-bromo-N,N-dimethylacetamide>99:185
4-Methoxyphenyl2-bromo-N,N-dimethylacetamide>99:188
Thiophen-2-yl2-bromo-N,N-dimethylacetamide94:675

Table 2: Influence of Base on Regioselectivity of N-Alkylation of Trifluoromethyl-Substituted Pyrazoles [1]

Pyrazole SubstituentAlkylating AgentBaseSolventRegioisomeric Ratio (N1:N2)
3-CF₃, 5-acetylICH₂CO₂EtK₂CO₃MeCN1:1.2
3-CF₃, 5-(pyridin-2-yl)ICH₂CO₂EtNaHDME-MeCNN2 only

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using Sodium Hydride [4]

  • To a solution of the fluorophenyl-substituted pyrazole (1.0 eq.) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Mg-Catalyzed N2-Selective Alkylation [5]

  • In a glovebox, charge a vial with the 3-fluorophenyl-1H-pyrazole (1.0 eq.) and MgBr₂ (20 mol%).

  • Add anhydrous THF, followed by the alkylating agent (2.0 eq.).

  • Add i-Pr₂NEt (2.1 eq.) dropwise at 25 °C.

  • Stir the resulting mixture at 25 °C for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting_Workflow start Start: N-alkylation of fluorophenyl-substituted pyrazole problem Identify Primary Issue start->problem low_yield Low Yield problem->low_yield Yield Issue poor_selectivity Poor Regioselectivity (Mixture of Isomers) problem->poor_selectivity Isomer Issue side_products Side Product Formation problem->side_products Purity Issue check_reagents Check Reagent Purity and Reactivity low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) low_yield->optimize_conditions change_base Consider a Stronger Base (e.g., NaH) low_yield->change_base n1_strategy Goal: N1-Alkylation poor_selectivity->n1_strategy n2_strategy Goal: N2-Alkylation poor_selectivity->n2_strategy side_products->optimize_conditions use_strong_base Use Strong Base (NaH) n1_strategy->use_strong_base use_mg_catalyst Use MgBr2 Catalyst n2_strategy->use_mg_catalyst purification Purification Strategy: Column Chromatography use_strong_base->purification use_mg_catalyst->purification

Caption: Troubleshooting workflow for N-alkylation of fluorophenyl-substituted pyrazoles.

Regioselectivity_Factors title Factors Influencing Regioselectivity pyrazole Fluorophenyl- Substituted Pyrazole steric_hindrance Steric Hindrance pyrazole->steric_hindrance electronic_effects Electronic Effects pyrazole->electronic_effects reaction_conditions Reaction Conditions pyrazole->reaction_conditions less_hindered_n Attack at Less Hindered Nitrogen (N1) steric_hindrance->less_hindered_n Favors base_choice Base (e.g., NaH vs K2CO3) reaction_conditions->base_choice catalyst Catalyst (e.g., MgBr2) reaction_conditions->catalyst solvent Solvent Polarity reaction_conditions->solvent more_hindered_n Attack at More Hindered Nitrogen (N2) base_choice->less_hindered_n Strong Base catalyst->more_hindered_n Mg Catalyst

Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.

References

Addressing low yield in conventional pyrazole synthesis protocols.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in conventional pyrazole synthesis protocols, such as the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

Low yields in pyrazole synthesis, particularly the Knorr synthesis, can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1][2]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Enhance Regioselectivity:

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity. Aprotic dipolar solvents like N,N-dimethylacetamide (DMA) have been shown to provide better results than polar protic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides.[3][4] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can also dramatically increase regioselectivity.[5]

  • pH Control: The pH of the reaction medium can be a crucial factor. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[6]

  • Steric Hindrance: Introducing a bulky substituent on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[1]

Q3: My reaction mixture has turned a dark color (yellow/red). What does this indicate and how can I fix it?

Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the decomposition of the hydrazine starting material or oxidation of intermediates.[1][2]

Solutions:

  • Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes that lead to colored impurities.[1]

  • Purification: Activated carbon treatment of the crude product solution before crystallization can help remove some of these colored impurities. Recrystallization is also an effective method for purification.[1]

Q4: The reaction seems to be stalled at the hydrazone intermediate. How can I promote cyclization?

Incomplete cyclization can occur, especially if the hydrazine is deactivated by electron-withdrawing groups.[2]

Solutions:

  • Increase Temperature: Heating the reaction mixture can provide the necessary activation energy for the intramolecular cyclization to occur.[2]

  • Acid Catalysis: The cyclization step is often acid-catalyzed.[7] Ensuring the presence of a suitable acid catalyst (e.g., glacial acetic acid) can promote the reaction.[7][8]

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield and regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles

1,3-DiketoneArylhydrazineSolventRegioisomeric Ratio (Major:Minor)Total Yield (%)
4,4,4-Trifluoro-1-phenylbutan-1,3-dionePhenylhydrazineEthanol~1:1-
4,4,4-Trifluoro-1-phenylbutan-1,3-dionePhenylhydrazineN,N-Dimethylacetamide98:274-77
4,4,4-Trifluoro-1-(p-tolyl)butan-1,3-dioneMethylhydrazineEthanol60:40-
4,4,4-Trifluoro-1-(p-tolyl)butan-1,3-dioneMethylhydrazine2,2,2-Trifluoroethanol (TFE)85:15-
4,4,4-Trifluoro-1-(p-tolyl)butan-1,3-dioneMethylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)98:2-

Data compiled from various sources.[2][4][5] Note: Yields and ratios can vary based on specific substrates and reaction conditions.

Table 2: Summary of Reaction Conditions and Yields for Selected Pyrazole Syntheses

Pyrazole Product1,3-Dicarbonyl CompoundHydrazineSolventTemperature (°C)Reaction TimeYield (%)
EdaravoneEthyl acetoacetatePhenylhydrazineNone135-1451 hour~90
3,5-DimethylpyrazoleAcetylacetoneHydrazine sulfate/NaOH(aq)Water/Ether151.5 hours77-81
3,5-DimethylpyrazoleAcetylacetoneHydrazine hydrateWater152 hours95
Phenyl-substituted pyrazoloneEthyl benzoylacetateHydrazine hydrate1-Propanol~1001 hour-

Data compiled from various sources.[8][9][10][11] Note: Yields are for isolated and purified products.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) [9][12]

  • Materials:

    • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

    • Phenylhydrazine (1.25 mL, 12.5 mmol)

    • Diethyl ether

  • Procedure:

    • In a round-bottomed flask, carefully add the ethyl acetoacetate and then slowly add the phenylhydrazine. The addition is slightly exothermic.

    • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C. A heavy syrup will form.

    • Cool the syrup in an ice-water bath.

    • Add 2 mL of diethyl ether and stir vigorously until a crude powdered pyrazolone is obtained.

    • Filter the product using a Büchner funnel and wash the solid with diethyl ether.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 3,5-Dimethylpyrazole [10][11][13]

  • Materials:

    • Hydrazine sulfate (65 g, 0.50 mol) or Hydrazine hydrate (6 mL)

    • 10% Sodium hydroxide solution (400 mL) (if using hydrazine sulfate)

    • Acetylacetone (50 g, 0.50 mol or 10 mL)

    • Ether

    • Anhydrous potassium carbonate

  • Procedure (using Hydrazine Sulfate):

    • Dissolve hydrazine sulfate in 10% sodium hydroxide in a round-bottomed flask equipped with a stirrer and thermometer, and cool in an ice bath to 15 °C.

    • Add acetylacetone dropwise with stirring while maintaining the temperature at approximately 15 °C.

    • Stir the mixture for 1 hour at 15 °C.

    • Dilute the contents with water to dissolve any precipitated inorganic salts.

    • Transfer to a separatory funnel and extract with ether.

    • Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

    • Remove the ether by distillation to obtain crystalline 3,5-dimethylpyrazole.

Visualizations

Knorr_Pyrazole_Synthesis Reactants 1,3-Dicarbonyl Compound + Hydrazine Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Reactants->Protonation Nucleophilic_Attack Nucleophilic Attack by Hydrazine Protonation->Nucleophilic_Attack Hydrazone_Intermediate Hydrazone Intermediate Nucleophilic_Attack->Hydrazone_Intermediate - H2O Intramolecular_Attack Intramolecular Nucleophilic Attack Hydrazone_Intermediate->Intramolecular_Attack Cyclic_Intermediate Cyclic Intermediate Intramolecular_Attack->Cyclic_Intermediate Dehydration Dehydration Cyclic_Intermediate->Dehydration Pyrazole_Product Pyrazole Product Dehydration->Pyrazole_Product - H2O Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Assess Starting Material Purity Start->Check_Purity Impure Impure Materials Check_Purity->Impure Purify Purify/Replace Reagents Impure->Purify Yes Pure Materials are Pure Impure->Pure No Purify->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Stoich.) Pure->Optimize_Conditions Improved Yield Improved? Optimize_Conditions->Improved Success Successful Synthesis Improved->Success Yes No_Improvement No Improvement Improved->No_Improvement No Check_Side_Reactions Investigate Side Reactions (e.g., Regioisomers) No_Improvement->Check_Side_Reactions Modify_Protocol Modify Protocol to Minimize Side Reactions Check_Side_Reactions->Modify_Protocol Modify_Protocol->Optimize_Conditions

References

Stability of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a versatile intermediate used in pharmaceutical research.[1] The presence of the fluorophenyl group is suggested to enhance its biological activity and stability.[1] The pyrazole ring is generally stable under oxidative conditions. However, as an aromatic aldehyde, the carbaldehyde group can be susceptible to degradation under certain acidic and basic conditions, as well as through oxidation.

Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?

A2: Under acidic or basic conditions, the primary degradation pathway for aromatic aldehydes like this compound is likely to be hydrolysis of the aldehyde group. In highly acidic or basic aqueous solutions, this can lead to the formation of the corresponding carboxylic acid, 1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. Other potential reactions include condensation reactions, particularly under basic conditions.

Q3: How can I monitor the stability of this compound in my experiments?

A3: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3][4] An appropriate HPLC method should be able to separate the intact compound from any potential degradation products, allowing for accurate quantification of its concentration over time.

Q4: Are there any recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, protected from light and moisture. For extended storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay buffer.

  • Troubleshooting Steps:

    • pH Assessment: Check the pH of your assay buffer. Buffers with a pH that is strongly acidic or basic can accelerate the degradation of the aldehyde.

    • Solvent Effects: If using organic co-solvents, ensure they are inert and do not promote degradation.

    • Fresh Stock Solutions: Prepare fresh stock solutions of the compound before each experiment to minimize the impact of long-term storage in solution.

    • Stability Check: Perform a preliminary stability study of the compound in your assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze for degradation using HPLC.

Issue 2: Appearance of unknown peaks in HPLC analysis of a reaction mixture.

  • Possible Cause: Formation of degradation products due to reaction conditions.

  • Troubleshooting Steps:

    • Analyze Stress Conditions: Review the pH, temperature, and presence of oxidizing or reducing agents in your reaction. These factors can all contribute to the degradation of the starting material.

    • Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products under controlled acidic, basic, oxidative, and thermal stress.[5][6][7][8] This will help in identifying the unknown peaks.

    • Characterize Degradants: If a significant degradation product is formed, consider its isolation and characterization using techniques like LC-MS and NMR to understand the degradation pathway.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. HPLC Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Data Presentation

The following table presents illustrative quantitative data from a hypothetical forced degradation study on this compound.

Stress ConditionIncubation Time (hours)Temperature (°C)% Assay of Parent Compound% Total DegradationMajor Degradation Product (Hypothetical)
0.1 M HCl246085.214.81-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
0.1 M NaOH246078.521.51-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
3% H₂O₂242592.17.9Oxidized impurities
Thermal (Solid)488098.61.4Minor unidentified peaks
Photolytic (UV)242595.34.7Photodegradation products

Note: The data presented in this table is for illustrative purposes only and represents the type of results that would be obtained from a forced degradation study. Actual results may vary.

Visualizations

Logical Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis & Reporting start Define Stability Study Objectives protocol Develop Forced Degradation Protocol start->protocol hplc_dev Develop Stability-Indicating HPLC Method protocol->hplc_dev stress Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photo) hplc_dev->stress analysis Analyze Samples by HPLC stress->analysis quantify Quantify Degradation analysis->quantify identify Identify Degradation Products (LC-MS, NMR) quantify->identify report Generate Stability Report identify->report Aldehyde_Degradation_Pathway cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) compound This compound acid_intermediate Protonated Aldehyde compound->acid_intermediate Protonation base_intermediate Hydrated Aldehyde (Gem-diol anion) compound->base_intermediate Nucleophilic attack by OH⁻ acid_product 1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid acid_intermediate->acid_product Nucleophilic attack by H₂O & Oxidation base_product 1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid base_intermediate->base_product Oxidation

References

Validation & Comparative

A Comparative Guide to the RP-HPLC Method Validation for 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a representative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. Given the specificity of this compound, this document synthesizes data from validated methods for structurally similar pyrazole and fluorophenyl derivatives to present a robust, representative validation protocol and comparison with alternative analytical techniques. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction to this compound

This compound is a heterocyclic aromatic aldehyde. The pyrazole ring is a common scaffold in medicinal chemistry, and fluorination is a widely used strategy in drug design to enhance metabolic stability and pharmacokinetic properties.[4][5] Accurate and precise analytical methods are crucial for the quantification of this compound in research and development, particularly for quality control, stability studies, and pharmacokinetic analysis. RP-HPLC is a powerful and versatile technique well-suited for the analysis of such non-volatile and polar compounds.[6]

Representative RP-HPLC Method Protocol

This section details a typical experimental protocol for the RP-HPLC analysis of this compound, based on methods developed for analogous pyrazoline and fluorophenyl compounds.[7][8][9]

2.1. Chromatographic Conditions

ParameterRepresentative Value
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 254 nm (based on typical absorbance for phenyl-pyrazole structures)
Run Time 10 minutes

2.2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

RP-HPLC Method Validation Summary

The following tables summarize the expected performance data for the validated RP-HPLC method, based on ICH Q2(R1) guidelines.[2][10][11]

Table 1: System Suitability and Specificity

ParameterAcceptance CriteriaExpected Result
Tailing Factor (Asymmetry) T ≤ 2.0~1.1
Theoretical Plates (N) N > 2000> 5000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 6 replicate injections< 1.0%
Specificity No interference from blank/placebo at the analyte's retention timePeak is pure and spectrally homogenous

Table 2: Linearity, Range, LOD, and LOQ

ParameterAcceptance CriteriaExpected Result
Linearity (Correlation Coefficient) r² ≥ 0.9990.9995
Range 80-120% of the test concentration[11]1 - 50 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.3 µg/mL

Table 3: Accuracy (Recovery)

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 2019.999.5%
100% 2525.1100.4%
120% 3030.3101.0%
Mean % Recovery 100.3%
% RSD of Recovery < 2.0%

Table 4: Precision

Precision TypeParameterAcceptance CriteriaExpected Result (% RSD)
Repeatability (Intra-day) % RSD of 6 determinations at 100% concentration≤ 2.0%< 1.0%
Intermediate Precision (Inter-day) % RSD of 6 determinations on a different day/by a different analyst≤ 2.0%< 1.5%

Table 5: Robustness

Parameter VariedVariationImpact on Results (% Change)
Flow Rate ± 0.1 mL/min< 2.0%
Mobile Phase Composition ± 2% Acetonitrile< 2.0%
Column Temperature ± 2°C< 1.5%

Comparison with Alternative Analytical Methods

While RP-HPLC is often the method of choice, other techniques can be employed for the analysis of aromatic aldehydes. The selection depends on the specific analytical goal, sample matrix, and available instrumentation.[12]

Table 6: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
RP-HPLC Separation based on polarity in a liquid mobile phase.[12]Versatile, robust, suitable for non-volatile and thermally labile compounds.[6]Slower run times than GC, higher solvent cost.[6][13]Routine quantitative analysis, quality control, stability testing.
Gas Chromatography (GC) Separation based on volatility in a gaseous mobile phase.[13]Fast analysis, high sensitivity for volatile compounds.[6][14]Requires analyte to be volatile and thermally stable; may require derivatization for polar compounds.[12]Analysis of volatile impurities, residual solvents.
UV-Vis Spectrophotometry Quantification based on light absorbance at a specific wavelength.Simple, rapid, low cost.Low specificity; susceptible to interference from other absorbing compounds in the matrix.Quick, high-concentration assays where specificity is not critical.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a planar stationary phase.High sample throughput, low solvent consumption.Lower resolution and sensitivity compared to HPLC.Rapid screening of multiple samples, preliminary purity checks.

Visualized Workflows and Relationships

Diagram 1: RP-HPLC Method Validation Workflow

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2 R1) cluster_2 Phase 3: Application A Select Column & Mobile Phase B Optimize Flow Rate & Wavelength A->B C System Suitability B->C D Specificity C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) E->G H LOD & LOQ E->H I Robustness G->I J Routine Sample Analysis I->J

Caption: Workflow for RP-HPLC method development and validation.

Diagram 2: Analytical Method Selection Guide

A Analyte Volatile & Thermally Stable? B High Specificity Required? A->B No GC Gas Chromatography (GC) A->GC Yes C High Throughput Screening? B->C No HPLC RP-HPLC B->HPLC Yes UV UV-Vis Spectrophotometry C->UV No HPTLC HPTLC C->HPTLC Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

The Pyrazole Synthesis Showdown: Microwave Irradiation vs. Conventional Reflux

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the synthesis of pyrazoles, evaluating the efficiency and performance of microwave-assisted methods against traditional conventional heating.

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The pursuit of more efficient, rapid, and high-yielding synthetic routes is a constant endeavor in drug discovery and development. This guide provides a direct comparison of two primary methods for pyrazole synthesis: modern microwave-assisted synthesis and traditional conventional reflux. This analysis is supported by experimental data and detailed protocols to inform methodological selection.

Data Presentation: A Head-to-Head Comparison

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, often dramatically reducing reaction times and improving yields compared to conventional heating methods.[2][3][4] The following table summarizes quantitative data from comparative studies on pyrazole synthesis, highlighting the significant advantages of microwave irradiation.

ParameterConventional Heating MethodMicrowave-Assisted MethodSource(s)
Reaction Time 2 hours - 9 hours1 minute - 10 minutes[1][2][3][4]
Yield 48% - 90%79% - 98%[2][3][4]
Temperature 75°C - 118°C (Reflux)60°C - 120°C[1][3][4][5]
Solvent Glacial Acetic Acid, EthanolEthanol, Water, Solvent-free[1][2][6][7]

The Efficiency Leap: Understanding the Microwave Advantage

Conventional heating relies on thermal conduction, which is often slow and inefficient, leading to longer reaction times and the potential for side product formation.[6] Microwave irradiation, conversely, directly heats the reactants and solvent molecules through dielectric heating, resulting in rapid and uniform temperature elevation.[6] This localized and instantaneous heating often leads to dramatic rate enhancements and cleaner reaction profiles.[8]

Experimental Workflow: A Tale of Two Syntheses

The general workflow for pyrazole synthesis via the Knorr cyclocondensation reaction, a common method involving a 1,3-dicarbonyl compound and a hydrazine, illustrates the streamlined nature of the microwave-assisted approach.[9][10][11]

G cluster_0 Conventional Synthesis cluster_1 Microwave Synthesis A1 Reactants & Solvent in Round-Bottom Flask B1 Heating Mantle/ Oil Bath Setup A1->B1 Place A1->B1 A1->B1 C1 Reflux Condenser Assembly B1->C1 Assemble B1->C1 B1->C1 B1->C1 B1->C1 D1 Heating & Stirring (Several Hours) C1->D1 Initiate C1->D1 C1->D1 C1->D1 C1->D1 E1 Work-up & Purification D1->E1 Cool & Process D1->E1 D1->E1 D1->E1 D1->E1 F1 Final Product E1->F1 Isolate E1->F1 E1->F1 A2 Reactants & Solvent in Microwave Vial B2 Seal Vial A2->B2 Prepare A2->B2 A2->B2 C2 Place in Microwave Reactor B2->C2 Load B2->C2 B2->C2 B2->C2 B2->C2 D2 Irradiation (Minutes) C2->D2 Program & Run C2->D2 C2->D2 C2->D2 C2->D2 E2 Work-up & Purification D2->E2 Cool & Process D2->E2 D2->E2 D2->E2 D2->E2 F2 Final Product E2->F2 Isolate E2->F2 E2->F2

Caption: Comparative workflow of conventional vs. microwave-assisted pyrazole synthesis.

Experimental Protocols

The following are representative experimental protocols for the synthesis of phenyl-1H-pyrazoles, adapted from comparative studies.[3][4]

Conventional Heating Method
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate 1,3-dicarbonyl compound (1 mmol) and phenylhydrazine (1.2 mmol) in ethanol (10 mL).

  • Heating: Heat the mixture to reflux (approximately 75°C) with constant stirring for 2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Microwave-Assisted Method
  • Reaction Setup: In a sealed microwave reaction vial, combine the appropriate 1,3-dicarbonyl compound (1 mmol) and phenylhydrazine (1.2 mmol) in ethanol (5 mL).

  • Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a constant power of 50W and a temperature of 60°C for 5 minutes.[3][4]

  • Monitoring: After the irradiation period, confirm the completion of the reaction using TLC.

  • Work-up: Cool the vial to room temperature. Pour the contents into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent to yield the purified pyrazole.

Conclusion

The comparative analysis unequivocally demonstrates that microwave-assisted synthesis offers a significantly more efficient and rapid alternative to conventional heating for the synthesis of pyrazoles. The dramatic reduction in reaction times, coupled with often higher yields, positions MAOS as an attractive and sustainable methodology for researchers in drug discovery and development.[3][4] While the initial investment in microwave instrumentation is a consideration, the long-term benefits of increased throughput, energy savings, and potentially cleaner chemistry present a compelling case for its adoption in modern synthetic laboratories.

References

Spectroscopic Validation of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. Among the myriad of scaffolds utilized in modern drug discovery, pyrazole derivatives hold a privileged position due to their diverse biological activities. This guide provides an in-depth comparative analysis of the spectroscopic validation of a key building block, 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde, and its derivatives. By delving into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we aim to equip researchers with the expertise to confidently characterize this important class of molecules.

The this compound moiety is a versatile intermediate in the synthesis of a wide array of bioactive molecules, including potential anti-inflammatory and anti-cancer agents[1][2]. The strategic placement of the 2-fluorophenyl group can significantly influence the molecule's conformational preferences and electronic properties, which in turn can modulate its interaction with biological targets. Accurate and thorough spectroscopic analysis is therefore not merely a routine check but a critical step in understanding the structure-activity relationships of the final compounds.

The Synthetic Gateway: Preparing the Core Scaffold and its Analogs

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich heterocyclic ring. The general workflow for its synthesis and subsequent derivatization is outlined below.

G cluster_synthesis Synthesis of Parent Compound cluster_derivatization Derivatization Reactions A 2-Fluorophenylhydrazine D 1-(2-Fluorophenyl)-1H-pyrazole A->D Cyclization B 1,1,3,3-Tetramethoxypropane B->D C Vilsmeier Reagent (POCl3/DMF) E This compound C->E D->E Formylation G Schiff Base Derivative (Imine Formation) E->G I Oxime Derivative E->I K Hydrazone Derivative E->K F Primary Amine (R-NH2) F->G Condensation H Hydroxylamine (NH2OH) H->I Condensation J Hydrazine Derivative (R-NHNH2) J->K Condensation

Figure 1: A general workflow for the synthesis of the parent compound and its common derivatives.

The causality behind choosing the Vilsmeier-Haack reaction lies in its efficiency and regioselectivity for formylating pyrazole rings at the C4 position. For the derivatization, simple condensation reactions with primary amines, hydroxylamine, or hydrazine derivatives provide a straightforward route to Schiff bases, oximes, and hydrazones, respectively. These derivatives offer altered electronic properties and steric profiles, making them valuable for comparative studies.

Spectroscopic Fingerprints: A Multi-faceted Approach to Validation

The true validation of a chemical structure relies on the convergence of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity, and integration of the proton signals provide a wealth of information about the electronic environment and connectivity of the hydrogen atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation and Comparison:

CompoundH-3 (δ, ppm)H-5 (δ, ppm)Aldehyde-H (δ, ppm)Aromatic-H (δ, ppm)
Parent Aldehyde ~8.2~8.0~9.9~7.2-7.6 (m)
Schiff Base Derivative (R=CH₃) ~8.1~7.9Imine-H: ~8.5~7.2-7.6 (m)
Oxime Derivative ~8.0~7.8Oxime-H: ~8.1~7.2-7.6 (m)

Note: The chemical shifts are approximate and can vary based on the solvent and the specific derivative.

The downfield chemical shift of the aldehyde proton is highly characteristic. Upon derivatization to an imine or oxime, this signal disappears and is replaced by a new signal for the imine or oxime proton, typically at a slightly upfield position. The protons on the pyrazole ring (H-3 and H-5) are also sensitive to changes at the C4 position, often exhibiting slight upfield shifts upon derivatization of the aldehyde.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environments.

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent).

  • Data Acquisition: Record the spectrum on a spectrometer with proton decoupling. A greater number of scans is required to obtain a good signal.

Data Interpretation and Comparison:

CompoundC-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)Aldehyde/Imine C (δ, ppm)Aromatic C (δ, ppm)C-F (¹JCF, Hz)
Parent Aldehyde ~140~120~130~185~115-160~250
Schiff Base Derivative (R=CH₃) ~139~122~129~160~115-160~250
Oxime Derivative ~138~123~128~150~115-160~250

Note: The chemical shifts are approximate and can vary based on the solvent and the specific derivative.

The carbonyl carbon of the aldehyde is a key diagnostic signal, appearing significantly downfield. This signal shifts considerably upfield upon conversion to an imine or oxime. The carbon atom attached to the fluorine will appear as a doublet due to one-bond C-F coupling, with a large coupling constant (¹JCF) of around 250 Hz.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Comparison:

CompoundC=O Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
Parent Aldehyde ~1700~2850, ~2750-~1250
Schiff Base Derivative --~1640~1250
Oxime Derivative --~1650~1250

The strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹ is a defining feature of the parent aldehyde. The presence of two weak C-H stretching bands around 2850 and 2750 cm⁻¹ is also characteristic of an aldehyde. Upon derivatization, the C=O stretch disappears and is replaced by a C=N stretching band in the region of 1640-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. Fragmentation patterns can also offer valuable structural information.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in full scan mode.

Data Interpretation and Comparison:

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺Key Fragmentation
Parent Aldehyde C₁₀H₇FN₂O191.0615191.0618Loss of CO, fragmentation of the pyrazole and fluorophenyl rings.
Schiff Base Derivative (R=CH₃) C₁₁H₁₀FN₃204.0932204.0935Fragmentation of the pyrazole and fluorophenyl rings, loss of methyl group.
Oxime Derivative C₁₀H₈FN₃O206.0724206.0727Loss of OH, fragmentation of the pyrazole and fluorophenyl rings.

The molecular ion peak in the mass spectrum is crucial for confirming the molecular weight. The fragmentation pattern can provide insights into the stability of different parts of the molecule. For instance, the pyrazole ring and the fluorophenyl ring are relatively stable and their characteristic fragments are often observed.

G cluster_workflow Spectroscopic Validation Workflow A Synthesized Compound (Parent or Derivative) B ¹H NMR (Proton Environment) A->B C ¹³C NMR (Carbon Skeleton) A->C D FT-IR (Functional Groups) A->D E Mass Spectrometry (Molecular Weight & Formula) A->E F Structure Elucidation & Confirmation B->F C->F D->F E->F

Figure 2: The integrated workflow for the spectroscopic validation of the target compounds.

Conclusion

The spectroscopic validation of this compound and its derivatives is a systematic process that requires the careful application and interpretation of multiple analytical techniques. By comparing the spectral data of the parent aldehyde with its derivatives, researchers can gain a deeper understanding of how structural modifications influence the spectroscopic properties. This guide provides a foundational framework and practical insights to aid in the confident and accurate characterization of this important class of heterocyclic compounds, thereby ensuring the integrity and reliability of subsequent research and development endeavors.

References

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Featuring 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of potent and selective kinase inhibitors, leading to several FDA-approved drugs for the treatment of cancer and inflammatory diseases. This guide provides a comparative overview of kinase inhibitors derived from the versatile building block, 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde, and other prominent pyrazole-based kinase inhibitors. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid in your research and development endeavors.

Performance Comparison of Pyrazole Kinase Inhibitors

The following table summarizes the in vitro potency of various pyrazole-based kinase inhibitors against their respective target kinases. This data allows for a direct comparison of their inhibitory activities.

CompoundTarget Kinase(s)IC50 (nM)Assay Type
Derivatives of 1-(2-Fluorophenyl)-1H-pyrazole Scaffold
2-(2-Fluorophenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (analogue)Chk1Modest activity reported[1][2][3]In vitro kinase assay
Other Pyrazole-Based Kinase Inhibitors
RuxolitinibJAK1, JAK2~3Not specified in abstract
CrizotinibALK, c-MET24 (ALK), 8 (c-MET)Not specified in abstract
Compound 3f (4-amino-1H-pyrazole derivative)JAK1, JAK2, JAK33.4, 2.2, 3.5In vitro kinase assay
AT7519CDK1, CDK2, CDK4, CDK5, CDK9100, 47, >1000, 13, 10Not specified in abstract
BIRB 796 (Doramapimod)p38 MAP Kinase38Not specified in abstract
NVP-AUY922Hsp9013Not specified in abstract
AfuresertibAkt1, Akt2, Akt30.8, 2.6, 2.1Not specified in abstract

In-Depth Look at a 1-(2-Fluorophenyl)-1H-pyrazole Derivative

Research into kinase inhibitors derived from this compound has shown promising, albeit initial, results. A notable example is the synthesis of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones. Within this series, the 2-(2-Fluorophenyl) derivative was synthesized and evaluated for its inhibitory activity against Checkpoint Kinase 1 (Chk1), a crucial regulator of the cell cycle and a target in cancer therapy.[1][2][3]

While a specific IC50 value was not detailed in the preliminary report, the compound demonstrated a "modest but significant reduction in the basal activity of the Chk1 kinase," indicating its potential as a starting point for the development of more potent inhibitors.[1][3] This finding underscores the utility of the 1-(2-Fluorophenyl)-1H-pyrazole scaffold in designing novel kinase inhibitors.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascades cluster_2 Downstream Kinases cluster_3 Effector Kinases & Cellular Response Growth_Factors Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Growth_Factors->RTK Cytokines Cytokines (e.g., Interleukins) JAK Janus Kinases (JAK1/2/3) Cytokines->JAK Stress_Stimuli Stress Stimuli (e.g., UV, Osmotic Shock) MAP3K MAP Kinase Kinase Kinase (e.g., MEKK, ASK1) Stress_Stimuli->MAP3K PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt STAT STAT Proteins JAK->STAT MAP2K MAP Kinase Kinase (e.g., MEK) MAP3K->MAP2K CDKs Cyclin-Dependent Kinases (e.g., CDK2, Chk1) PI3K_Akt->CDKs Cellular_Response Cell Proliferation, Survival, Inflammation STAT->Cellular_Response p38_JNK p38/JNK MAP Kinases MAP2K->p38_JNK CDKs->Cellular_Response p38_JNK->Cellular_Response Pyrazole_Inhibitors Pyrazole Kinase Inhibitors Pyrazole_Inhibitors->RTK Pyrazole_Inhibitors->JAK Pyrazole_Inhibitors->CDKs Pyrazole_Inhibitors->p38_JNK G Start Start Compound_Prep Prepare serial dilutions of This compound derivative and control inhibitors in DMSO Start->Compound_Prep Inhibitor_Addition Add diluted compounds to respective wells Compound_Prep->Inhibitor_Addition Assay_Plate Add kinase, buffer, and substrate to a 384-well microplate Assay_Plate->Inhibitor_Addition Incubation_1 Pre-incubate to allow inhibitor-kinase binding Inhibitor_Addition->Incubation_1 Reaction_Initiation Initiate reaction by adding ATP Incubation_1->Reaction_Initiation Incubation_2 Incubate at room temperature to allow phosphorylation Reaction_Initiation->Incubation_2 Detection Add detection reagent (e.g., ADP-Glo™, LanthaScreen™ Eu-antibody) Incubation_2->Detection Signal_Measurement Measure signal (luminescence or TR-FRET) using a plate reader Detection->Signal_Measurement Data_Analysis Plot signal vs. log(concentration) and fit to a dose-response curve to determine IC50 Signal_Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Bioisosteric Replacement Strategies for Pyrazole-4-Carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing potency, selectivity, and pharmacokinetic profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a cornerstone of this process.[1] This guide provides a comparative analysis of bioisosteric replacement strategies for the aldehyde moiety in pyrazole-4-carbaldehyde analogs, a versatile scaffold in medicinal chemistry.[1][2]

This document focuses on a case study of p38 MAP kinase inhibitors to provide quantitative, data-driven comparisons of various bioisosteric modifications. The data presented herein is intended to guide researchers in making informed decisions during the lead optimization phase of drug development.

The Aldehyde Moiety: A Starting Point with Challenges

The aldehyde group, while a useful synthetic handle and capable of forming key interactions with biological targets, can present challenges such as metabolic instability and potential reactivity.[3] Consequently, its replacement with more stable and functionally equivalent groups is a common objective in medicinal chemistry. Classical and non-classical bioisosteres for the aldehyde group aim to mimic its steric and electronic properties while improving drug-like characteristics.

Case Study: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signal transduction pathway that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Its inhibition is a therapeutic strategy for inflammatory diseases. Structure-activity relationship (SAR) studies on pyrazole-based p38 inhibitors reveal the significant impact of substitutions at the C4 position of the pyrazole ring, making it an excellent case study for comparing bioisosteric replacements.

From Aldehyde to Amide and Urea: A Comparison of Potency

A common strategy is the conversion of the aldehyde to a more stable amide or urea linkage, which can act as a hydrogen bond donor and acceptor. The following table summarizes the in vitro activity of various N-pyrazole, N'-aryl ureas and related analogs against p38 MAP kinase. While the parent aldehyde was not tested in this specific series, these data illustrate the high potency that can be achieved with amide and urea bioisosteres at this position.

Compound IDStructure (Modification at Pyrazole C4-position)p38 Binding IC50 (µM)
16 N-phenyl urea0.005
20 N-(4-chlorophenyl) urea0.002
25 N-(4-chlorophenyl) acetamide> 10
31 N-phenyl acetamide> 10
34 N-methyl, N'-(4-chlorophenyl) urea0.045
37 N-methyl, N'-phenyl urea0.20

Data extracted from a study on N-pyrazole, N'-aryl ureas as p38 MAP kinase inhibitors. The data highlights that while direct amide linkages (acetamides 25 , 31 ) were not potent, the urea moiety (16 , 20 ) provided exceptional, low nanomolar binding affinity. Methylation of one of the urea nitrogens (34 , 37 ) led to a decrease in potency, suggesting that both N-H groups are crucial for optimal hydrogen bonding interactions with the target enzyme.

Other Key Bioisosteric Replacements for the Aldehyde Group

While the p38 kinase study provides a strong case for ureas, other bioisosteric replacements for the aldehyde are widely employed in drug design.

  • Nitrile (-CN): A classical bioisostere, the nitrile group is a polar, linear moiety that can act as a hydrogen bond acceptor. It is generally more metabolically stable than an aldehyde.

  • Oxime (=N-OH): Oximes introduce both hydrogen bond donor and acceptor capabilities and can exist as E/Z isomers, offering possibilities for exploring conformational space. Pyrazole oxime ethers are known to possess significant biological activities.[4]

  • Small Heterocycles: Non-classical bioisosteres such as oxadiazoles or triazoles can mimic the electronic and steric profile of the aldehyde group while introducing favorable physicochemical properties and additional interaction points.

Signaling Pathway and Experimental Workflow

To provide context for the case study and the experimental data, the following diagrams illustrate the targeted signaling pathway and a general workflow for the synthesis and evaluation of these analogs.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stress Stress Receptor Receptor Stress->Receptor Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokines->Receptor MAPKKK MAPK Kinase Kinase (e.g., TAK1) Receptor->MAPKKK MAPKK MAPK Kinase (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2) p38_MAPK->Transcription_Factors Phosphorylates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Activates Inhibitor Pyrazole-Based Inhibitor Inhibitor->p38_MAPK Inhibits

Caption: p38 MAP Kinase signaling pathway targeted by pyrazole-based inhibitors.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological & Physicochemical Evaluation start Pyrazole-4-Carbaldehyde Parent Compound bioisostere Apply Bioisosteric Replacement Strategy (e.g., Nitrile, Oxime, Urea) start->bioisostere synthesis Chemical Synthesis of Analogs bioisostere->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification invitro In Vitro Kinase Assay (Determine IC50) purification->invitro cellular Cell-Based Assay (e.g., TNF-α production) invitro->cellular physchem Physicochemical Profiling (Solubility, logP, Stability) cellular->physchem sar SAR Analysis & Lead Optimization physchem->sar sar->bioisostere Iterative Design

Caption: General workflow for bioisosteric replacement, synthesis, and evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols are representative of those used in the synthesis and evaluation of pyrazole-based p38 MAP kinase inhibitors.

General Synthesis of N-pyrazole, N'-aryl ureas

This procedure is adapted from the synthesis of p38 MAP kinase inhibitors.

  • Preparation of Aminopyrazole Intermediate: The corresponding pyrazole-4-carboxylic acid is first synthesized. This is often achieved via methods such as the Knorr pyrazole synthesis followed by functional group manipulation.[3] The carboxylic acid is then converted to an amino group via a Curtius rearrangement or similar transformation.

  • Urea Formation: To a solution of the aminopyrazole intermediate in a suitable aprotic solvent (e.g., dichloromethane or THF), an equimolar amount of the desired aryl isocyanate is added.

  • The reaction mixture is stirred at room temperature for a period of 2 to 16 hours, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final N-pyrazole, N'-aryl urea.

p38 MAP Kinase In Vitro Binding Assay

This protocol outlines a fluorescence-based binding assay to determine the IC50 values of test compounds.

  • Reagents: Recombinant human p38 MAP kinase, a high-affinity fluorescently labeled tracer ligand, assay buffer (e.g., HEPES, MgCl2, DTT), and test compounds serially diluted in DMSO.

  • Procedure: The assay is performed in 96- or 384-well plates. To each well, add the assay buffer, recombinant p38 enzyme, and the fluorescent tracer.

  • Add the serially diluted test compounds to the wells. Include controls for no inhibition (DMSO only) and maximum inhibition.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Detection: Measure the fluorescence polarization or a similar fluorescence-based signal using a suitable plate reader. The binding of the tracer to the enzyme results in a high polarization signal. Displacement of the tracer by an inhibitor leads to a decrease in this signal.

  • Data Analysis: The data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software.

Conclusion

The bioisosteric replacement of the aldehyde group on a pyrazole-4-carbaldehyde scaffold is a potent strategy for optimizing lead compounds. As demonstrated in the case of p38 MAP kinase inhibitors, replacing the aldehyde precursor with a urea moiety can lead to compounds with exceptional, low nanomolar potency. The choice of bioisostere—be it a urea, amide, nitrile, or oxime—profoundly impacts the compound's interaction with its biological target and its overall pharmacological profile. The quantitative data and experimental frameworks provided in this guide serve as a valuable resource for medicinal chemists aiming to rationally design the next generation of pyrazole-based therapeutics.

References

3D-QSAR analysis of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde derivatives for anticancer activity.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational design and evaluation of novel pyrazole derivatives showcases the power of three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling in identifying promising anticancer agents. This guide provides a comparative analysis of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde derivatives against other pyrazole-based compounds, supported by experimental data and detailed methodologies, to aid researchers in the strategic design of more potent and selective cancer therapeutics.

The quest for novel anticancer drugs has led scientists to explore a vast chemical space, with pyrazole derivatives emerging as a particularly promising scaffold due to their diverse pharmacological activities.[1][2][3][4] Computational techniques, especially 3D-QSAR, have become indispensable in this endeavor, offering a rational approach to drug design by elucidating the intricate relationship between a molecule's three-dimensional structure and its biological activity.[5][6][7] This allows for the prediction of the anticancer potential of new compounds before their synthesis, saving time and resources.[8][9][10]

This guide focuses on the 3D-QSAR analysis of this compound derivatives, providing a framework for comparison with other anticancer pyrazole derivatives.

Comparative Anticancer Activity of Pyrazole Derivatives

The anticancer efficacy of pyrazole derivatives has been demonstrated across a range of cancer cell lines. The table below summarizes the inhibitory concentrations (IC50) of various pyrazole compounds, offering a baseline for evaluating the potential of new derivatives.

Compound SeriesCancer Cell LineKey Derivative(s)IC50 (µM)Reference
Pyrazole Carbaldehyde DerivativesMCF7 (Breast)Compound 430.25[1]
Bis-pyrazole DerivativesSMMC7721, SGC7901, HCT116Compound 750.76 - 2.01[1]
Indole-linked Pyrazole DerivativesHCT116, MCF7, HepG2, A549Compounds 33, 34< 23.7[1]
5-Alkylated Selanyl-1H-pyrazole DerivativesHepG2 (Liver)Compounds 53, 5413.85 - 15.98[1]
Pyrazole-based Hybrid HeteroaromaticsA549 (Lung)Compounds 31, 3242.79 - 55.73[1]
Benzofuropyrazole DerivativesK562 (Leukemia), A549 (Lung)Compound 5b0.021 (K562), 0.69 (A549)[11]
Pyrazole-thiazolinone DerivativesEGFR Kinase--[12]
Pyrazolo[3,4-d]pyrimidine AnalogsTRAP1 Kinase--[13]

Experimental Protocols: A Blueprint for 3D-QSAR Analysis

The foundation of a robust 3D-QSAR study lies in a meticulous experimental and computational workflow. The following protocol outlines the key steps typically involved in such an analysis.

1. Data Set Preparation:

  • A dataset of pyrazole derivatives with experimentally determined anticancer activities (e.g., IC50 values) is collected.[13]

  • The biological activities are typically converted to their logarithmic scale (pIC50) to ensure a normal distribution for the analysis.

  • The dataset is divided into a training set (usually 70-80% of the compounds) to build the QSAR model and a test set to validate its predictive power.[13]

2. Molecular Modeling and Alignment:

  • The three-dimensional structures of all compounds in the dataset are built and optimized using molecular mechanics or quantum chemistry methods.

  • A crucial step is the alignment of all molecules based on a common substructure or pharmacophore. This ensures that the variations in the 3D fields are directly related to the differences in biological activity.

3. 3D-QSAR Model Generation (CoMFA and CoMSIA):

  • Comparative Molecular Field Analysis (CoMFA): This method calculates the steric and electrostatic fields around the aligned molecules.[5][6] These fields are then correlated with the biological activity using Partial Least Squares (PLS) regression.[14]

  • Comparative Molecular Similarity Indices Analysis (CoMSIA): In addition to steric and electrostatic fields, CoMSIA considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship.[6][12]

4. Model Validation:

  • The predictive ability of the generated CoMFA and CoMSIA models is rigorously validated.

  • Internal Validation: Cross-validation techniques like leave-one-out (q²) are used to assess the internal consistency and robustness of the model.[12][14]

  • External Validation: The model's ability to predict the activity of the test set compounds (r²_pred) is the ultimate test of its real-world applicability.

The following diagram illustrates the typical workflow of a 3D-QSAR study.

G 3D-QSAR Experimental Workflow cluster_data Data Preparation cluster_model Molecular Modeling cluster_qsar 3D-QSAR Analysis cluster_validation Model Validation & Application A Collect Pyrazole Derivatives with Anticancer Activity (IC50) B Convert IC50 to pIC50 A->B C Divide into Training and Test Sets B->C D Build and Optimize 3D Structures C->D E Align Molecules D->E F Generate CoMFA/CoMSIA Fields (Steric, Electrostatic, etc.) E->F G PLS Regression Analysis F->G H Internal Validation (q²) G->H I External Validation (r²_pred) H->I J Design New Derivatives I->J K Predict Activity J->K

A typical workflow for a 3D-QSAR study.

Visualizing Structure-Activity Relationships: Signaling Pathways and Logical Connections

To understand the broader context of anticancer drug action, it is helpful to visualize the signaling pathways that are often targeted. The following diagram illustrates a simplified signaling pathway that can be inhibited by pyrazole derivatives.

G Simplified Anticancer Signaling Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase Tyrosine Kinase (e.g., JAK, CDK) Receptor->Kinase Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) Kinase->Pathway Transcription Gene Transcription Pathway->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Pyrazole Derivative (e.g., 1-(2-Fluorophenyl)-1H-Pyrazole -4-Carbaldehyde derivative) Inhibitor->Kinase

Inhibition of a signaling pathway by a pyrazole derivative.

By applying the principles of 3D-QSAR and leveraging the comparative data from existing pyrazole derivatives, researchers can strategically design novel this compound derivatives with enhanced anticancer activity. The contour maps generated from CoMFA and CoMSIA studies can provide invaluable insights into the specific structural modifications that are likely to improve potency and selectivity, ultimately accelerating the discovery of new and effective cancer therapies.

References

Positional Isomerism of Fluorophenyl Pyrazoles: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the differential biological effects of 2-fluoro, 3-fluoro, and 4-fluorophenyl pyrazole isomers, supported by experimental data and methodological insights.

The strategic placement of a fluorine atom on a phenyl ring appended to a pyrazole core can significantly influence the molecule's biological activity. This guide provides an objective comparison of 2-fluoro, 3-fluoro, and 4-fluorophenyl pyrazole isomers, drawing upon experimental data from a study on their herbicidal effects. The findings highlight the critical role of the fluorine atom's position in determining the compound's inhibitory potency.

Herbicidal Activity: A Case Study in Positional Isomerism

A study investigating a series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids revealed a clear structure-activity relationship (SAR) concerning the position of substituents on the phenyl ring of the pyrazole moiety. The herbicidal activity of these compounds was assessed by their ability to inhibit the root growth of Arabidopsis thaliana.

The experimental data demonstrated that substitutions at the 2- and 4-positions of the phenyl ring conferred superior inhibitory activity compared to substitutions at the 3-position.[1] This suggests that the electronic and steric effects of the fluorine atom are most favorable for biological activity when it is positioned at the ortho or para positions of the phenyl ring.

Quantitative Comparison of Isomer Activity

The following table summarizes the inhibitory activity of the fluorophenyl pyrazole isomers on the root growth of Arabidopsis thaliana at a concentration of 0.5 µmol/L.

Compound IDPhenyl Ring SubstitutionInhibition of A. thaliana Root Growth (%)
S0602-Fluoro> 70%
S1403-Fluoro< 60%
S1804-Fluoro> 70%

Data extracted from "Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids". The exact percentage values beyond the indicated thresholds were not specified in the source material.

Experimental Protocols

The comparative data presented in this guide is based on the following experimental methodology:

Root Growth Inhibition Assay of Arabidopsis thaliana

  • Preparation of Test Compounds: The synthesized 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, including the 2-fluoro, 3-fluoro, and 4-fluoro isomers, were dissolved in DMSO to prepare stock solutions.

  • Culture Medium: The stock solutions were diluted with a liquid 1/2 MS medium to achieve the desired final concentration (e.g., 0.5 µmol/L).

  • Plant Material: Arabidopsis thaliana seeds were surface-sterilized and sown on the prepared medium in petri dishes.

  • Incubation: The petri dishes were incubated in a growth chamber under controlled conditions of temperature and light.

  • Data Collection: After a specified period of growth, the root length of the A. thaliana seedlings was measured.

  • Analysis: The percentage of root growth inhibition was calculated by comparing the root length of seedlings grown in the presence of the test compounds to that of a control group grown in a medium containing only DMSO.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key concepts and workflows described in this guide.

SAR_Comparison cluster_isomers Fluorophenyl Pyrazole Isomers cluster_activity Herbicidal Activity 2-Fluorophenyl 2-Fluorophenyl High Activity High Activity 2-Fluorophenyl->High Activity 3-Fluorophenyl 3-Fluorophenyl Moderate Activity Moderate Activity 3-Fluorophenyl->Moderate Activity 4-Fluorophenyl 4-Fluorophenyl 4-Fluorophenyl->High Activity

Positional Isomer Activity Comparison

Experimental_Workflow A Compound Synthesis (2-F, 3-F, 4-F Isomers) B Preparation of Test Solutions in DMSO and Culture Medium A->B C A. thaliana Seed Sterilization and Sowing B->C D Incubation in Growth Chamber C->D E Root Length Measurement D->E F Calculation of Inhibition Percentage E->F

Herbicidal Activity Assay Workflow

References

LC-MS versus HPLC-UV: A Comparative Guide for Purity Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the pipeline. Pyrazole derivatives, a class of heterocyclic compounds with broad pharmacological applications, are no exception. The choice of analytical technique for purity assessment directly impacts the reliability of data and the overall success of a project. This guide provides an objective comparison of two commonly employed analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the purity analysis of pyrazole derivatives, supported by experimental data and detailed protocols.

At a glance, LC-MS offers superior sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities, even those that lack a UV chromophore. In contrast, HPLC-UV is a robust, cost-effective, and widely accessible technique suitable for routine purity assessments of compounds that absorb UV light.[1][2][3] The selection between the two often depends on the specific requirements of the analysis, including the complexity of the sample, the expected impurity levels, and the need for structural elucidation of unknown impurities.

Key Performance Differences: A Head-to-Head Comparison

The quantitative performance of LC-MS and HPLC-UV for the analysis of pyrazole derivatives can be summarized in the following table. The data presented is a representative summary based on established performance for pyrazole derivatives and similar small molecules.[4]

ParameterHPLC-UVLC-MS/MS
Sensitivity Lower (µg/mL to high ng/mL range)[3][5]Higher (ng/mL to sub-ng/mL levels)[2][5]
Selectivity Good; relies on chromatographic separation and UV chromophore[3]Excellent; distinguishes compounds with the same chromatographic behavior but different mass-to-charge ratios[2][3]
Linearity (r²) > 0.99[2]> 0.999[2]
Limit of Detection (LOD) ~0.1 µg/mL to ~10 µg/mL[2][4]As low as 0.05 ng/mL to 0.2 ng/mL[2][4]
Limit of Quantitation (LOQ) ~0.3 µg/mL to ~29 µg/mL[2][4]As low as 0.1 ng/mL to 0.5 ng/mL[2][4]
Identification of Unknowns Limited to retention time and UV spectrum matching[1]Provides molecular weight and fragmentation data for structural elucidation[6][7][8]
Cost & Complexity Lower cost, simpler operation[2][3]Higher cost, more complex operation and data analysis[2][3]
Throughput Moderate[2]High (short run times)[2][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized experimental protocols for the analysis of pyrazole derivatives using HPLC-UV and LC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of pyrazole derivatives in bulk drug substances and simple formulations where impurity levels are not expected to be extremely low.

1. Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of the pyrazole derivative reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.[10]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a corresponding amount of the test sample, dissolve it in the same solvent, and dilute with the mobile phase to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[10][11]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[10]

  • Column: A reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm), is commonly used for pyrazole derivatives.[10][12]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11][12] The composition can be delivered in an isocratic or gradient elution mode to achieve optimal separation.

  • Flow Rate: Typically 1.0 mL/min.[12]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-30 °C).

  • Injection Volume: 10-20 µL.[11]

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) of the pyrazole derivative, determined by a UV scan.

3. Data Analysis:

  • Identify the peaks based on their retention times compared to the reference standard.

  • Quantify the main peak and any impurities by measuring their peak areas.

  • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks. For accurate quantification of impurities, a calibration curve of the respective impurity standard is required.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for the sensitive detection and identification of impurities, including those that are unknown or present at trace levels.

1. Sample Preparation:

  • Sample preparation is similar to that for HPLC-UV, but lower concentrations are typically used due to the higher sensitivity of the MS detector.

  • It is crucial to use MS-grade solvents and volatile mobile phase additives (e.g., formic acid, ammonium acetate) to avoid interfering with the ionization process.[8]

2. LC-MS Conditions:

  • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: Similar to HPLC-UV, a C18 column is often used. Smaller particle sizes (e.g., <2 µm) can be used with UHPLC systems for faster and more efficient separations.

  • Mobile Phase: A gradient of MS-compatible solvents, such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: Dependent on the column internal diameter, typically 0.2-0.6 mL/min for analytical scale columns.

  • Column Temperature: Controlled, often slightly elevated (e.g., 40 °C) to improve peak shape and reproducibility.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for pyrazole derivatives.[13]

  • Ionization Mode: Positive or negative ion mode, optimized for the specific pyrazole derivative. Many pyrazole fungicides have been analyzed in both positive and negative modes.[13]

  • Scan Mode: Full scan mode to detect all ions within a specified mass range for impurity profiling. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.[8]

  • Data Acquisition and Analysis: Data is processed using the instrument's software to identify and quantify the main component and impurities based on their mass-to-charge ratios (m/z) and chromatographic peak areas.

Visualizing the Workflow and Decision-Making Process

To better understand the experimental process and the logic behind choosing the appropriate technique, the following diagrams have been generated using the DOT language.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_start Weigh Sample & Standard dissolve Dissolve in Solvent prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (λmax) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

HPLC-UV Experimental Workflow

LC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_start Weigh Sample & Standard dissolve Dissolve in MS-Grade Solvent prep_start->dissolve dilute Dilute to Lower Concentration dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (Full Scan/SIM) ionize->detect extract Extract Ion Chromatograms detect->extract identify Identify Impurities (m/z) extract->identify quantify Quantify Components identify->quantify

LC-MS Experimental Workflow

Decision_Tree start Purity Analysis of Pyrazole Derivative Required q1 Need to identify unknown impurities or structurally elucidate them? start->q1 q2 Are impurities expected to be at very low (trace) levels? q1->q2 No lcms Choose LC-MS q1->lcms Yes q3 Do all impurities have a UV chromophore? q2->q3 No q2->lcms Yes q3->lcms No hplcuv Choose HPLC-UV q3->hplcuv Yes

Logical Flow for Technique Selection

Conclusion: Making the Right Choice

Both HPLC-UV and LC-MS are powerful techniques for assessing the purity of pyrazole derivatives. HPLC-UV stands out as a reliable and economical method for routine analysis in quality control settings, especially when dealing with known impurities that have a UV chromophore.[1][3]

However, for in-depth impurity profiling, particularly during drug development where the identification of unknown impurities and the quantification of trace-level degradants are paramount, LC-MS is the superior choice.[1][7][8] Its enhanced sensitivity and selectivity, coupled with the ability to provide molecular weight and structural information, make it an indispensable tool for ensuring the safety and efficacy of pharmaceutical products.[8][14] Ultimately, the decision between LC-MS and HPLC-UV should be guided by a thorough evaluation of the analytical needs, regulatory requirements, and available resources.

References

Confirming the Purity of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde against potential impurities. Detailed experimental protocols and data interpretation workflows are presented to facilitate the accurate purity assessment of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful development of active pharmaceutical ingredients (APIs). NMR spectroscopy is a powerful analytical technique for confirming the structure and assessing the purity of this compound. This guide outlines the expected ¹H and ¹³C NMR spectral characteristics and provides a framework for identifying potential impurities.

Comparison of NMR Spectral Data

The purity of this compound can be reliably determined by comparing the experimental ¹H and ¹³C NMR spectra with reference data. In the absence of a publicly available, experimentally verified spectrum, predicted NMR data serves as a valuable benchmark.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aldehyde-H9.9 - 10.1s (singlet)N/A
Pyrazole-H38.0 - 8.2s (singlet)N/A
Pyrazole-H58.3 - 8.5s (singlet)N/A
Aromatic-H (Fluorophenyl)7.2 - 7.8m (multiplet)N/A

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Aldehyde-C=O185 - 190
Pyrazole-C4120 - 125
Pyrazole-C3140 - 145
Pyrazole-C5135 - 140
Aromatic-C (C-F)155 - 160 (doublet, ¹JCF)
Aromatic-C115 - 135

Potential Impurities and Their Spectral Signatures

The synthesis of this compound often proceeds via a Vilsmeier-Haack reaction. Potential impurities may include unreacted starting materials or byproducts of the reaction.

Table 3: Comparison with Potential Impurities

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound (Product) Aldehyde-H (~10.0), Pyrazole-H (~8.0-8.5), Aromatic-H (~7.2-7.8) Aldehyde-C (~187), Pyrazole-C, Aromatic-C
2-Fluorophenylhydrazine (Starting Material)Aromatic-H (~6.8-7.2), NH/NH₂ (broad)Aromatic-C
Unreacted Hydrazone IntermediateImine-H (~7.5-8.0), Aromatic-H, Pyrazole-HImine-C, Aromatic-C, Pyrazole-C
N,N-Dimethylformamide (DMF - Vilsmeier Reagent Component)~8.0 (s), ~2.9 (s), ~2.7 (s)~162, ~36, ~31

The presence of sharp singlets around 8.0, 2.9, and 2.7 ppm in the ¹H NMR spectrum would indicate residual DMF. Signals corresponding to the hydrazone intermediate or unreacted 2-fluorophenylhydrazine would also be indicative of an impure sample.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate purity assessment.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The choice of solvent is important; ensure the solvent signals do not overlap with key sample signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Data Interpretation Workflow

To systematically evaluate the purity of a sample, the following workflow is recommended.

G Purity Confirmation Workflow A Acquire 1H and 13C NMR Spectra B Process Spectra (FT, Phasing, Baseline Correction) A->B C Reference Spectra (TMS or Residual Solvent) B->C D Assign Signals in 1H and 13C Spectra C->D E Compare with Predicted/Reference Data D->E F Identify Signals of Potential Impurities D->F G Integrate 1H Signals for Quantification E->G F->G H Determine Purity G->H

Caption: Workflow for NMR-based purity assessment.

This workflow begins with data acquisition and processing, followed by signal assignment and comparison against reference data to identify the main product and any impurities. Quantification through integration of the proton signals ultimately leads to the determination of the sample's purity.

Signaling Pathway of Impurity Identification

The logical process of identifying impurities involves a decision-making pathway based on the comparison of the acquired spectral data with the expected data for the pure compound.

G Impurity Identification Logic start Analyze Acquired NMR Spectra decision1 Do all major signals match This compound? start->decision1 process1 Identify unexpected signals decision1->process1 No result1 Sample is of high purity decision1->result1 Yes decision2 Can unexpected signals be assigned to known starting materials or byproducts? process1->decision2 result2 Sample contains known impurities. Proceed to quantification. decision2->result2 Yes result3 Sample contains unknown impurities. Further analysis required (e.g., MS, 2D NMR). decision2->result3 No

Caption: Decision pathway for identifying impurities.

This diagram illustrates the logical steps from initial spectral analysis to the characterization of a sample as pure, containing known impurities, or requiring further investigation for unknown contaminants.

A Researcher's Guide to In Vitro Assay Validation for Novel Anticancer Agents Derived from 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative framework for the in vitro validation of compounds derived from the 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde scaffold, which is recognized for its potential in the development of novel anti-inflammatory and anti-cancer agents.[1][2] The structural versatility of the pyrazole ring system allows for the design of potent and selective inhibitors of various protein kinases, which are critical targets in oncology. This document provides an objective comparison of in vitro performance, supported by experimental data from analogous pyrazole-based compounds, to aid researchers, scientists, and drug development professionals in their evaluation of new chemical entities.

Comparative Efficacy of Pyrazole Derivatives: A Data-Driven Overview

The following tables summarize the in vitro efficacy of various pyrazole derivatives, analogous to those derived from this compound, against several cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key metrics for comparing the potency of these compounds. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50, µM) of Analogous Pyrazole Derivatives against Various Cancer Cell Lines

Compound ID/ReferenceCancer Cell LineHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HepG-2 (Liver)PC-3 (Prostate)
Compound 8b 2.58
Compound 8c 2.34
Compound 9b 4.84
Compound 9c 2.09
Compound 9f 4.89
Fluorinated Pyrazole 3a 0.647.73
Fluorinated Pyrazole 10b 2.453.21
Fluorinated Pyrazole 11a 1.525.64
Cisplatin (Reference) >10>10>10>10>10
Doxorubicin (Reference) 0.0450.090.030.080.55

Data compiled from analogous pyrazole derivatives to illustrate potential efficacy ranges.[3][4]

Table 2: Comparative Kinase Inhibitory Activity of Analogous Pyrazole Derivatives

Compound ID/ReferenceTarget KinaseIC50 (nM)Ki (nM)Assay Method
Compound 14 CDK27ADP-Glo™
Compound 15 CDK25ADP-Glo™
Pyrazole-Benzimidazole 7 Aurora A28.9
Pyrazole-Benzimidazole 7 Aurora B2.2
Compound 91 VEGFR-2225.13ELISA
Fluorinated Pyrazole 4c COX-24909Enzyme Inhibition
Fluorinated Pyrazole 5b COX-23289Enzyme Inhibition
Sorafenib (Reference) VEGFR-2186.54ELISA

Data compiled from analogous pyrazole derivatives to demonstrate potential kinase inhibitory profiles.[5][6]

Foundational Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for two primary assays used to characterize the anticancer properties of pyrazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in signal indicates kinase inhibition.

Materials:

  • Target kinase (e.g., CDK2)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable buffer.

  • Add the diluted compounds, a positive control inhibitor, and a vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Convert the generated ADP to ATP and measure the light output using the Kinase Detection Reagent.

  • The luminescent signal is proportional to the ADP concentration and inversely proportional to the kinase activity. Calculate the percent inhibition and determine IC50 or Ki values.[5]

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations were created using the DOT language.

G cluster_0 Experimental Workflow: In Vitro Screening Start Start: Pyrazole Derivative Library Primary_Screening Primary Screening: Cell Viability Assay (MTT) Start->Primary_Screening Hit_Identification Hit Identification (e.g., IC50 < 10 µM) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Kinase Inhibition Assay (ADP-Glo) Hit_Identification->Secondary_Screening Active Compounds End Validated Lead Compound Hit_Identification->End Inactive Compounds Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection Mechanism_Studies Mechanism of Action Studies: Cell Cycle Analysis, Apoptosis Assays Lead_Selection->Mechanism_Studies Potent & Selective Inhibitors Lead_Selection->End Non-selective/Weak Inhibitors Mechanism_Studies->End

Caption: Workflow for in vitro screening of pyrazole derivatives.

G cluster_1 CDK2 Signaling Pathway in Cell Cycle Progression Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cyclin_D_CDK46 Cyclin D / CDK4/6 Receptor->Cyclin_D_CDK46 Activates Rb Rb Cyclin_D_CDK46->Rb Phosphorylates (pRb) Cyclin_D_CDK46->Rb Releases inhibition E2F E2F Rb->E2F Inhibits Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 Promotes transcription S_Phase_Entry S-Phase Entry & DNA Replication Cyclin_E_CDK2->S_Phase_Entry Triggers Pyrazole_Inhibitor Pyrazole-Derived Inhibitor Pyrazole_Inhibitor->Cyclin_E_CDK2

Caption: Inhibition of the CDK2 signaling pathway by a pyrazole derivative.

References

Cytotoxicity comparison of 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of recently synthesized 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives reveals their potential as cytotoxic agents against a variety of human cancer cell lines. This guide consolidates in vitro data from multiple studies, offering a direct comparison of the anti-cancer efficacy of these compounds. The findings suggest that specific structural modifications on the pyrazole scaffold can significantly influence their cytotoxic activity, paving the way for the development of novel anti-cancer therapeutics.

Comparative Cytotoxicity Data

The cytotoxic effects of various 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and Growth Inhibition Percentage (GIP) are key metrics used to quantify a compound's potency. Lower IC50 values and higher GIP values indicate greater cytotoxic activity.

A series of novel 3-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine and 5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbaldehyde derivatives were synthesized and evaluated for their in vitro cytotoxic activity against HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer) cell lines.[1] Several of these compounds exhibited moderate to good cytotoxicity.[1] For instance, compound 6g displayed a superior IC50 value of 7.98 ± 1.08 μM against the HeLa cell line.[1]

In a separate study, derivatives of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde were synthesized and their anticancer activity was assessed.[2] Notably, compounds 3a, 3b, 6, 8a, 8b, and 10b were identified as the most active, with growth inhibition percentages reaching up to 96% against various cancer cell lines.[2] Compound 10a demonstrated the highest GIP of 96.03% against the melanoma MDA-MB-435 cancer cell line.[2]

Furthermore, a series of novel pyrazole carbaldehyde derivatives were investigated as potential PI3 kinase inhibitors with anti-breast cancer properties.[3] Among the synthesized compounds, one derivative was identified as a particularly potent inhibitor, exhibiting an IC50 of 0.25 μM against MCF7 breast cancer cells.[3]

The tables below summarize the cytotoxic activity of selected derivatives from these studies.

Table 1: Cytotoxicity (IC50 in µM) of Pyrazole-4-carbaldehyde Derivatives [1]

Compound IDHeLa (Cervix)NCI-H460 (Lung)PC-3 (Prostate)
5b 10.21 ± 1.1212.11 ± 1.0214.23 ± 1.14
5f 11.03 ± 1.0613.15 ± 1.1615.11 ± 1.05
5g 9.12 ± 1.0411.23 ± 1.1113.18 ± 1.10
6b 11.15 ± 1.1513.08 ± 1.0415.02 ± 1.13
6g 7.98 ± 1.089.87 ± 1.0911.15 ± 1.07
Etoposide *1.20 ± 0.081.32 ± 0.061.51 ± 0.09

Standard drug

Table 2: Growth Inhibition Percentage (GIP) of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives [2]

Compound IDLeukemia K-562Melanoma MDA-MB-435Renal Cancer A498Breast Cancer MCF7
3a ----
3b ----
5a --25.6125.11
5c 21.79--21.06
5d 31.52---
6 --47.47 (Lethal)-6.20 (Lethal)-
10a -96.03--
10b --27.79 (Lethal)--

Data represents a selection of the most active compounds. Lethal effects are indicated by negative GIP values.

Experimental Protocols

The synthesis and cytotoxic evaluation of these pyrazole-4-carbaldehyde derivatives followed established methodologies.

Synthesis of Pyrazole-4-carbaldehyde Derivatives

The general synthetic route for 1,3-diaryl-1H-pyrazole-4-carbaldehydes involves the Vilsmeier-Haack reaction.[4][5] This typically includes the reaction of a substituted acetophenone with a hydrazine derivative to form a hydrazone, which is then treated with a formylating agent such as a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield the target pyrazole-4-carbaldehyde.[4]

Further modifications, such as the synthesis of 3-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine derivatives, involve multi-step reactions.[1] This includes the initial synthesis of chalcone derivatives which then undergo cyclization reactions to form the final complex pyrazole structures.[1]

Similarly, the synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives begins with the base-catalyzed condensation of a coumarin precursor with a phenylhydrazine to form the pyrazole ring, followed by formylation at the 4-position.[2]

In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours. Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Visualizing the Workflow and Potential Mechanisms

To better understand the process of evaluating these compounds and their potential interactions within a cell, the following diagrams are provided.

G cluster_synthesis Synthesis & Characterization cluster_screening Cytotoxicity Screening cluster_downstream Further Studies S1 Starting Materials (e.g., Hydrazines, Ketones) S2 Chemical Reactions (e.g., Vilsmeier-Haack) S1->S2 S3 Purification & Characterization (e.g., NMR, Mass Spec) S2->S3 C2 Compound Treatment S3->C2 Test Compounds C1 Cancer Cell Line Culture C1->C2 C3 MTT Assay C2->C3 C4 Data Analysis (IC50/GIP) C3->C4 D1 Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) C4->D1 Lead Compounds D2 In Vivo Studies D1->D2

Caption: Experimental workflow for the synthesis and cytotoxic evaluation of pyrazole derivatives.

G cluster_pathway Potential Signaling Pathway Inhibition cluster_pi3k PI3K/Akt Pathway P_Derivative Pyrazole-4-carbaldehyde Derivative PI3K PI3K P_Derivative->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Effects Inhibition of - Proliferation - Survival - Angiogenesis mTOR->Cell_Effects

Caption: Postulated mechanism of action for certain pyrazole derivatives as PI3K inhibitors.

References

Flow Chemistry vs. Batch Synthesis: A Comparative Guide to Pyrazole Derivative Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrazole derivatives is a critical process due to their significant therapeutic potential. The choice of synthesis methodology—traditional batch processing or modern flow chemistry—can profoundly impact reaction efficiency, safety, and scalability. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visualizations to aid in informed decision-making.

Flow chemistry has emerged as a powerful alternative to conventional batch methods for the synthesis of pyrazole derivatives, offering enhanced control over reaction parameters, improved safety profiles, and greater efficiency in scaling up production.[1][2][3][4] This continuous processing technique often leads to higher yields and significantly reduced reaction times compared to batch synthesis.

Quantitative Comparison of Synthesis Methods

The following table summarizes key quantitative data from various studies, highlighting the performance differences between flow chemistry and batch synthesis for the production of pyrazole derivatives.

ParameterFlow ChemistryBatch SynthesisReference
Yield 48-99%40-74% (often lower for the same reaction)[1]
Reaction Time Minutes to ~2 hours9 to 28 hours[1]
Safety Enhanced due to small reaction volumes and handling of hazardous intermediates in situHigher risks associated with handling and accumulation of hazardous materials[1][2]
Scalability Readily scalable by extending operation timeOften challenging to scale up, requiring larger reactors and significant process redevelopment[1][2]
Process Control Precise control over temperature, pressure, and mixingLess precise control, leading to potential side reactions and impurities[2]

Experimental Protocols

Knorr Pyrazole Synthesis (Batch Method)

The Knorr pyrazole synthesis is a widely used batch method for preparing pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines.[5][6][7]

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Acid catalyst (e.g., acetic acid)

  • Ethanol (solvent)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

  • Add the hydrazine derivative to the solution, followed by a catalytic amount of acetic acid.

  • Heat the reaction mixture under reflux for a specified period (typically several hours).[8]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pyrazole derivative.[8]

Two-Stage Synthesis of Pyrazoles (Flow Method)

This protocol describes a continuous two-step process for the synthesis of pyrazoles from acetophenones.[9]

System Setup:

  • Two continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) in series.

  • Syringe pumps for reagent delivery.

  • Back pressure regulator.

  • Heating system.

Reagents:

  • Solution of acetophenone in a suitable solvent (e.g., DMF).

  • Solution of dimethylformamide dimethyl acetal (DMADMF) in the same solvent.

  • Solution of hydrazine hydrate in the same solvent.

Procedure:

  • Pump the solutions of acetophenone and DMADMF into the first reactor at controlled flow rates.

  • Heat the first reactor to the optimized temperature (e.g., 170 °C) to facilitate the formation of the enaminone intermediate.[9] The residence time is controlled by the reactor volume and the total flow rate.

  • The output from the first reactor is directly fed into the second reactor.

  • Simultaneously, pump the hydrazine hydrate solution into the second reactor.

  • Heat the second reactor to the optimized temperature (e.g., 150 °C) to induce cyclization and formation of the pyrazole derivative.[9]

  • The product stream exiting the second reactor is collected.

  • The final product is isolated and purified using appropriate techniques (e.g., extraction, crystallization).

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both batch and flow synthesis.

Batch_Synthesis_Workflow Start Start Reagents Mix Reagents (1,3-dicarbonyl, hydrazine, solvent, catalyst) Start->Reagents Reaction Heat under Reflux (Batch Reactor) Reagents->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Concentrate Monitoring->Workup Complete Purification Purify Product (Recrystallization/Chromatography) Workup->Purification End Final Product Purification->End

Batch Synthesis Workflow

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_reactors Continuous Reaction ReagentA Acetophenone Solution Reactor1 Reactor 1 (Enaminone Formation) ReagentA->Reactor1 ReagentB DMADMF Solution ReagentB->Reactor1 ReagentC Hydrazine Solution Reactor2 Reactor 2 (Cyclization) ReagentC->Reactor2 Reactor1->Reactor2 Collection Product Collection Reactor2->Collection Purification Purification Collection->Purification End Final Product Purification->End Flow_vs_Batch cluster_flow Flow Chemistry cluster_batch Batch Synthesis Flow_Advantages Advantages: - Enhanced Safety - Precise Control - Easy Scalability - Higher Throughput - Improved Reproducibility Flow_Disadvantages Disadvantages: - Higher Initial Investment - Potential for Clogging Batch_Advantages Advantages: - Lower Initial Cost - Versatility for a wide range of reactions - Well-established Procedures Batch_Disadvantages Disadvantages: - Safety Concerns with Scale-up - Poor Heat and Mass Transfer - Batch-to-Batch Variability - Longer Reaction Times Topic Synthesis of Pyrazole Derivatives Topic->Flow_Advantages Topic->Batch_Advantages

References

Safety Operating Guide

Navigating the Disposal of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde, ensuring compliance and minimizing environmental impact.

As a fluorinated heterocyclic compound, this compound requires careful consideration for disposal due to its chemical properties. The presence of a halogen (fluorine) and an aldehyde functional group necessitates its classification as a hazardous waste.[1][2] Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of responsible research.

Key Disposal and Safety Information

The following table summarizes the critical information for the proper disposal of this compound. This data is compiled from safety data sheets of structurally similar compounds and general laboratory waste guidelines.

ParameterGuidelineSource
Waste Classification Hazardous Waste. Treat as both a halogenated organic compound and an aldehyde-containing waste.[1][2]
Primary Disposal Method Engage a licensed professional waste disposal company for incineration or other approved treatment methods.[3][4]
Container Requirements Use a dedicated, properly sealed, and clearly labeled waste container compatible with organic chemicals.[1][5][6]
Labeling The container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".[1][7]
Segregation Store waste containing this compound separately from non-halogenated organic waste.[1][2][8] Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[6]
In-Lab Neutralization Not recommended without specific protocols and approval from your institution's Environmental Health & Safety (EHS) department and verification of local wastewater regulations.[7]
Spill Cleanup Absorb spills with an inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[3][5]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the chemical and its waste.[3][9]

Experimental Protocol: Standard Operating Procedure for Disposal

This protocol outlines the standard steps for the collection and disposal of waste this compound in a laboratory setting.

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, chemically resistant gloves, lab coat

  • Fume hood

Procedure:

  • Preparation: Before beginning any work that will generate this waste, ensure you have a designated and properly labeled hazardous waste container readily accessible in a satellite accumulation area.[7] The label should include the words "Hazardous Waste" and the full chemical name.

  • Waste Collection:

    • All work involving this compound should be conducted in a well-ventilated fume hood.

    • Carefully transfer any waste containing this compound into the designated hazardous waste container.

    • Avoid overfilling the container; it is recommended to fill it to no more than 80% capacity.

    • Securely close the container lid immediately after adding waste to prevent the release of vapors.[1][5]

  • Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area that is within the line of sight of where the waste is generated.[7]

    • Ensure the container is segregated from incompatible waste streams, particularly non-halogenated organic waste.[1][2][8]

  • Request for Pickup:

    • Once the container is full or the project is complete, follow your institution's procedures to request a waste pickup from the Environmental Health & Safety (EHS) department or the contracted licensed waste disposal service.

  • Record Keeping: Maintain accurate records of the waste generated, including the chemical name and approximate quantity, as required by your institution and local regulations.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A Generate Waste Containing This compound B Transfer to Designated Halogenated Organic Waste Container A->B C Label Container: 'Hazardous Waste' + Chemical Name B->C D Store in Satellite Accumulation Area C->D E Segregate from Non-Halogenated Waste D->E F Container Full or Project Complete? E->F F->D No G Arrange for Pickup by Licensed Waste Disposal Service F->G Yes H Maintain Disposal Records G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2][4][5]

Based on these hazards, the following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Minimum layer thickness of 0.11 mm.[6]
Eye and Face Protection Safety glasses with side shields or gogglesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6]
Face shieldRequired when there is a risk of splashing or dust generation.
Skin and Body Protection Laboratory coatStandard lab coat to be worn at all times.
Chemical-resistant apron or coverallsRecommended when handling larger quantities.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse if ventilation is inadequate or if dust is generated. Necessary for spill cleanup.[7]

Operational Plan: Safe Handling Procedures

Safe handling is paramount to prevent exposure and contamination.

2.1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for all weighing and transfer operations to minimize inhalation of dust or vapors.[4]

  • Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]

2.2. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid material within a chemical fume hood.

    • Use a spatula or other appropriate tool for transfers to minimize dust generation.

    • Close the container tightly immediately after use.[6]

  • In Case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][8]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a separate, labeled hazardous waste container for halogenated organic waste.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

3.2. Disposal Procedure:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

  • Do not mix incompatible waste streams.

  • Store waste containers in a designated satellite accumulation area until they are collected by EHS.

Waste TypeContainerDisposal Route
Solid Residue & Contaminated PPE Labeled, sealed hazardous waste bag or containerVia Institutional EHS
Solutions in Organic Solvents Labeled, sealed hazardous waste bottle for halogenated organicsVia Institutional EHS
Empty Chemical Containers Triple-rinse with a suitable solvent; dispose of rinsate as hazardous waste. Deface label and dispose of the container as non-hazardous waste, if permitted by your institution.Via Institutional EHS or as directed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.